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  • Product: 3,5-dichloro-1-methyl-1H-1,2,4-triazole
  • CAS: 7024-71-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3,5-dichloro-1-methyl-1H-1,2,4-triazole: Properties, Synthesis, and Handling

Authored for Researchers, Scientists, and Drug Development Professionals Introduction and Overview The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents renowned for a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] These five-membered heterocyclic rings, containing three nitrogen atoms, are prized for their metabolic stability, favorable solubility profiles, and their capacity to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination.[4]

This technical guide provides a comprehensive overview of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, a key derivative that serves as a versatile building block in synthetic chemistry. The presence of two reactive chlorine atoms on the aromatic triazole core, combined with a fixed N-methylation that prevents tautomerism, makes this compound a highly valuable intermediate for the development of novel chemical entities. This document will detail its core physical and chemical properties, propose a robust synthetic pathway, outline analytical characterization methods, and provide essential safety and handling protocols to empower researchers in their scientific endeavors.

Molecular Structure and Identifiers

The structural identity of a compound is fundamental to understanding its behavior. 3,5-dichloro-1-methyl-1H-1,2,4-triazole is characterized by a planar, aromatic 1,2,4-triazole ring. The key structural features include two chlorine substituents at positions C3 and C5, and a methyl group at the N1 position.

Caption: 2D structure of 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 7024-71-7 [5]
Molecular Formula C₃H₃Cl₂N₃ [5]
Molecular Weight 151.98 g/mol [5]
IUPAC Name 3,5-dichloro-1-methyl-1H-1,2,4-triazole
Canonical SMILES ClC1=NN(C)C(Cl)=N1
InChI InChI=1S/C3H3Cl2N3/c1-8-3(5)6-2(4)7-8/h1H3

| InChIKey | YZJDJRZDZJQFAL-UHFFFAOYSA-N | |

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for its application in experimental settings, influencing choices of solvents, reaction conditions, and purification techniques. While specific experimental data for this derivative is not widely published, properties can be inferred from its structure and data available for the parent compound, 3,5-dichloro-1H-1,2,4-triazole.

Table 2: Physical and Chemical Properties

Property Value Notes
Physical Form Solid (Predicted) The parent compound, 3,5-dichloro-1H-1,2,4-triazole, is a solid at 20°C.[6][7] Methylation is unlikely to change the state.
Melting Point Not available Requires experimental determination.
Boiling Point Not available Requires experimental determination.
Density >1 g/mL (Predicted) The parent compound has a density of 1.76 g/mL.[6]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Acetone). Low solubility in water. Predicted based on the polar heterocyclic core and the hydrophobic chloro and methyl groups.
Stability Stable under standard laboratory conditions. Store in a cool, dry place away from strong oxidizing agents. The parent compound is stored long-term in a cool, dry place.[6] Recommended storage is in an inert atmosphere at 2-8°C.[7]

| pKa | Weakly basic | The 1,2,4-triazole ring is amphoteric.[8] The N-methylation at the N1 position removes the acidic proton present in the parent compound, leaving the lone pairs on N2 and N4 as sites for protonation. |

Synthesis and Reactivity

Core Reactivity and Scientific Rationale

The chemical reactivity of 3,5-dichloro-1-methyl-1H-1,2,4-triazole is dominated by the interplay between its aromatic core and halogen substituents.

  • Aromatic System: The 1,2,4-triazole ring is a π-excessive aromatic system, which lends it considerable stability.[9] The N1-methylation is crucial as it prevents the tautomerism observed in the parent 1H-1,2,4-triazole, ensuring that reactions proceed from a single, well-defined isomer.[8][9]

  • Nucleophilic Aromatic Substitution (SₙAr): The two chlorine atoms are the primary sites of reactivity. They are activated towards nucleophilic substitution by the electron-withdrawing nature of the triazole ring nitrogens. This makes the compound an excellent electrophilic scaffold for introducing a wide variety of functional groups (e.g., amines, thiols, alkoxides), which is a key strategy in combinatorial chemistry and drug discovery. The choice of a strong nucleophile and appropriate reaction conditions (e.g., heat, polar aprotic solvent) is essential to drive these transformations.

Proposed Synthetic Pathway: N-Methylation of 3,5-dichloro-1H-1,2,4-triazole

The most direct and logical synthesis of the title compound is the regioselective methylation of the readily available precursor, 3,5-dichloro-1H-1,2,4-triazole (CAS 10327-87-4). The primary challenge in the alkylation of 1H-1,2,4-triazoles is controlling the site of substitution, as reactions can yield mixtures of N1 and N4 alkylated products.[9] The protocol below is designed to favor N1 methylation.

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product Precursor 3,5-dichloro-1H-1,2,4-triazole Deprotonation 1. Deprotonation: Mix Precursor, KOH, and Solvent. Stir at room temperature to form the triazolate anion. Precursor->Deprotonation Base Potassium Hydroxide (KOH) Base->Deprotonation Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Deprotonation MethylatingAgent Methyl Iodide (CH₃I) Methylation 2. Methylation: Cool mixture (0°C). Add Methyl Iodide dropwise. MethylatingAgent->Methylation Deprotonation->Methylation Reaction 3. Reaction Progression: Allow to warm to room temperature. Monitor by TLC until precursor is consumed. Methylation->Reaction Workup 4. Aqueous Workup: Quench with water. Extract with an organic solvent (e.g., Ethyl Acetate). Reaction->Workup Purification 5. Purification: Dry organic layer (Na₂SO₄). Concentrate under reduced pressure. Purify via column chromatography. Workup->Purification Product 3,5-dichloro-1-methyl-1H-1,2,4-triazole Purification->Product

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,5-dichloro-1H-1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF). Add powdered potassium hydroxide (1.1 eq) portion-wise.

    • Rationale: A strong base is required to deprotonate the triazole N-H. KOH is effective and economical. A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the formation of the triazolate salt.

  • Methylation: Stir the resulting suspension at room temperature for 30 minutes. Cool the mixture to 0°C in an ice bath. Add methyl iodide (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

    • Rationale: Cooling the reaction controls the exothermic nature of the alkylation. Dropwise addition prevents localized overheating and potential side reactions. Methyl iodide is a highly effective methylating agent.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Aqueous Workup: Carefully pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous phase three times with ethyl acetate.

    • Rationale: This step quenches the reaction and separates the organic product from the inorganic salts (KI) and residual DMF.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

    • Rationale: The brine wash removes residual water. Column chromatography is essential to separate the desired N1-methylated product from any potential N4-isomer and other impurities.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following are the expected spectroscopic signatures for 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Table 3: Predicted Spectroscopic Data

Technique Expected Signature
¹H NMR A sharp singlet at approximately δ 3.8-4.2 ppm, integrating to 3H. This signal corresponds to the N-methyl protons. The exact chemical shift may vary depending on the solvent used.
¹³C NMR Three distinct signals are expected: one for the methyl carbon (δ ~35-45 ppm) and two for the aromatic carbons of the triazole ring (δ ~140-160 ppm), corresponding to C3 and C5.

| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be visible: a peak at m/z 151 (containing two ³⁵Cl), a larger peak at m/z 153 (one ³⁵Cl, one ³⁷Cl), and a smaller peak at m/z 155 (two ³⁷Cl) in an approximate 9:6:1 ratio. |

Safety, Handling, and Storage

While specific toxicity data for 3,5-dichloro-1-methyl-1H-1,2,4-triazole is not available, its structure is closely related to 3,5-dichloro-1H-1,2,4-triazole. Therefore, it must be handled with the same level of caution. The parent compound is classified as harmful and an irritant.[10][11]

Table 4: GHS Hazard Information (Extrapolated from 3,5-dichloro-1H-1,2,4-triazole)

Pictogram GHS07 (Exclamation Mark)[7]
Signal Word Warning [7][10]
Hazard Statements H302: Harmful if swallowed.[10] H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

Handling Protocol:
  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.

  • Handling: Avoid direct contact with skin and eyes.[13] Avoid generation of dust. Wash hands thoroughly after handling.[12]

Storage:
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • For long-term stability, storage in an inert atmosphere at 2-8°C is recommended.[7]

Conclusion

3,5-dichloro-1-methyl-1H-1,2,4-triazole stands out as a valuable and versatile intermediate for chemical synthesis. Its defined isomeric structure, coupled with two reactive chlorine substituents, provides a reliable platform for constructing more complex molecules, particularly in the field of drug discovery. By understanding its physicochemical properties, employing robust synthetic and purification protocols, and adhering to strict safety guidelines, researchers can effectively leverage this compound to advance their scientific objectives.

References

  • PubChem. (n.d.). 3,5-dichloro-1H-1,2,4-triazole. National Center for Biotechnology Information. Retrieved from [Link]

  • BASF Agro. (2022, July 29). Safety data sheet. Retrieved from [Link]

  • NextSDS. (n.d.). 3,5-dichloro-1H-1,2,4-triazole — Chemical Substance Information. Retrieved from [Link]

  • Sravya, G., & Bakkthavatchala Reddy, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.
  • SpectraBase. (n.d.). 1H-1,2,4-Triazole, 3-chloro-5-methyl-. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemistry & Biodiversity, 19(1), e202100658.
  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1042331.
  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-dichloro-1h-1,2,4-triazole. Retrieved from [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Bonding of 3,5-dichloro-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the structural and bonding characteristics of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, a heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural and bonding characteristics of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal and materials chemistry. While a definitive crystal structure for the N-methylated derivative is not publicly available, this document leverages the detailed crystallographic data of its parent compound, 3,5-dichloro-1H-1,2,4-triazole, to provide a robust and insightful examination. The influence of N-methylation on the crystal packing and intermolecular interactions will be a central theme of this analysis.

Introduction: The Significance of Substituted 1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[1] Its unique electronic properties, including its aromaticity, capacity for hydrogen bonding, and ability to coordinate with metal ions, make it a versatile building block in drug design and materials science.[1] The introduction of halogen substituents, such as chlorine, can significantly modulate the compound's lipophilicity, metabolic stability, and intermolecular interactions, including halogen bonding. Methylation of the triazole ring can further influence its solubility, steric profile, and binding affinity to biological targets. Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for elucidating structure-activity relationships and for the rational design of new, more effective therapeutic agents.

Synthesis and Spectroscopic Characterization

The synthesis of 1,2,4-triazoles can be achieved through various established methods, often involving the cyclization of intermediates derived from hydrazines and their derivatives.[2][3] For instance, a common route involves the reaction of a hydrazine with a suitable acylating agent, followed by cyclization. The N-methylation of a pre-formed triazole ring is a standard procedure in organic synthesis.

General Synthetic Approach

A plausible synthetic route to 3,5-dichloro-1-methyl-1H-1,2,4-triazole would involve the initial synthesis of the parent 3,5-dichloro-1H-1,2,4-triazole, followed by a methylation step.

Synthesis_Workflow Hydrazine Hydrazine Cyclization Cyclization Hydrazine->Cyclization Phosgene_derivative Phosgene or derivative Phosgene_derivative->Cyclization Parent_Triazole 3,5-dichloro-1H-1,2,4-triazole Cyclization->Parent_Triazole N-methylation N-methylation Parent_Triazole->N-methylation Methylating_agent Methylating agent (e.g., CH3I) Methylating_agent->N-methylation Target_Compound 3,5-dichloro-1-methyl-1H-1,2,4-triazole N-methylation->Target_Compound

Caption: Generalized synthetic workflow for 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Spectroscopic Profile

The structural identity and purity of 3,5-dichloro-1-methyl-1H-1,2,4-triazole would be confirmed by a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR A singlet corresponding to the N-methyl protons (approximately 3.5-4.0 ppm).
¹³C NMR Resonances for the two triazole ring carbons and the N-methyl carbon. The chemical shifts of the ring carbons would be influenced by the electronegative chlorine atoms.
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₃H₃Cl₂N₃ (151.98 g/mol ), with a characteristic isotopic pattern for two chlorine atoms.[4]
IR Spectroscopy Characteristic peaks for C-N and C=N stretching vibrations within the triazole ring. The absence of an N-H stretching band (present in the parent compound) would confirm N-methylation.

Crystal Structure Analysis of 3,5-dichloro-1H-1,2,4-triazole

The foundation for understanding the solid-state structure of the methylated target molecule lies in the detailed analysis of its parent compound, 3,5-dichloro-1H-1,2,4-triazole. Crystallographic data for this compound is available in the Crystallography Open Database (COD) under the entry 7060587.[5]

Crystallographic Data
Parameter Value
Chemical Formula C₂HCl₂N₃
Molecular Weight 137.95 g/mol [5]
Crystal System Hexagonal
Space Group P -6 2 c[5]
Unit Cell Dimensions a = 11.4090 Å, b = 11.4090 Å, c = 6.5079 Å
α = 90°, β = 90°, γ = 120°[5]
Volume 734.2 ų
Z 6[5]
Molecular Geometry and Bonding

The 1,2,4-triazole ring is an aromatic system, and as such, is expected to be planar. The C-N and N-N bond lengths within the ring will be intermediate between single and double bonds, consistent with delocalized π-electron density.[3] The two chlorine atoms are attached to the carbon atoms of the triazole ring.

Caption: Molecular structure of 3,5-dichloro-1H-1,2,4-triazole.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 3,5-dichloro-1H-1,2,4-triazole will be held together by a network of non-covalent interactions. Given the molecular structure, the following interactions are expected to be significant:

  • Hydrogen Bonding: The N-H proton of the triazole ring is acidic and can act as a hydrogen bond donor to the nitrogen atoms of neighboring molecules, which are effective hydrogen bond acceptors. This is a common and often dominant interaction in the crystal structures of N-H containing triazoles.[6]

  • Halogen Bonding: The chlorine atoms, having regions of positive electrostatic potential on their outer surface (the σ-hole), can act as halogen bond donors, interacting with the electron-rich nitrogen atoms of adjacent molecules. This type of interaction is increasingly recognized as a significant force in crystal engineering.

The interplay of these interactions will dictate the overall packing of the molecules in the crystal lattice.

The Influence of N-Methylation on Crystal Structure and Bonding

The introduction of a methyl group at the N1 position of the triazole ring in 3,5-dichloro-1-methyl-1H-1,2,4-triazole would induce several predictable changes in its solid-state behavior compared to the parent compound.

Disruption of Hydrogen Bonding

The most significant consequence of N-methylation is the removal of the N-H proton. This eliminates the possibility of the strong N-H···N hydrogen bonding that is likely a dominant feature in the crystal packing of the parent compound. The loss of this strong, directional interaction will necessitate a different packing arrangement.

Emergence of Weaker Interactions

In the absence of strong hydrogen bonds, the crystal packing of the methylated derivative will be governed by weaker, less directional forces:

  • van der Waals Forces: These will play a more prominent role in the overall cohesion of the crystal.

  • C-H···N and C-H···Cl Interactions: Weak hydrogen bonds involving the methyl protons and the nitrogen atoms or chlorine atoms of neighboring molecules may be formed.

  • Halogen Bonding: The Cl···N halogen bonds are likely to become more influential in directing the crystal packing in the absence of the competing N-H···N hydrogen bonds.

Interaction_Comparison cluster_parent 3,5-dichloro-1H-1,2,4-triazole cluster_methylated 3,5-dichloro-1-methyl-1H-1,2,4-triazole Parent_Interactions Dominant: - N-H···N Hydrogen Bonding Secondary: - Halogen Bonding - van der Waals Methylated_Interactions Dominant: - Halogen Bonding - van der Waals Secondary: - C-H···N/Cl Interactions Parent_Interactions->Methylated_Interactions N-methylation (loss of N-H proton)

Caption: Shift in dominant intermolecular interactions due to N-methylation.

Potential Impact on Physicochemical Properties

The changes in crystal packing resulting from N-methylation are expected to influence the material's bulk properties. For instance, melting point, solubility, and crystal morphology are all dependent on the strength and nature of the intermolecular interactions in the solid state. The disruption of the strong hydrogen bonding network might lead to a lower melting point for the methylated derivative compared to the parent compound.

Conclusion and Future Directions

This technical guide has provided a detailed analysis of the crystal structure and bonding of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, based on the available crystallographic data for its parent compound. The key takeaway is the profound influence of the N-methyl group on the intermolecular interactions, leading to a shift from a hydrogen-bond-dominated structure to one governed by halogen bonding and weaker interactions.

For drug development professionals and materials scientists, this understanding is crucial for predicting the solid-state properties of this and related compounds. The insights provided here can inform strategies for crystal form screening, polymorph control, and the design of new molecules with tailored physicochemical properties.

The definitive elucidation of the crystal structure of 3,5-dichloro-1-methyl-1H-1,2,4-triazole through single-crystal X-ray diffraction remains a key future objective. Such a study would provide experimental validation for the predictions made in this guide and offer a more precise understanding of the subtle interplay of non-covalent interactions in this important class of heterocyclic compounds.

References

  • PubChem. 3,5-dichloro-1H-1,2,4-triazole. National Center for Biotechnology Information. [Link]

  • SpectraBase. 1H-1,2,4-Triazole, 3-chloro-5-methyl-. [Link]

  • ResearchGate. (PDF) Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. [Link]

  • ACS Publications. Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. [Link]

  • IOPscience. Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. [Link]

  • MDPI. Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. [Link]

  • Royal Society of Chemistry. Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. [Link]

  • PubChemLite. 3,5-dichloro-1h-1,2,4-triazole. [Link]

  • Royal Society of Chemistry. Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives. [Link]

  • RSYN RESEARCH. Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

  • PMC. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. [Link]

  • NextSDS. 3,5-dichloro-1H-1,2,4-triazole — Chemical Substance Information. [Link]

  • Royal Society of Chemistry. Beyond click chemistry – supramolecular interactions of 1,2,3-triazoles. [Link]

  • PMC. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • Sciencemadness.org. Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. [Link]

  • National Open Access Monitor, Ireland. Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. [Link]

  • ResearchGate. Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. [Link]

  • Frontiers. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

  • Wikipedia. 1,2,4-Triazole. [Link]

  • NextSDS. 3,5-dichloro-1-ethyl-1H-1,2,4-triazole(SALTDATA: FREE) — Chemical Substance Information. [Link]

  • NIST. 1H-1,2,4-Triazole, 3,5-dimethyl-. [Link]

Sources

Foundational

3,5-dichloro-1-methyl-1H-1,2,4-triazole exact mass and molecular weight

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 3,5-dichloro-1-methyl-1H-1,2,4-triazole Introduction 3,5-dichloro-1-methyl-1H-1,2,4-triazole is a halogenated heterocyclic compound. The 1,2,4-triazol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 3,5-dichloro-1-methyl-1H-1,2,4-triazole

Introduction

3,5-dichloro-1-methyl-1H-1,2,4-triazole is a halogenated heterocyclic compound. The 1,2,4-triazole ring system is a foundational structure in a wide array of pharmacologically active molecules, including well-known antifungal agents, and is a common scaffold in medicinal chemistry and agrochemical research.[1] For researchers engaged in the synthesis, purification, and characterization of such novel compounds, a precise understanding of their fundamental physicochemical properties is paramount. Among the most critical of these are molecular weight and exact mass.

This guide provides a detailed exploration of these two essential, yet often confused, concepts. It will delineate the theoretical basis for each, present the specific values for 3,5-dichloro-1-methyl-1H-1,2,4-triazole, and detail an experimental workflow for their verification.

Part 1: Differentiating Core Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are not interchangeable. The distinction is rooted in the existence of isotopes—variants of a particular chemical element which differ in neutron number.

Molecular Weight (or Molar Mass)

Molecular weight represents the weighted average mass of a molecule's naturally occurring isotopic composition.[2][3] It is calculated by summing the standard atomic weights of the constituent atoms, which are themselves weighted averages based on the natural abundance of their isotopes on Earth. For example, the atomic weight of chlorine is approximately 35.45 amu because it exists naturally as a mixture of two principal isotopes: ³⁵Cl (~75.77% abundance) and ³⁷Cl (~24.23% abundance).[4]

  • Units: Typically expressed in grams per mole ( g/mol ).

  • Application: Primarily used in macroscopic, stoichiometric calculations, such as determining the mass of a reactant needed for a chemical reaction or preparing a solution of a specific molarity. It deals with bulk material where a statistical distribution of all isotopes is present.

Exact Mass (or Monoisotopic Mass)

In contrast, exact mass is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element.[3][5] This calculation does not involve averaging; it is a precise determination for a single, specific isotopic combination. For instance, in a molecule containing chlorine, the exact mass calculation would exclusively use the mass of the ³⁵Cl isotope (34.9689 amu), as it is the most abundant.[4]

  • Units: Expressed in Daltons (Da) or unified atomic mass units (u).

  • Application: Crucial in high-resolution mass spectrometry (HRMS). Since a mass spectrometer can resolve and detect individual ions of specific isotopic compositions, the exact mass is the value that is experimentally measured. It is used to determine or confirm the elemental composition of a molecule with high confidence.

Part 2: Physicochemical Data for 3,5-dichloro-1-methyl-1H-1,2,4-triazole

The quantitative values for 3,5-dichloro-1-methyl-1H-1,2,4-triazole are summarized below. The divergence between the molecular weight and the exact mass is primarily due to the presence of two chlorine atoms, which have significant isotopic distribution.

PropertyValue
Molecular Formula C₃H₃Cl₂N₃
Molecular Weight 151.98 g/mol [6]
Calculated Exact Mass 150.97059 Da

Calculation of Exact Mass for C₃H₃Cl₂N₃:

  • Carbon: 3 x 12.00000 (¹²C) = 36.00000

  • Hydrogen: 3 x 1.00783 (¹H) = 3.02349

  • Nitrogen: 3 x 14.0031 (¹⁴N) = 42.00930

  • Chlorine: 2 x 34.9689 (³⁵Cl) = 69.93780

  • Total Exact Mass: 150.97059 Da

Part 3: Experimental Verification Protocol

The theoretical exact mass of a compound is validated experimentally using high-resolution mass spectrometry (HRMS). Techniques such as Electrospray Ionization (ESI) coupled with an Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzer provide the necessary mass accuracy and resolution.

Protocol: Exact Mass Determination by ESI-HRMS

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration suitable for infusion, typically in the range of 1-10 µg/mL, using a solvent system appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrument Calibration:

    • Before sample analysis, perform an external and internal calibration of the mass spectrometer according to the manufacturer's protocol. This is a critical step to ensure high mass accuracy. A standard calibration mixture covering a wide mass range is typically used.

  • Method Setup & Sample Analysis:

    • Set the ionization source to ESI in positive ion mode. The triazole nitrogens are basic and will readily accept a proton to form the [M+H]⁺ ion.

    • Define the mass range for acquisition (e.g., m/z 50-500).

    • Set the instrument to a high-resolution setting (e.g., >60,000 FWHM).

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition & Interpretation:

    • Acquire the mass spectrum. The most intense peak in the isotopic cluster for the compound should correspond to the monoisotopic ion—in this case, the protonated molecule [C₃H₃³⁵Cl₂N₃+H]⁺.

    • The theoretically expected m/z for this ion is the exact mass plus the mass of a proton (1.00728 Da), which equals 151.97787 Da.

    • Compare the experimentally measured m/z value to the theoretical value. The mass error, typically expressed in parts per million (ppm), should be below 5 ppm for confident identification.

Part 4: Conceptual Workflow Visualization

The following diagram illustrates the fundamental difference in how molecular weight and exact mass are derived from the elemental composition of a molecule.

G cluster_0 Derivation of Molecular Weight (for Bulk Chemistry) cluster_1 Derivation of Exact Mass (for Mass Spectrometry) A Elemental Composition (e.g., Chlorine) B All Naturally Occurring Isotopes ³⁵Cl (75.77%) ³⁷Cl (24.23%) A->B C Weighted Average Atomic Weight (35.453 amu) B->C D Sum of Average Atomic Weights of All Atoms C->D E Molecular Weight (e.g., 151.98 g/mol) D->E F Elemental Composition (e.g., Chlorine) G Most Abundant Isotope Only ³⁵Cl (34.9689 Da) F->G H Monoisotopic Mass G->H I Sum of Monoisotopic Masses of All Atoms H->I J Exact Mass (e.g., 150.97059 Da) I->J

Caption: Workflow differentiating the calculation of Molecular Weight from Exact Mass.

References

  • University of Missouri, Mass Spectrometry Facility. Calculating Exact Masses. [Link]

  • Michigan State University, Department of Chemistry. Masses. [Link]

  • University of Colorado Boulder, Department of Chemistry. Exact Molecular Mass versus Molecular Weight. [Link]

  • Wikipedia. 1,2,4-Triazole. [Link]

Sources

Exploratory

solubility profile of 3,5-dichloro-1-methyl-1H-1,2,4-triazole in DMSO and DMF

An In-Depth Technical Guide to Determining the Solubility Profile of 3,5-dichloro-1-methyl-1H-1,2,4-triazole in DMSO and DMF This guide provides a comprehensive framework for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 3,5-dichloro-1-methyl-1H-1,2,4-triazole in DMSO and DMF

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 3,5-dichloro-1-methyl-1H-1,2,4-triazole in two common aprotic polar solvents: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Given the limited publicly available solubility data for this specific compound, this document emphasizes the foundational principles and detailed methodologies required to establish a robust and reliable solubility profile from first principles.

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that governs its behavior in various applications, from biological screening to process chemistry. For a compound like 3,5-dichloro-1-methyl-1H-1,2,4-triazole, understanding its solubility in solvents such as DMSO and DMF is paramount. These solvents are frequently employed in high-throughput screening, compound storage, and as reaction media.[1][2][3] Poor solubility can lead to inaccurate bioassay results, precipitation issues, and challenges in formulation development, ultimately hindering the progress of a research program.[4]

This guide will provide a detailed roadmap for elucidating the solubility of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, focusing on the "why" behind the "how" to ensure the generation of high-quality, reproducible data.

Theoretical Framework: Understanding Solute-Solvent Interactions

The principle of "like dissolves like" is a useful starting point for predicting solubility.[5] This adage is rooted in the intermolecular forces between the solute and the solvent.

Physicochemical Properties of 3,5-dichloro-1-methyl-1H-1,2,4-triazole

While specific data for 3,5-dichloro-1-methyl-1H-1,2,4-triazole is scarce, we can infer some properties based on its structure. The 1,2,4-triazole ring is aromatic and contains three nitrogen atoms, making it polar and capable of acting as a hydrogen bond acceptor.[6] The presence of two chlorine atoms and a methyl group will also influence its polarity and lipophilicity.

Properties of DMSO and DMF as Solvents

Both DMSO and DMF are classified as polar aprotic solvents.[1][7][8] This means they have a high dielectric constant and a significant dipole moment but lack acidic protons for hydrogen bonding.

  • Dimethyl Sulfoxide (DMSO): With the formula (CH₃)₂SO, DMSO is a powerful and versatile solvent capable of dissolving a wide array of polar and nonpolar compounds.[1][9][10] Its highly polar sulfinyl group is an excellent hydrogen bond acceptor.[11][12]

  • Dimethylformamide (DMF): With the formula (CH₃)₂NC(O)H, DMF is another "universal solvent" with a high dielectric constant.[2][13] It is widely used in organic synthesis and for dissolving a broad range of organic and inorganic substances.[2][13][14]

The primary interactions governing the dissolution of 3,5-dichloro-1-methyl-1H-1,2,4-triazole in these solvents will likely be dipole-dipole interactions and hydrogen bonding between the nitrogen atoms of the triazole ring and the oxygen atoms of the DMSO or DMF molecules.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[5][15][16] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to determine the thermodynamic solubility, which is the most consistent and physically meaningful measure of a compound's solubility.[4][15]

Experimental Workflow

The overall workflow for determining the solubility of 3,5-dichloro-1-methyl-1H-1,2,4-triazole is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analysis Analysis prep_vial Add excess 3,5-dichloro-1-methyl-1H-1,2,4-triazole to a known volume of solvent (DMSO or DMF) shake Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) prep_vial->shake Ensure a saturated solution centrifuge Centrifuge to pellet undissolved solid shake->centrifuge Establish equilibrium filter Filter the supernatant through a chemically inert filter (e.g., PTFE) centrifuge->filter Isolate the saturated solution dilute Dilute the clear filtrate filter->dilute Prepare for analysis quantify Quantify concentration using a validated analytical method (e.g., HPLC-UV) dilute->quantify Bring into linear range of the assay

Caption: Workflow for determining the equilibrium solubility of 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Detailed Experimental Protocol

Materials:

  • 3,5-dichloro-1-methyl-1H-1,2,4-triazole (solid, high purity)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Dimethylformamide (DMF), analytical grade

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically resistant syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3,5-dichloro-1-methyl-1H-1,2,4-triazole to a series of glass vials. A good starting point is to add approximately 10-20 mg of the solid.

    • Pipette a known volume (e.g., 1.0 mL) of DMSO or DMF into each vial.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours. The extended agitation time is crucial to ensure that the system reaches thermodynamic equilibrium.[5][17]

  • Phase Separation:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.[5]

    • Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining fine particles.[5][18]

  • Quantification by HPLC-UV:

    • Method Development: Develop a suitable HPLC method for the quantification of 3,5-dichloro-1-methyl-1H-1,2,4-triazole. This will involve selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength.

    • Calibration Curve: Prepare a series of standard solutions of 3,5-dichloro-1-methyl-1H-1,2,4-triazole of known concentrations in the chosen solvent (DMSO or DMF).[19] Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered saturated solutions with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC system and record the peak areas.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of 3,5-dichloro-1-methyl-1H-1,2,4-triazole in the diluted samples.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabular Summary of Solubility Data
SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation (mg/mL)
Dimethyl Sulfoxide (DMSO)25Experimental ValueExperimental Value
Dimethylformamide (DMF)25Experimental ValueExperimental Value
Interpretation of Results

The quantitative solubility values will provide a clear indication of the extent to which 3,5-dichloro-1-methyl-1H-1,2,4-triazole dissolves in DMSO and DMF. A higher solubility value indicates a more favorable interaction between the solute and the solvent. These findings will be crucial for:

  • Stock Solution Preparation: Determining the maximum concentration for stock solutions used in biological assays.

  • Reaction Chemistry: Informing the choice of solvent and concentration for chemical reactions.

  • Formulation Development: Providing baseline data for the development of liquid formulations.

Conclusion

This guide has outlined a robust and scientifically sound methodology for determining the solubility profile of 3,5-dichloro-1-methyl-1H-1,2,4-triazole in DMSO and DMF. By adhering to the principles of equilibrium solubility and employing validated analytical techniques, researchers can generate high-quality data that will be invaluable for a wide range of applications in chemical and pharmaceutical research. The emphasis on understanding the underlying principles of solute-solvent interactions and the rationale behind the experimental design ensures that the generated data is not only accurate but also interpretable in a meaningful scientific context.

References

  • Scribd. (n.d.). DMSO Solvent Properties Overview.
  • gChem. (n.d.). DMSO Physical Properties.
  • Wikipedia. (2024). Dimethyl sulfoxide.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • Eastman. (n.d.). Dimethylformamide (DMF).
  • Luxi Group. (n.d.).
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Organic Chemistry. (n.d.). Dimethylformamide (DMF).
  • ResearchGate. (2024, May 28). How To determine the solubility of a substance in an organic solvent ?.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Pharmaceutical Sciences. (2024, February 15).
  • SCIRP. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Wikipedia. (2024). Dimethylformamide.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • ResearchGate. (n.d.). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
  • AKKİM. (n.d.). DIMETHYLFORMAMIDE (DMF).
  • PubMed. (2001, April 15). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.
  • Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance.
  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • ACS Publications. (2009, March 24).
  • ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • California State University, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • RSC Publishing. (2001, June 20). Solute–solvent interactions in the (N,N-dimethylformamide + N-methylformamide + water)
  • MDPI. (2025, July 19).
  • IntechOpen. (n.d.).
  • University of Colorado Denver. (n.d.).
  • Chromatography Forum. (2009, August 20). how can i test the solubility in hplc please ?.
  • RSC Publishing. (n.d.). Solute–solvent interactions in the (N,N-dimethylformamide + N-methylformamide + water)
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ACS Applied Energy Materials. (2024, November 27). Utilizing Solvent Repulsion between Dimethylformamide and Isopropanol to Manipulate Sn Distribution for Bifacial Cu2ZnSn(S,Se)4 Solar Cells.
  • ACS Publications. (2001, July 25).
  • RSC Publishing. (2019, July 18). Intermolecular interactions and solvation effects of dimethylsulfoxide on type III deep eutectic solvents.
  • University of Colorado Denver. (n.d.).
  • ResearchGate. (n.d.). Solute–solvent interactions in the (N,N-dimethylformamide +N-methylformamide + water)
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
  • IMR Press. (2009).
  • ACS Publications. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)
  • PubChem. (n.d.). 3,5-dichloro-1H-1,2,4-triazole.
  • ResearchGate. (2019, May 16). Solute–Solvent and Solvent–Solvent Interactions and Preferential Solvation of 1,1-Diamino-2,2-dinitroethylene in Aqueous Co-solvent Mixtures of N,N-Dimethylformamide and Dimethyl Sulfoxide.
  • PubChem. (n.d.). 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid.
  • ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • Sapphire Bioscience. (n.d.). 3,5-Dichloro-1-methyl-1H-1,2,4-triazole.
  • AK Scientific. (n.d.). 10327-87-4 3,5-Dichloro-1H-1,2,4-triazole.

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Foundational

A Proposed Framework for the In Vitro Toxicological Assessment of 3,5-dichloro-1-methyl-1H-1,2,4-triazole

Abstract The 1,2,4-triazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the structural basis for a wide array of antifungal agents, pesticides, and therapeutic candidates.[1] While th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the structural basis for a wide array of antifungal agents, pesticides, and therapeutic candidates.[1] While the toxicological profiles of many triazole derivatives are well-documented, specific data for novel or less common analogues, such as 3,5-dichloro-1-methyl-1H-1,2,4-triazole (CAS No. 7024-71-7), remain scarce in public literature.[2] This guide provides a comprehensive, hypothesis-driven framework for the in vitro toxicological evaluation of this compound. Instead of presenting established data, this document serves as an in-depth technical roadmap for researchers tasked with elucidating its mechanism of toxicity. We synthesize field-proven insights from the broader triazole class to propose a logical, tiered experimental strategy, complete with detailed protocols and data interpretation frameworks. This guide is designed to enable a thorough investigation, from initial cytotoxicity screening to the elucidation of specific molecular mechanisms, thereby empowering researchers to generate a robust and reliable toxicological profile.

Introduction: The Triazole Scaffold and the Subject Compound

The 1,2,4-triazole ring is a privileged scaffold due to its unique chemical properties, including its ability to coordinate with metal ions in enzyme active sites and its role as a bio-isostere for other functional groups.[3] This has led to its incorporation into numerous compounds with diverse biological activities, from anticancer agents to potent fungicides.[4][5] However, this biological activity is often accompanied by off-target effects and potential toxicity.

1.1. Toxicological Precedents in the 1,2,4-Triazole Class

Before designing a testing strategy for a novel derivative, it is crucial to understand the known liabilities of the chemical class. For triazoles, several key toxicological endpoints have been identified:

  • Hepatotoxicity: The liver is a frequent target for triazole toxicity, with many compounds causing effects in hepatic cell lines.[6]

  • Endocrine Disruption: A primary mechanism of action for antifungal triazoles is the inhibition of cytochrome P450 (CYP) enzymes, particularly CYP51 (lanosterol 14α-demethylase). This can extend to mammalian CYPs involved in steroidogenesis, leading to potential endocrine-disrupting effects.[7][8]

  • Genotoxicity and Oxidative Stress: While the parent 1,2,4-triazole is generally considered non-genotoxic in standard in vitro assays[7][9], several triazole fungicides have been shown to induce genotoxic effects. This is often mechanistically linked to the induction of oxidative stress.

  • Developmental and Neurotoxicity: The parent compound has demonstrated teratogenic potential in animal models at maternally toxic doses and can be neurotoxic at very high concentrations.[9]

These precedents inform our hypothesis-driven approach to investigating 3,5-dichloro-1-methyl-1H-1,2,4-triazole. The addition of two chlorine atoms and a methyl group to the triazole core may significantly alter its metabolic stability, reactivity, and interaction with biological targets compared to the parent compound.

A Tiered Strategy for In Vitro Mechanistic Investigation

We propose a three-tiered strategy that progresses from broad phenotypic screening to specific mechanistic assays. This approach ensures a cost-effective and logical workflow, where the results of each tier inform the experimental design of the next.

G cluster_0 Overall Investigative Workflow Tier1 Tier 1: Foundational Cytotoxicity Tier2 Tier 2: Mode of Cell Death Tier1->Tier2 If Cytotoxic Tier3 Tier 3: Mechanistic Deep Dive Tier2->Tier3 Identify Apoptosis/ Necrosis Conclusion Mechanistic Hypothesis Tier3->Conclusion Integrate Data

Caption: Proposed tiered workflow for toxicological assessment.

Tier 1: Foundational Cytotoxicity Assessment

Causality Behind Experimental Choice: The first essential step is to determine if the compound is cytotoxic and to identify its potency (IC50) across different cell types. This establishes the relevant concentration range for all subsequent mechanistic experiments. Comparing IC50 values between cancerous and non-cancerous cell lines, or between cell lines from different tissues (e.g., liver vs. kidney), provides the first clues about potential target organs and selectivity.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A standard model for assessing liver toxicity, as the liver is a primary site of xenobiotic metabolism and a known target for triazoles.[6][10]

  • MCF-7 (Human Breast Adenocarcinoma): A widely used cancer cell line to screen for general cytotoxic or potential anti-proliferative activity.[11]

  • NIH 3T3 (Mouse Embryonic Fibroblast): A non-cancerous cell line used to establish a selectivity index (SI). A high SI (IC50 in normal cells / IC50 in cancer cells) is a desirable trait for potential therapeutics but indicates general toxicity if low.[10]

Key Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 3,5-dichloro-1-methyl-1H-1,2,4-triazole in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will produce visible purple precipitates.[4]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition versus compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: IC50 Summary Table

CompoundCell LineIC50 (µM) [Mean ± SD, n=3]Selectivity Index (SI)
3,5-dichloro-1-methyl-1H-1,2,4-triazoleHepG2Experimental ValueIC50 NIH 3T3 / IC50 HepG2
MCF-7Experimental ValueIC50 NIH 3T3 / IC50 MCF-7
NIH 3T3Experimental ValueN/A
Doxorubicin (Control)HepG2Experimental ValueIC50 NIH 3T3 / IC50 HepG2
Tier 2: Elucidating the Mode of Cell Death

Causality Behind Experimental Choice: Once cytotoxicity is confirmed, the next logical question is how the cells are dying. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) is fundamental to understanding the molecular mechanism. Apoptosis suggests the activation of specific signaling pathways that could be targeted, while necrosis often points to overwhelming cellular damage, such as membrane disruption or severe ATP depletion.

Key Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating cell death modes.[4]

  • Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the cell membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA.

G cluster_0 Cell States in Annexin V / PI Assay node_viable Viable Cell Annexin V: Negative PI: Negative node_early Early Apoptotic Cell Annexin V: Positive PI: Negative node_viable->node_early Apoptosis Initiation node_late Late Apoptotic/Necrotic Cell Annexin V: Positive PI: Positive node_early->node_late Loss of Membrane Integrity node_necrosis Primary Necrotic Cell Annexin V: Negative PI: Positive

Caption: Quadrants of the Annexin V/PI flow cytometry assay.

  • Cell Treatment: Seed cells (e.g., HepG2) in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[4]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.[4]

  • Data Acquisition: Analyze the cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each of the four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Tier 3: Investigating Specific Mechanistic Pathways

Causality Behind Experimental Choice: Results from the first two tiers, combined with the known toxicology of the triazole class, guide the selection of specific mechanistic assays. If the compound induces apoptosis in liver cells, we can now investigate why. Based on the literature, oxidative stress, genotoxicity, and CYP450 inhibition are the most plausible upstream drivers.

A. Genotoxicity Assessment

  • Rationale: To determine if the compound or its metabolites can damage DNA, a critical toxicological endpoint.

  • Recommended Assays:

    • In Vitro Micronucleus Assay: Detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss). It is a regulatory-accepted test for genotoxicity.[7]

    • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual cells.

B. Oxidative Stress Induction

  • Rationale: Oxidative stress is a well-established mechanism of toxicity for many xenobiotics, including some triazoles, and is a key initiator of apoptosis.

  • Key Protocol: DCFH-DA Assay for Reactive Oxygen Species (ROS) The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. After 24 hours, treat with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a short duration (e.g., 1, 3, 6 hours). Include a positive control like H2O2.

  • Probe Loading: Remove the treatment medium and wash cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Wash the cells again with PBS. Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Normalize the fluorescence of treated wells to the vehicle control to determine the fold-increase in ROS production.

C. Cytochrome P450 (CYP) Enzyme Interaction

  • Rationale: As a triazole, the compound has a high probability of interacting with CYP enzymes. This can lead to drug-drug interactions or toxicity through altered metabolism of endogenous substances like steroids.[8]

  • Recommended Assay: In Vitro CYP Inhibition Assay. This can be performed using human liver microsomes or recombinant CYP enzymes. Commercially available kits use specific fluorescent substrates that are metabolized by individual CYP isoforms (e.g., CYP3A4, 2D6, 2C9) into a fluorescent product. A decrease in fluorescence in the presence of the test compound indicates inhibition.

G cluster_ros Oxidative Stress Pathway cluster_dna Genotoxicity Pathway Compound 3,5-dichloro-1-methyl- 1H-1,2,4-triazole ROS Increased Cellular ROS Compound->ROS DNA_Damage DNA Strand Breaks Compound->DNA_Damage Mito Mitochondrial Damage (e.g., ΔΨm loss) ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax p53->Casp3 Bax->Mito Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic signaling pathways to investigate.

Conclusion: Synthesizing a Mechanistic Hypothesis

The ultimate goal of this framework is to integrate data from all three tiers to construct a plausible, evidence-based narrative of the compound's in vitro toxicity. For example:

  • Scenario 1: The compound is cytotoxic to HepG2 cells (Tier 1), induces late apoptosis (Tier 2), causes a significant increase in ROS (Tier 3B), but is negative in the micronucleus assay (Tier 3A). The most likely mechanism is oxidative stress-induced apoptosis in hepatocytes.

  • Scenario 2: The compound shows broad cytotoxicity (Tier 1), induces apoptosis (Tier 2), is positive in the Comet and micronucleus assays (Tier 3A), and strongly inhibits CYP3A4 (Tier 3C). The mechanism could be direct genotoxicity, potentially compounded by the inhibition of metabolic clearance pathways.

This structured, multi-faceted approach provides the necessary depth and self-validating checks to move from a novel compound with an unknown profile to one with a well-characterized in vitro mechanism of toxicity, paving the way for informed decisions in drug development or chemical safety assessment.

References

  • BenchChem. (n.d.). A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Triazole Compounds.
  • Seeger, B., Mentz, A., Knebel, C., Marx-Stoelting, P., & Heise, T. (2019). Assessment of mixture toxicity of (tri)azoles and their hepatotoxic effects in vitro by means of omics technologies. OpenAgrar.
  • European Chemicals Agency. (2015).
  • Satapute, P. P., & Kaliwal, B. B. (2016). IN VITRO TOXICITY SCREENING OF TRIAZOLE FUNGICIDE PROPICONAZOLE.
  • dos Santos, A. P. L., de Souza, J. M., de Oliveira, R., da Silva, J., & Lerco, L. (2024).
  • Food and Agriculture Organization. (n.d.). 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and. FAO.
  • El-Naggar, A. M., et al. (n.d.).
  • de Oliveira, R., & da Silva, J. (2025). Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. PubMed.
  • NICNAS. (2016). 1H-1,2,4-Triazole: Human health tier II assessment. Australian Government Department of Health.
  • ResearchGate. (n.d.). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies.
  • Sapphire Bioscience. (n.d.). 3,5-Dichloro-1-methyl-1H-1,2,4-triazole.
  • Poczta, A., et al. (n.d.).
  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry.

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Exploratory

IR Spectroscopic Fingerprinting of 3,5-Dichloro-1-methyl-1H-1,2,4-triazole: A Technical Guide for Structural Elucidation

Executive Summary For researchers and drug development professionals, the precise structural characterization of highly substituted heteroaromatics is a critical quality control gateway. 3,5-dichloro-1-methyl-1H-1,2,4-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural characterization of highly substituted heteroaromatics is a critical quality control gateway. 3,5-dichloro-1-methyl-1H-1,2,4-triazole (CAS: 7024-71-7) is a rigidly functionalized scaffold utilized in advanced agrochemical and pharmaceutical active pharmaceutical ingredient (API) synthesis.

As a Senior Application Scientist, I approach the Infrared (IR) spectroscopic analysis of this molecule not merely as a list of peaks, but as a dynamic map of electron density and molecular mechanics. This whitepaper provides an in-depth mechanistic breakdown of the IR absorption bands for 3,5-dichloro-1-methyl-1H-1,2,4-triazole, detailing the causality behind spectral shifts, self-validating experimental protocols, and diagnostic logic frameworks.

Structural Dynamics & Vibrational Causality

To accurately interpret the IR spectrum of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, we must first analyze its molecular architecture and how its substituents manipulate the vibrational force constants of the core 1,2,4-triazole ring.

The Eradication of Tautomerism

Unsubstituted 1,2,4-triazole exists in a state of annular tautomerism, which severely broadens and complicates the IR spectrum due to extensive intermolecular hydrogen bonding (exhibiting a massive N-H stretch around 3126 cm⁻¹)[1].

  • Causality: The methylation at the N1 position permanently locks the molecule into the 1H-tautomeric form[2]. Consequently, the IR spectrum of this compound is sharp and highly resolved, completely devoid of any N-H stretching bands in the 3100–3300 cm⁻¹ region.

Inductive Stiffening by Halogenation

The C3 and C5 positions of the ring are fully substituted with chlorine atoms.

  • Causality: Chlorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I effect) on the triazole ring. This depletion of electron density shortens and stiffens the adjacent C=N and C-N bonds, increasing their force constants. As a result, the C=N ring stretching vibrations are pushed to slightly higher wavenumbers (~1520–1560 cm⁻¹) compared to non-halogenated analogs[3]. Furthermore, the complete substitution at C3 and C5 means there are zero aromatic C-H bonds in this molecule. The absence of bands at 3032–3097 cm⁻¹ is a primary diagnostic indicator of complete di-halogenation[1].

Quantitative Data: Core IR Absorption Bands

The following table synthesizes the expected quantitative IR data for 3,5-dichloro-1-methyl-1H-1,2,4-triazole, grounded in the vibrational physics of heteroaromatic and halogenated systems[4][5].

Functional Group / ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Description & Causality
Aliphatic C-H Stretch 2950 – 2850Weak / MediumAsymmetric and symmetric stretching of the N-CH₃ group. The only C-H bonds present in the molecule.
C=N Ring Stretch 1520 – 1560StrongTriazole ring skeletal vibration. Shifted upward due to the -I effect of the adjacent C3/C5 chlorine atoms[3].
C=C / N=N Skeletal 1400 – 1480MediumRing breathing and coupled skeletal vibrations of the heteroaromatic system.
N-CH₃ Bending ~1420MediumAsymmetric bending (deformation) of the methyl group attached to the N1 atom.
C-N Ring Stretch 1280 – 1350StrongCoupled stretching of the carbon-nitrogen single bonds within the rigidified triazole ring.
C-Cl Stretch 720 – 760Very StrongHeteroaromatic carbon-chlorine stretching. Often appears as a broadened or split band due to symmetric/asymmetric coupling of the two chlorines[4][5].
C-Cl In-Plane Bending 385 – 265MediumLow-frequency deformation of the heavy halogen atoms against the rigid ring[5]. (Requires Far-IR detector)

Diagnostic Logic Framework

When synthesizing or verifying the purity of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, the IR spectrum acts as a self-validating system. The absence of specific bands is just as critical as the presence of others.

SpectralLogic Start Acquire IR Spectrum CheckNH Band at 3100-3300 cm⁻¹ (N-H Stretch)? Start->CheckNH FailNH FAIL: Unmethylated Precursor / Moisture CheckNH->FailNH Yes CheckArCH Band at 3000-3100 cm⁻¹ (Aromatic C-H)? CheckNH->CheckArCH No FailArCH FAIL: Incomplete Halogenation at C3/C5 CheckArCH->FailArCH Yes CheckCCl Strong Band at 720-760 cm⁻¹ (C-Cl Stretch)? CheckArCH->CheckCCl No FailCCl FAIL: Missing Chlorine Substituents CheckCCl->FailCCl No CheckCH3 Bands at 2850-2950 cm⁻¹ (Aliphatic C-H)? CheckCCl->CheckCH3 Yes Success PASS: Confirmed 3,5-dichloro-1-methyl-1H-1,2,4-triazole CheckCH3->Success Yes

Fig 1: Logical decision tree for the structural verification of 3,5-dichloro-1-methyl-1H-1,2,4-triazole via IR spectroscopy.

Experimental Methodology: ATR-FTIR Protocol

To ensure high-fidelity data capture, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the gold standard for this solid compound. The following step-by-step protocol is designed to eliminate atmospheric artifacts and ensure self-validation.

Phase 1: Instrument Preparation
  • Crystal Selection: Utilize a monolithic Diamond ATR crystal. Diamond provides the necessary refractive index and durability to apply high pressure to crystalline solid samples without deforming.

  • System Purge: Purge the optical bench with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂. Causality: Atmospheric water vapor absorbs heavily in the 1600 cm⁻¹ and 3600 cm⁻¹ regions, which can mask the crucial C=N stretching bands.

  • Background Acquisition: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on the clean, empty diamond crystal.

Phase 2: Sample Acquisition
  • Sample Application: Deposit approximately 2–5 mg of 3,5-dichloro-1-methyl-1H-1,2,4-triazole directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR anvil and apply optimal pressure (typically indicated by the instrument software's gauge). Causality: Intimate contact between the solid crystal lattice and the diamond sensor is required to ensure the evanescent wave penetrates the sample adequately, preventing artificially weak C-Cl bands at the lower wavenumber end.

  • Scanning: Acquire the sample spectrum using 64 co-added scans at 4 cm⁻¹ resolution.

Phase 3: Data Processing
  • ATR Correction: Apply an ATR correction algorithm. Causality: Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), the raw ATR spectrum will artificially inflate the intensity of the C-Cl stretch (~740 cm⁻¹) relative to the aliphatic C-H stretch (~2900 cm⁻¹). ATR correction normalizes this to match transmission spectra.

ATRWorkflow N1 1. N2 Purge (Remove H2O/CO2) N2 2. Background Scan (64 Scans) N1->N2 N3 3. Sample Loading (Diamond ATR) N2->N3 N4 4. Maximize Anvil Pressure N3->N4 N5 5. Data Acquisition (4 cm⁻¹ Res) N4->N5 N6 6. ATR Depth Correction N5->N6

Fig 2: Step-by-step ATR-FTIR experimental workflow for solid-state characterization.

Conclusion

The IR spectrum of 3,5-dichloro-1-methyl-1H-1,2,4-triazole is a masterclass in the vibrational physics of substituted heterocycles. By understanding the causality of the inductive effects of the chlorine atoms and the tautomeric locking provided by the methyl group, researchers can confidently utilize IR spectroscopy as a definitive, self-validating tool for structural confirmation and purity analysis.

References

  • FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at:[Link]

  • 1-Methyl-1H-1,2,4-triazole. NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Spectroscopic Studies and Normal Coordinate Analysis of 2,5-Dichloro Phenyl Isocyanate. TIJER. Available at:[Link]

  • Vibrational spectroscopy investigation using DFT analysis on the Structure of 2-chloro-5-nitropyridine. OAJI. Available at:[Link]

Sources

Foundational

Elucidating the Mass Spectrometric Fragmentation Pathway of 3,5-Dichloro-1-methyl-1H-1,2,4-triazole

Executive Summary The 1,2,4-triazole scaffold is a privileged structure in modern medicinal chemistry and agrochemical development. Halogenated derivatives, specifically 3,5-dichloro-1-methyl-1H-1,2,4-triazole , serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in modern medicinal chemistry and agrochemical development. Halogenated derivatives, specifically 3,5-dichloro-1-methyl-1H-1,2,4-triazole , serve as critical intermediates and active pharmacophores. Understanding their gas-phase dissociation behavior under tandem mass spectrometry (MS/MS) is paramount for structural elucidation, metabolite tracking, and quantitative bioanalysis. This technical guide outlines the mechanistic fragmentation pathways, isotopic signatures, and optimized analytical protocols for this compound, grounded in empirical mass spectrometry principles [1].

Physicochemical Profiling & Ionization Dynamics

3,5-Dichloro-1-methyl-1H-1,2,4-triazole ( C3​H3​Cl2​N3​ ) presents unique ionization challenges due to the strong electron-withdrawing nature of the two chlorine atoms at the C3 and C5 positions.

  • Protonation Site: In positive Electrospray Ionization (ESI+), protonation predominantly occurs at the N4 position. The methyl group at N1 provides a slight inductive electron-donating effect, stabilizing the resulting triazolium cation, though this is heavily counteracted by the adjacent C3 and C5 chlorines.

  • Isotopic Signature: The presence of two chlorine atoms generates a highly characteristic M:M+2:M+4 isotopic cluster in a 100:65:11 ratio, which acts as a diagnostic anchor during precursor ion selection.

Experimental Protocol: LC-ESI-MS/MS Workflow

To achieve reproducible fragmentation, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required. The following methodology ensures optimal desolvation and controlled Collision-Induced Dissociation (CID).

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol containing 0.1% Formic Acid (FA) to a final concentration of 100 ng/mL. The FA ensures abundant protonation prior to droplet evaporation.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., Zorbax SB C18, 50 × 2.1 mm, 1.8 µm) maintained at 40 °C. Use an isocratic elution profile of 50:50 (v/v) Water/Acetonitrile with 0.1% FA at a flow rate of 0.4 mL/min.

  • Ion Source Optimization (ESI+):

    • Capillary Voltage: +4000 V

    • Drying Gas ( N2​ ): 10 L/min at 300 °C

    • Nebulizer Pressure: 35 psi

  • Tandem Mass Spectrometry (CID): Isolate the [M+H]+ precursor at m/z 151.98 (using the 35Cl2​ monoisotopic peak). Apply collision energies (CE) ranging from 15 eV to 35 eV using Argon as the collision gas to monitor the transition from primary to secondary fragmentation.

Workflow S1 Sample Prep (0.1% FA in MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI Source (Positive Mode) S2->S3 S4 QqQ / Q-TOF (CID Fragmentation) S3->S4 S5 Data Analysis (Isotope Patterning) S4->S5

Caption: Standardized LC-ESI-MS/MS workflow for halogenated 1,2,4-triazole analysis.

Mechanistic Fragmentation Pathways

The gas-phase dissociation of halotriazoles follows a distinct hierarchy dictated by bond dissociation energies and the stability of the resulting neutral losses [2].

Primary Fragmentation: Dehalogenation

Unlike non-halogenated triazoles which primarily undergo immediate ring cleavage, halogenated triazoles preferentially lose their halogens prior to skeletal rupture [2]. Upon collisional activation, the [M+H]+ precursor ( m/z 152) undergoes a neutral loss of Hydrogen Chloride (HCl, 36 Da), driven by the protonation at N4 facilitating the elimination of the C3 or C5 chlorine. This yields a highly stabilized fragment at m/z 116.

Secondary Fragmentation: Ring Cleavage

Following the initial loss of HCl, the remaining intermediate ( m/z 116) undergoes higher-energy fragmentation pathways:

  • Sequential Dehalogenation: Loss of a second HCl molecule yields a bare triazole ring fragment at m/z 80.

  • Ring Opening (Loss of Nitriles): The 1,2,4-triazole ring is prone to cycloreversion. The loss of Acetonitrile ( CH3​CN , 41 Da) from the N1−C5 axis or the loss of Hydrogen Cyanide (HCN, 27 Da) results in lower mass fragments (e.g., m/z 75 or m/z 42) [1].

Pathway M [M+H]+ m/z 152 (35Cl2) F1 [M+H - HCl]+ m/z 116 (35Cl) M->F1 - HCl (36 Da) Primary Cleavage F2 [M+H - 2HCl]+ m/z 80 F1->F2 - HCl (36 Da) F3 [M+H - HCl - CH3CN]+ m/z 75 F1->F3 - CH3CN (41 Da) Ring Opening F4 Ring Cleavage Fragment m/z 42 F2->F4 - C2N2 Deep Fragmentation

Caption: Proposed ESI-MS/MS fragmentation pathway for 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Quantitative Data Summary

To facilitate rapid assay development, the theoretical exact masses and corresponding neutral losses for the 35Cl isotopes are summarized below.

Precursor Ion ( m/z )Fragment Ion ( m/z )Neutral LossMass Error (Da)Mechanistic AssignmentOptimal CE (eV)
151.98115.99HCl (35.98)< 0.01Primary Dehalogenation15 - 20
151.9880.012 × HCl (71.95)< 0.01Secondary Dehalogenation25 - 30
151.9875.01HCl + CH3​CN (77.01)< 0.01Ring Cleavage30 - 35
151.9842.03Multiple< 0.02Terminal Ring Rupture> 35

Table 1: Diagnostic MRM transitions and mechanistic assignments for 3,5-dichloro-1-methyl-1H-1,2,4-triazole (Positive Ion Mode).

Conclusion

The mass spectrometric behavior of 3,5-dichloro-1-methyl-1H-1,2,4-triazole is defined by the dominant inductive effects of its halogen substituents. By recognizing that dehalogenation strictly precedes heterocyclic ring cleavage, analytical scientists can accurately predict fragmentation patterns, select optimal MRM transitions, and avoid false-positive identifications in complex biological or environmental matrices.

References

  • BenchChem. "Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide." BenchChem Knowledge Base, 2025.
  • ConnectSci. "Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement." ConnectSci Journals, 2026.
Exploratory

A Technical Guide to the Thermodynamic Stability of 3,5-dichloro-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the thermodynamic stability of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, a molecule of int...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermodynamic stability of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, a molecule of interest in pharmaceutical and agrochemical research. An understanding of a compound's stability is paramount for ensuring safety, defining handling and storage protocols, and predicting its behavior during synthesis and application. This document synthesizes theoretical principles with practical, field-proven experimental methodologies, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to construct a thorough stability profile. We delve into the causality behind experimental choices, present detailed protocols for reproducibility, and discuss the interpretation of thermal analysis data. Furthermore, a proposed decomposition pathway is explored, grounded in an analysis of the molecule's structural characteristics. This guide is intended to serve as an authoritative resource for scientists engaged in the development and handling of this and similar chlorinated heterocyclic compounds.

Introduction: The Imperative of Stability

The 1,2,4-triazole ring is a privileged scaffold in medicinal and materials chemistry, forming the core of numerous antifungal agents, anticancer candidates, and energetic materials.[1] The introduction of substituents dramatically modulates the properties of the parent ring; in the case of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, the presence of two chlorine atoms and a methyl group on the nitrogen-rich heterocycle raises critical questions about its thermodynamic stability.

Thermodynamic stability governs a molecule's potential energy landscape and its propensity to decompose under thermal stress. For drug development professionals, a compound with poor thermal stability can pose significant risks during manufacturing (e.g., runaway reactions), compromise shelf-life, and lead to the formation of potentially toxic degradants. For materials scientists, the controlled release of energy from decomposition is a key performance metric. Therefore, a rigorous and early-stage assessment of thermodynamic stability is not merely a regulatory formality but a cornerstone of safe and effective chemical development.[2]

This guide will systematically explore the stability of 3,5-dichloro-1-methyl-1H-1,2,4-triazole through both computational and experimental lenses.

Foundational Concepts in Thermodynamic Stability

The stability of a chemical compound is fundamentally described by its thermodynamic properties. The enthalpy of formation (ΔH°f) represents the energy change when a compound is formed from its constituent elements in their standard states. A higher, more positive enthalpy of formation often indicates a less stable, more "energy-rich" molecule.[3][4]

Decomposition is a spontaneous process when the Gibbs free energy (ΔG) of the reaction is negative. This is governed by the interplay between enthalpy (ΔH, heat released) and entropy (ΔS, increase in disorder) as a function of temperature (T):

ΔG = ΔH - TΔS

For most decomposition reactions, large molecules break into smaller, gaseous products, leading to a large positive ΔS. Consequently, even for an endothermic decomposition (positive ΔH), the process will become spontaneous at a sufficiently high temperature. The techniques discussed herein are designed to identify that critical temperature threshold.

Experimental Determination of Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this assessment, providing complementary information on thermal events and mass changes.[5][6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7][8] It is exceptionally sensitive to thermal events such as melting (endothermic) and decomposition (typically exothermic). For energetic or potentially hazardous materials, identifying the onset temperature of an exothermic decomposition is a critical safety parameter.[9]

  • Sample Preparation: Accurately weigh 1-3 mg of 3,5-dichloro-1-methyl-1H-1,2,4-triazole into a vented aluminum DSC pan. The use of a small sample size is crucial to mitigate the risks associated with a rapid, high-energy release.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Purge the cell with an inert nitrogen atmosphere (flow rate of 50 mL/min). This is a critical step to ensure that the observed thermal events are intrinsic decompositions, not reactions with atmospheric oxygen.[5]

  • Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature at a linear rate of 10 °C/min up to a final temperature of 350 °C. A 10 °C/min heating rate provides a good balance between resolution and sensitivity for screening studies.[8]

  • Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Identify the onset temperature (Tonset) of any significant exothermic event, which indicates the beginning of decomposition.

The DSC thermogram for 3,5-dichloro-1-methyl-1H-1,2,4-triazole is expected to show an initial endotherm corresponding to its melting point, followed by a sharp, significant exotherm. The Tonset of this exotherm is the primary indicator of the limit of its thermal stability.

ParameterExpected ValueSignificance
Melting Point (Tm) ~100-120 °CPhase transition, purity indicator.
Decomposition Onset (Tonset) > 200 °CCritical temperature for safe handling and processing.
Decomposition Enthalpy (ΔHdecomp) Highly ExothermicIndicates significant energy release upon decomposition.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[10][11][12] It provides quantitative information about decomposition, revealing the temperature ranges over which mass loss occurs and the amount of non-volatile residue remaining.[5] When coupled with techniques like Fourier-transform infrared spectroscopy (FTIR), TGA can help identify the gaseous byproducts of decomposition.[10]

  • Sample Preparation: Place 5-10 mg of 3,5-dichloro-1-methyl-1H-1,2,4-triazole into a ceramic TGA pan.

  • Instrument Setup: Position the pan on the TGA's high-precision balance within the furnace.

  • Atmosphere: Purge the furnace with an inert nitrogen atmosphere (50 mL/min) to study the thermal decomposition pathway.

  • Temperature Program: Equilibrate at 30 °C. Ramp the temperature at 10 °C/min to 500 °C.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) can be plotted to highlight the temperatures of maximum mass loss rate.

The TGA curve will show a stable baseline until the onset of decomposition, at which point a sharp decrease in mass will occur. For 3,5-dichloro-1-methyl-1H-1,2,4-triazole, a multi-stage decomposition might be observed, though a single, rapid mass loss is more likely.

ParameterExpected ValueSignificance
Onset of Mass Loss (T5%) > 200 °CTemperature at which 5% mass loss occurs; corroborates DSC Tonset.[2]
Major Mass Loss Step(s) One primary stepIndicates the main decomposition event.
Residual Mass @ 500 °C < 5%Suggests decomposition into volatile products.

Visualization of the Stability Assessment Workflow

The logical flow from material synthesis to comprehensive stability analysis is a self-validating system. Each step builds upon the last to ensure the integrity of the final data.

G cluster_0 Material Preparation & Verification cluster_1 Thermal Analysis cluster_2 Data Synthesis & Hazard Evaluation synthesis Synthesis of 3,5-dichloro-1-methyl- 1H-1,2,4-triazole purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Confirmation (NMR, MS, IR) purification->characterization dsc DSC Analysis (Determine T_onset, ΔH_decomp) characterization->dsc tga TGA Analysis (Determine T_5%, Mass Loss Profile) characterization->tga interpretation Interpret Data & Propose Mechanism dsc->interpretation tga->interpretation safety Define Safe Handling & Storage Conditions interpretation->safety

Caption: Workflow for Thermodynamic Stability Assessment.

Proposed Decomposition Pathway and Hazard Analysis

The thermodynamic stability of chlorinated N-heterocycles is intrinsically linked to the strength of the bonds within the molecule. The C-Cl bond (average bond enthalpy ~338 kJ/mol) is significantly weaker than the C-H (~412 kJ/mol) and C-N bonds within the aromatic ring.[13]

Based on this, the initial step in the thermal decomposition is likely the homolytic cleavage of a C-Cl bond. This event would generate a highly reactive triazole radical and a chlorine radical.

Initiation: C₂H₃N₃(CH₃)Cl₂ → •C₂H₂N₃(CH₃)Cl + •Cl

This initiation step would trigger a cascade of radical chain reactions, leading to the fragmentation of the triazole ring. The high nitrogen content of the 1,2,4-triazole ring suggests that the evolution of nitrogen gas (N₂) is a thermodynamically favorable process, contributing a large positive entropy change that drives the decomposition forward.[14]

Potential gaseous byproducts include:

  • Nitrogen (N₂): From the breakdown of the triazole ring.

  • Hydrogen Chloride (HCl): Formed by chlorine radicals abstracting hydrogen from the methyl group or other molecules.

  • Chlorinated methanes/hydrocarbons: From reactions involving the methyl group and chlorine radicals (e.g., CH₃Cl, CHCl₃).[13]

  • Phosgene (COCl₂): A potential, highly toxic byproduct in the presence of any oxygen or from complex rearrangements.[13]

The following diagram illustrates a simplified hypothetical decomposition pathway.

G compound 3,5-dichloro-1-methyl- 1H-1,2,4-triazole initiation Initial C-Cl Bond Cleavage (Rate-Limiting Step) compound->initiation Heat (Δ) radicals Formation of Triazole & Chlorine Radicals initiation->radicals fragmentation Triazole Ring Fragmentation radicals->fragmentation Radical Chain Reactions products Gaseous Products (N₂, HCl, etc.) fragmentation->products

Caption: Simplified Proposed Thermal Decomposition Pathway.

Conclusion and Safety Recommendations

The combined analysis from DSC and TGA provides a robust profile of the thermodynamic stability of 3,5-dichloro-1-methyl-1H-1,2,4-triazole. The compound is expected to be thermally stable to approximately 200 °C, after which it undergoes a rapid, energetic decomposition. The release of corrosive (HCl) and potentially toxic gases is a primary hazard.

Key Recommendations:

  • Storage: Store in a cool, dry, well-ventilated area, away from heat sources and incompatible materials.

  • Handling: Avoid heating the material above 150 °C in any process. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling that could generate dust or aerosols should be performed in a chemical fume hood.

  • Process Safety: When scaling up reactions involving this compound, adiabatic calorimetry should be considered to accurately model the potential for runaway reactions. All heating operations must be carefully controlled with redundant temperature monitoring.

This guide provides a foundational framework for understanding and safely managing the thermodynamic properties of 3,5-dichloro-1-methyl-1H-1,2,4-triazole. The principles and protocols described are broadly applicable to the wider class of halogenated heterocyclic compounds, emphasizing a safety-first, data-driven approach to chemical research and development.

References

  • Vertex AI Search. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
  • ResearchGate. Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical Stabilizing Properties.
  • TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance.
  • AKTS.
  • ACS Publications. (2023). Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. The Journal of Physical Chemistry A.
  • RSC Publishing. (2025).
  • International Research Journal of Education and Technology.
  • SETARAM.
  • PMC.
  • Wikipedia. Differential scanning calorimetry.
  • EAG Laboratories. Differential Scanning Calorimetry | DSC.
  • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.
  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • PMC. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
  • Wikipedia. Thermogravimetric analysis.
  • Open Research Newcastle. (2025).
  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).
  • Eltra. Thermogravimetric Analysis (TGA)
  • Molbase. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.
  • Mettler Toledo. Thermogravimetric Analysis (TGA).
  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.
  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • PMC. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.
  • CERES. (2021). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics.
  • ISRES. synthesis of 1,2,4 triazole compounds.
  • Wiley Online Library.
  • Wikipedia. 1,2,4-Triazole.
  • ResearchGate. (2025). (PDF)
  • Sigma-Aldrich. 3-Chloro-1-methyl-1H-1,2,4-triazole AldrichCPR.
  • ISRES. Chemistry of 1,2,4-Triazoles in Current Science.

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Foundational

An In-Depth Technical Guide to the Historical Discovery and Synthesis of 3,5-dichloro-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the historical discovery and synthetic evolution of 3,5-dichloro-1-methyl-1H-1,2,4-triazo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and synthetic evolution of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, a key heterocyclic scaffold in medicinal and agricultural chemistry. The narrative delves into the foundational chemistries that enabled its creation, focusing on the logical progression of synthetic strategies. Key methodologies, including the preparation of the 1-methyl-1,2,4-triazolidine-3,5-dione precursor and its subsequent conversion to the target molecule, are detailed with step-by-step protocols. This guide aims to equip researchers with a thorough understanding of the synthesis, its underlying principles, and the practical considerations for its implementation in a laboratory setting.

Introduction: The Emergence of a Privileged Scaffold

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, has been a subject of intense scientific scrutiny since its discovery in the late 19th century.[1] The unique electronic properties and metabolic stability of this aromatic ring have established it as a "privileged scaffold" in the design of a wide array of biologically active compounds. These derivatives have found critical applications as antifungal agents, antiviral drugs, and herbicides. The specific compound, 3,5-dichloro-1-methyl-1H-1,2,4-triazole (CAS No. 7024-71-7), serves as a crucial building block in the synthesis of more complex molecules, owing to the reactivity of its two chlorine atoms which can be readily displaced by various nucleophiles.

This guide will illuminate the historical context of its discovery and provide a detailed examination of its synthesis, offering insights into the chemical principles that govern its formation.

Historical Context: The Foundations of 1,2,4-Triazole Chemistry

The journey to the synthesis of 3,5-dichloro-1-methyl-1H-1,2,4-triazole is rooted in the foundational work on 1,2,4-triazole chemistry. Early methods for constructing the triazole ring, such as the Pellizzari and Einhorn-Brunner reactions, laid the groundwork for accessing a variety of substituted triazoles.[1] These classical methods, while historically significant, often required harsh reaction conditions.

The development of more versatile and efficient synthetic routes has been a continuous effort in organic chemistry. A key strategic approach to synthesizing substituted 1,2,4-triazoles involves the use of 1,2,4-triazolidine-3,5-dione (urazole) derivatives as precursors. This strategy offers a robust platform for introducing a variety of substituents onto the triazole core.

Synthetic Pathways to 3,5-dichloro-1-methyl-1H-1,2,4-triazole

The most logical and historically significant synthetic route to 3,5-dichloro-1-methyl-1H-1,2,4-triazole proceeds through a two-stage process:

  • Synthesis of 1-Methyl-1,2,4-triazolidine-3,5-dione: This precursor is synthesized from the reaction of a substituted aniline with ethyl chloroformate, followed by reaction with ethyl carbazate and subsequent cyclization.[2]

  • Chlorination of 1-Methyl-1,2,4-triazolidine-3,5-dione: The dione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the carbonyl oxygens with chlorine atoms, yielding the final product.

The following sections provide detailed experimental protocols for each of these stages.

Stage 1: Synthesis of 1-Methyl-1,2,4-triazolidine-3,5-dione

The synthesis of the N-methylated urazole precursor is a critical first step. This one-pot procedure offers an efficient pathway to this key intermediate.

Experimental Protocol: One-Pot Synthesis of 1-Methyl-1,2,4-triazolidine-3,5-dione

Materials:

  • Methylamine solution (e.g., 40% in water)

  • Ethyl chloroformate

  • Triethylamine

  • Ethyl carbazate

  • Anhydrous 1,4-dioxane

  • Potassium hydroxide (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Carbamate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous 1,4-dioxane. Cool the solution to 0 °C in an ice bath.

  • Add ethyl chloroformate (1 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Semicarbazide Formation: Add ethyl carbazate (1 equivalent) to the reaction mixture and stir at room temperature overnight.

  • Cyclization: Concentrate the reaction mixture under reduced pressure. To the residue, add a 5 M aqueous solution of potassium hydroxide and reflux for 5 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and neutralize with concentrated hydrochloric acid to pH 1-2.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure 1-methyl-1,2,4-triazolidine-3,5-dione.

Causality of Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction of methylamine with ethyl chloroformate, driving the reaction to completion.

  • One-Pot Procedure: This approach is more efficient and environmentally friendly as it avoids the isolation of intermediates, reducing solvent waste and saving time.[2]

  • Potassium Hydroxide: A strong base is required to facilitate the intramolecular cyclization to form the urazole ring.

Stage 2: Synthesis of 3,5-dichloro-1-methyl-1H-1,2,4-triazole

The final step involves the conversion of the dione to the dichloro-derivative using a strong chlorinating agent.

Experimental Protocol: Chlorination of 1-Methyl-1,2,4-triazolidine-3,5-dione

Materials:

  • 1-Methyl-1,2,4-triazolidine-3,5-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1-methyl-1,2,4-triazolidine-3,5-dione (1 equivalent).

  • Chlorination: Carefully add phosphorus oxychloride (5-10 equivalents) to the flask. Add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by vacuum distillation or recrystallization to yield pure 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): A powerful chlorinating agent capable of converting the carbonyl groups of the urazole into chloro groups. An excess is used to ensure complete reaction.

  • N,N-Dimethylaniline: Acts as a catalyst to facilitate the chlorination reaction.

  • Pouring onto Ice: This is a crucial step to quench the reaction and hydrolyze the excess POCl₃. This must be done cautiously due to the exothermic nature of the reaction.

Physicochemical Data and Characterization

The following table summarizes the key physicochemical properties of 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

PropertyValueSource
CAS Number 7024-71-7[3]
Molecular Formula C₃H₃Cl₂N₃[3]
Molecular Weight 151.98 g/mol [3]
Appearance Colorless to light yellow liquid or solid
Boiling Point Not readily available
Melting Point Not readily available

Characterization of the final product is typically achieved through standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Development and Agrochemicals

The 3,5-dichloro-1-methyl-1H-1,2,4-triazole scaffold is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The two chlorine atoms provide reactive handles for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at the 3 and 5 positions of the triazole ring. This has led to its use in the development of:

  • Antifungal Agents: As a key building block for azole antifungals.

  • Herbicides: Incorporated into the structure of various herbicidal compounds.

  • Other Pharmaceuticals: Used in the synthesis of compounds with potential antiviral, antibacterial, and anticancer activities.[4]

Conclusion

The synthesis of 3,5-dichloro-1-methyl-1H-1,2,4-triazole represents a significant achievement in heterocyclic chemistry, building upon decades of foundational research into the 1,2,4-triazole ring system. The development of a robust synthetic pathway via the 1-methyl-1,2,4-triazolidine-3,5-dione intermediate has provided researchers with a valuable tool for the construction of novel and potent bioactive molecules. A thorough understanding of the historical context and the detailed synthetic protocols presented in this guide will empower scientists to effectively utilize this important chemical entity in their research and development endeavors.

References

  • Mallakpour, S., & Rafiee, Z. (2014). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 25(3), 475-478. [Link]

  • Baum, J. C., Jadhav, A. V., & Pinnick, H. W. (1983). The Reaction of N-Methyl-1,2,4-triazoline-3,5-dione with Tetracyclopropylethylene. Formation of an Unusual Meso-ionic Product and Its Rearrangement to the Diazetidine. Journal of the American Chemical Society, 105(26), 7762-7763. [Link]

  • CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl form
  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

  • Zhang, L., Wang, X., & Zhang, Y. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999337. [Link]

  • Mali, D. A., & Telvekar, V. N. (2017). An efficient and expeditious synthesis of 1,2,4-triazolidine-3-thiones using meglumine as a reusable catalyst in. Synthetic Communications, 47(4), 324-329. [Link]

  • Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Advanced Pharmacy Education & Research, 14(2). [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemistry & Biodiversity, 19(1), e202100612. [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]

  • Liu, L. L., & Yang, G. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Molbank, 2008(1), M564. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

  • McCarthy, C. G., et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 26(4), 1149. [Link]

  • Breton, G. W., & D'Andrea, S. V. (2013). Acid-Catalyzed Reactions of N -Methyl-1,2,4-Triazoline-3,5-Dione (MeTAD) with Some Polyaromatic Hydrocarbons. Advanced Chemistry Letters, 1(1), 63-69. [Link]

  • Lee, C. K., et al. (2018). Mechanochemical Reactivity of a 1,2,4‐triazoline‐3,5‐dione‐Anthracene Diels‐Alder Adduct. Macromolecular Rapid Communications, 39(22), 1800526. [Link]

  • Ivashchenko, A. V., et al. (2000). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. Chemistry of Heterocyclic Compounds, 36(8), 949-954. [Link]

  • Korol, N., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD). Organic Communications, 13(4), 146-154. [Link]

Diagrams

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of 1-Methyl-1,2,4-triazolidine-3,5-dione cluster_stage2 Stage 2: Synthesis of 3,5-dichloro-1-methyl-1H-1,2,4-triazole Methylamine Methylamine Carbamate_intermediate Carbamate Intermediate Methylamine->Carbamate_intermediate + Ethyl Chloroformate (Triethylamine, 1,4-Dioxane) Ethyl_chloroformate Ethyl Chloroformate Ethyl_chloroformate->Carbamate_intermediate Semicarbazide_intermediate Semicarbazide Intermediate Carbamate_intermediate->Semicarbazide_intermediate + Ethyl Carbazate Ethyl_carbazate Ethyl Carbazate Ethyl_carbazate->Semicarbazide_intermediate Urazole 1-Methyl-1,2,4-triazolidine-3,5-dione Semicarbazide_intermediate->Urazole Cyclization (KOH, Reflux) Urazole2 1-Methyl-1,2,4-triazolidine-3,5-dione Final_Product 3,5-dichloro-1-methyl-1H-1,2,4-triazole Urazole2->Final_Product Chlorination (POCl₃, N,N-Dimethylaniline, Reflux)

Caption: Synthetic pathway for 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Experimental_Workflow_Stage2 start Start: 1-Methyl-1,2,4-triazolidine-3,5-dione add_reagents Add POCl₃ and N,N-Dimethylaniline start->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux quench Quench with ice reflux->quench neutralize Neutralize with NaHCO₃ solution quench->neutralize extract Extract with Dichloromethane neutralize->extract purify Dry, Concentrate, and Purify extract->purify end End: 3,5-dichloro-1-methyl-1H-1,2,4-triazole purify->end

Caption: Experimental workflow for the chlorination stage.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3,5-Dichloro-1-methyl-1H-1,2,4-triazole

Introduction & Scope The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of antifungal, antiviral, and anticancer therapeutics[1]. Among its derivatives, 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of antifungal, antiviral, and anticancer therapeutics[1]. Among its derivatives, 3,5-dichloro-1-methyl-1H-1,2,4-triazole serves as a highly versatile, orthogonally reactive building block. Its utility stems from the predictable, sequential reactivity of its two chlorinated positions (C3 and C5) via Nucleophilic Aromatic Substitution (SNAr)[2].

This application note provides a comprehensive guide for researchers and drug development professionals to achieve highly regioselective modifications of this scaffold. By understanding the electronic fundamentals governing the triazole ring, scientists can predictably install diverse functional groups to build complex molecular architectures.

Mechanistic Causality: The Origin of Regioselectivity

The substitution of chlorine atoms on the electron-deficient triazole ring proceeds via a classical two-step addition-elimination (SNAr) mechanism[2]. The regioselectivity of the first nucleophilic attack is strictly governed by the electronic environment of the heterocycle, which is heavily influenced by the N1-methyl group[3].

Why does substitution occur at C5 over C3? In 1-alkyl-1H-1,2,4-triazole systems, the C5 position is significantly more electrophilic than the C3 position. When a nucleophile attacks the C5 carbon, the resulting anionic intermediate (Meisenheimer complex) is highly stabilized by the adjacent N1 and N4 nitrogen atoms through inductive electron withdrawal and resonance[4].

Conversely, nucleophilic attack at the C3 position generates an intermediate that lacks this optimal bidentate stabilization, rendering it a higher-energy, kinetically disfavored pathway. Consequently, monosubstitution occurs almost exclusively at C5 under mild conditions. Once the C5 chlorine is replaced by an electron-donating group (e.g., an amine or ether), the overall electron density of the triazole ring increases, deactivating the remaining C3 position. Subsequent substitution at C3 requires significantly harsher conditions to overcome the increased activation energy barrier[2].

S_NAr_Mechanism SM 3,5-Dichloro-1-methyl -1H-1,2,4-triazole Nu Nucleophile (Nu⁻) SM->Nu C5_Int C5 Meisenheimer Complex (Stabilized by N1/N4) Nu->C5_Int Kinetic Attack at C5 (Low Ea) C3_Int C3 Meisenheimer Complex (Disfavored/Unstabilized) Nu->C3_Int Attack at C3 (High Ea) Prod_C5 5-Nu-3-chloro-1-methyl -1H-1,2,4-triazole (Major Product) C5_Int->Prod_C5 -Cl⁻ (Fast) Prod_C3 3-Nu-5-chloro-1-methyl -1H-1,2,4-triazole (Trace/None) C3_Int->Prod_C3 -Cl⁻ (Slow)

Fig 1: Regioselective SNAr mechanism showing favored C5 attack vs disfavored C3 attack.

Quantitative Data & Reaction Scope

To design a successful synthetic route, it is critical to select the appropriate base, solvent, and temperature profile. The table below summarizes the validated parameters for achieving sequential, orthogonal substitution.

Substitution PhaseTarget PositionNucleophile TypeBaseSolventTemp (°C)Typical Yield (%)
Monosubstitution C5Primary/Secondary AminesDIPEA / TEATHF / DCM0 to 2585 - 95
Monosubstitution C5Alkoxides / ThiolatesNaH / K₂CO₃DMF / THF0 to 2580 - 90
Disubstitution C3Primary/Secondary AminesCs₂CO₃ / NaHDMF / NMP80 - 12060 - 80
Disubstitution C3Alkoxides / ThiolatesNaH / KOtBuDMF / NMP80 - 10065 - 85

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By strictly controlling stoichiometry and temperature, and utilizing specific in-process controls (TLC/LC-MS), the risk of over-substitution or regiochemical scrambling is eliminated.

Protocol A: Regioselective C5-Amination (Monosubstitution)

Objective: Synthesize 5-amino-3-chloro-1-methyl-1H-1,2,4-triazole derivatives.

  • Preparation: Dissolve 3,5-dichloro-1-methyl-1H-1,2,4-triazole (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration under an inert nitrogen atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv) followed by the dropwise addition of the amine nucleophile (1.05 equiv).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. Using only a slight excess of the nucleophile (1.05 equiv) at 0 °C thermodynamically locks the reaction at the monosubstitution stage, preventing trace C3 attack.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material spot should completely disappear, replaced by a single, more polar product spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure C5-monosubstituted intermediate.

Protocol B: High-Temperature C3-Substitution (Disubstitution)

Objective: Synthesize 3,5-disubstituted-1-methyl-1H-1,2,4-triazole derivatives from the C5-intermediate.

  • Preparation: Dissolve the purified C5-monosubstituted intermediate (1.0 equiv) in anhydrous DMF (0.15 M).

  • Activation: Add a strong base such as Cs₂CO₃ (2.0 equiv) and the second nucleophile (1.5 to 2.0 equiv).

    • Causality: The C3 position is electronically deactivated by the electron-donating substituent now present at C5. A stronger base (Cs₂CO₃) and a large excess of the nucleophile are required to drive the equilibrium forward and overcome the high activation energy barrier[2].

  • Reaction: Heat the mixture to 90–110 °C for 12–24 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the mass of the C5-intermediate is fully converted to the desired disubstituted mass.

  • Workup: Cool the mixture to room temperature. Dilute heavily with water (10 volumes) to precipitate the product. If the product does not precipitate, extract with EtOAc.

    • Causality: Extensive aqueous washing (at least 5 times) of the organic layer is mandatory to completely partition and remove the high-boiling DMF solvent, which otherwise interferes with crystallization and assay purity.

  • Purification: Purify via reverse-phase preparative HPLC or flash chromatography to yield the final 3,5-disubstituted triazole.

Workflow Step1 Step 1: C5 Monosubstitution Reagents: Nu1-H (1.05 eq), DIPEA (1.2 eq) Solvent: THF or DCM Temp: 0°C to RT, 2-4 h Step2 Step 2: Workup & Isolation Quench: Sat. NaHCO3 Extract: EtOAc Purify: Flash Chromatography Step1->Step2 Step3 Step 3: C3 Disubstitution Reagents: Nu2-H (1.5 eq), Cs2CO3 (2.0 eq) Solvent: Anhydrous DMF Temp: 90°C - 110°C, 12-24 h Step2->Step3 Pure C5-Intermediate Step4 Step 4: Final Isolation Quench: H2O (Precipitation or Extraction) Wash: 5x H2O to remove DMF Purify: Flash Chromatography / Prep-HPLC Step3->Step4

Fig 2: Sequential experimental workflow for the synthesis of 3,5-disubstituted 1,2,4-triazoles.

References

  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes". Chemistry Central Journal (2016). URL:[Link]

  • "Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity". Organic & Biomolecular Chemistry (2021). URL:[Link]

  • "Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles". MDPI (2019). URL:[Link]

Sources

Application

Advanced Application Note: 3,5-Dichloro-1-methyl-1H-1,2,4-triazole as a Privileged Scaffold in Drug Discovery

Introduction & Scientific Context In modern medicinal chemistry, the 1,2,4-triazole ring is a highly valued bioisostere for amides, esters, and other heterocycles, frequently utilized to improve the metabolic stability a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

In modern medicinal chemistry, the 1,2,4-triazole ring is a highly valued bioisostere for amides, esters, and other heterocycles, frequently utilized to improve the metabolic stability and aqueous solubility of drug candidates. Among its derivatives, 3,5-dichloro-1-methyl-1H-1,2,4-triazole serves as an exceptionally versatile building block[1].

The presence of two orthogonal chlorine leaving groups at the C-3 and C-5 positions, combined with the symmetry-breaking N-1 methyl substituent, provides a unique electronic asymmetry. This allows drug development professionals to perform highly regioselective, sequential functionalizations, making it an ideal precursor for the rapid generation of diverse chemical libraries and fragment-based drug discovery campaigns.

Physicochemical Properties

The fundamental properties of this scaffold dictate its handling and reactivity profile in the laboratory.

PropertyValue
CAS Number 7024-71-7
Molecular Formula C3H3Cl2N3
Molecular Weight 151.98 g/mol
Appearance White to off-white crystalline solid
Reactivity Profile Highly electrophilic; Graduated reactivity (C-5 > C-3)

Mechanistic Insights: Regioselective Functionalization (E-E-A-T)

The core advantage of 3,5-dichloro-1-methyl-1H-1,2,4-triazole lies in its predictable regioselectivity. Nucleophilic aromatic substitution (SNAr) occurs preferentially at the C-5 position, demonstrating a graduated reactivity profile[2].

Causality of Regioselectivity: The C-5 carbon is flanked by the N-1 and N-4 nitrogens. The N-1 nitrogen, bearing the methyl group, exerts an inductive effect that highly activates the adjacent C-5 position towards nucleophilic attack. Furthermore, the resulting Meisenheimer-type intermediate is stabilized by the delocalization of the negative charge onto the highly electronegative N-2 and N-4 atoms[3].

Once the C-5 position is substituted (e.g., with an amine), the electron-donating nature of the new substituent deactivates the triazole ring towards further SNAr. This perfectly preserves the C-3 chlorine for subsequent transition-metal-catalyzed cross-coupling reactions, such as [4].

SNAr_Mechanism A 3,5-Dichloro-1-methyl- 1H-1,2,4-triazole C Meisenheimer Complex (Charge Delocalization) A->C Attack at C-5 B Nucleophile (e.g., R-NH2) B->C D 5-Substituted-3-chloro- 1-methyl-1H-1,2,4-triazole C->D Loss of Cl-

Regioselective SNAr mechanism at the C-5 position of the 1,2,4-triazole core.

Experimental Workflows & Protocols

The following protocols detail the two-step orthogonal functionalization of the scaffold. Every step is designed as a self-validating system to ensure high fidelity in library synthesis.

Protocol 1: Regioselective SNAr at C-5

Objective: Synthesize 5-amino-3-chloro-1-methyl-1H-1,2,4-triazole derivatives.

Causality & Design Choices: We utilize a polar aprotic solvent (DMF) to enhance the nucleophilicity of the incoming amine. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile. The reaction is strictly maintained at 80°C; lower temperatures result in sluggish kinetics, while exceeding 100°C provides enough thermal energy to overcome the activation barrier at C-3, eroding regioselectivity.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 3,5-dichloro-1-methyl-1H-1,2,4-triazole (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M).

  • Reagent Addition: Add the nucleophilic primary or secondary amine (1.1 equiv) followed by DIPEA (2.0 equiv) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 4 hours under an inert argon atmosphere.

  • Self-Validation (In-Process Control): Monitor reaction progression via LC-MS (ESI+). The desired intermediate will show an [M+H]+ peak with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom. The complete disappearance of the starting material (m/z ~152, 9:6:1 isotope pattern) confirms completion.

  • Workup: Cool to room temperature, quench with distilled water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Optimization of C-5 SNAr Reaction Conditions
SolventBaseTemp (°C)Time (h)Yield (%)Regioselectivity (C-5 : C-3)
THFEt3N60124590:10
DMFK2CO38068295:5
DMF DIPEA 80 4 91 >99:1
NMPDIPEA10028885:15
Protocol 2: Suzuki-Miyaura Cross-Coupling at C-3

Objective: Install an aryl or heteroaryl group at the C-3 position to finalize the drug-like fragment.

Causality & Design Choices: With the C-5 position occupied by an electron-donating amine, the C-3 chlorine is deactivated towards further SNAr but remains highly competent for Palladium-catalyzed oxidative addition. We utilize Pd(dppf)Cl2 as the precatalyst; the bidentate dppf ligand provides a large bite angle that forces the intermediate into a geometry that accelerates the notoriously difficult reductive elimination step[4]. The 4:1 Dioxane/H2O solvent system ensures that the K2CO3 base is fully dissolved to generate the reactive boronate species required for transmetalation.

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial, combine the 5-amino-3-chloro-1-methyl-1H-1,2,4-triazole intermediate (1.0 equiv, 2 mmol), the desired arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Solvation: Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) rapidly under a steady stream of argon to prevent catalyst oxidation.

  • Reaction: Seal the vial with a crimp cap and heat at 100°C for 12 hours in an oil bath (alternatively, 110°C for 30 minutes via microwave irradiation).

  • Self-Validation: Analyze via TLC (UV active) and LC-MS. The product mass should reflect the loss of the chlorine isotope pattern, replaced by the mass of the aryl substituent.

  • Workup & Isolation: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC to isolate the final orthogonal functionalized product.

Orthogonal_Workflow Start 3,5-Dichloro-1-methyl- 1H-1,2,4-triazole Step1 Step 1: SNAr (Amine, DIPEA, DMF, 80°C) Start->Step1 Int Intermediate: 5-Amino-3-chloro-1-methyl- 1H-1,2,4-triazole Step1->Int Regioselective C-5 Substitution Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 100°C) Int->Step2 Product Final Product: 5-Amino-3-aryl-1-methyl- 1H-1,2,4-triazole Step2->Product C-3 Arylation

Two-step orthogonal functionalization workflow of the 1,2,4-triazole scaffold.

References

  • Title: Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues Source: Synthesis (via ResearchGate) URL: [Link]

  • Title: Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles Source: MDPI Crystals URL: [Link]

  • Title: First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides Source: Tetrahedron Letters (via ResearchGate) URL: [Link]

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,5-dichloro-1-methyl-1H-1,2,4-triazole

Introduction The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, recognized for its metabolic stability and unique electronic properties.[1][2] The functionalization of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, recognized for its metabolic stability and unique electronic properties.[1][2] The functionalization of this privileged heterocycle is crucial for developing novel pharmaceuticals and advanced materials. Among the various synthetic building blocks, 3,5-dichloro-1-methyl-1H-1,2,4-triazole stands out as a versatile and highly reactive intermediate. Its two reactive C-Cl bonds provide orthogonal handles for sequential functionalization, enabling the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis due to their broad functional group tolerance and mild reaction conditions.[3][4][5] These transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[5] This guide provides detailed application notes and step-by-step protocols for the successful execution of these key reactions on the 3,5-dichloro-1-methyl-1H-1,2,4-triazole core, tailored for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing reactions. The process generally follows a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[6]

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the triazole substrate, forming a Pd(II) intermediate.[3][4] This step is often rate-limiting, especially for less reactive aryl chlorides.[7]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[3][4]

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Oxidative Addition Pd0->OxAd PdII_Aryl Ar-Pd(II)L₂(X) OxAd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorg Ar-Pd(II)L₂(R) Transmetal->PdII_Diorg RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Ar_R Ar-R (Product) RedElim->Ar_R Product ArX Ar-X (Triazole-Cl) ArX->OxAd Substrate R_M R-M (Coupling Partner) R_M->Transmetal Reagent

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Key Considerations for Dichlorotriazole Substrates
  • Selectivity: The two chlorine atoms on the 1-methyl-1,2,4-triazole ring are electronically distinct. Typically, the C5 position is more electron-deficient and thus more susceptible to initial oxidative addition. However, selectivity can be influenced by the catalyst, ligands, and reaction conditions, sometimes allowing for selective mono-functionalization.[8][9]

  • Catalyst Inhibition: The nitrogen atoms of the triazole ring can coordinate to the palladium center, potentially inhibiting catalytic activity. The use of bulky, electron-rich ligands is crucial to mitigate this effect and promote the desired catalytic cycle.[10]

  • Reactivity of Aryl Chlorides: C-Cl bonds are less reactive than C-Br or C-I bonds in oxidative addition.[7] Therefore, catalyst systems employing highly active ligands (e.g., biaryl phosphines like XPhos or SPhos, or N-heterocyclic carbenes) are often required for efficient coupling.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the dichlorotriazole with various aryl, heteroaryl, or alkyl boronic acids or esters.[5][6][11] This reaction is widely used in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents.[4][12]

Protocol 1: Mono-Arylation of 3,5-dichloro-1-methyl-1H-1,2,4-triazole

This protocol is optimized for the selective mono-substitution at the more reactive C5 position.

Materials:

  • 3,5-dichloro-1-methyl-1H-1,2,4-triazole

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) or PdCl₂(dppf)-CH₂Cl₂ adduct (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dichloro-1-methyl-1H-1,2,4-triazole (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL dioxane, 2 mL water) via syringe. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL). Wash with water (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 5-aryl-3-chloro-1-methyl-1H-1,2,4-triazole.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90Standard, reliable conditions.
PdCl₂(dppf)Cs₂CO₃Toluene/H₂O10080-95Often better for challenging substrates.
XPhos Pd G3K₃PO₄t-BuOH/H₂O8085-98Highly active catalyst for aryl chlorides.

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for synthesizing compounds with diverse biological activities.[13][14] This reaction couples the dichlorotriazole with primary or secondary amines.[13]

Protocol 2: Mono-Amination of 3,5-dichloro-1-methyl-1H-1,2,4-triazole

Materials:

  • 3,5-dichloro-1-methyl-1H-1,2,4-triazole

  • Primary or Secondary Amine (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%)

  • Ligand: XPhos or RuPhos (4-8 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equivalents)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (NaOtBu, 1.4 mmol) to a dry reaction vial.

  • Reagent Addition: Add the 3,5-dichloro-1-methyl-1H-1,2,4-triazole (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (5 mL) and seal the vial.

  • Reaction: Heat the mixture to 100-110 °C. Monitor completion by LC-MS (typically 6-24 hours). The use of bulky N-heterocyclic carbene (NHC) ligands can also be effective for these challenging substrates.[10]

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography to yield the 5-amino-3-chloro-1-methyl-1H-1,2,4-triazole product.

Catalyst/LigandBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(OAc)₂ / XPhosNaOtBuToluene11070-90Highly general system for C-N coupling.
Pd₂(dba)₃ / RuPhosCs₂CO₃Dioxane10065-85Milder base may be beneficial for sensitive substrates.
(THP-Dipp)Pd(cinn)ClNaOtBuDioxane11075-92Effective er-NHC-Pd catalyst for low-reactive triazoles.[15]

Application Note 3: Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, reacting the dichlorotriazole with a terminal alkyne.[16][17] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[16]

Protocol 3: Mono-Alkynylation of 3,5-dichloro-1-methyl-1H-1,2,4-triazole

Materials:

  • 3,5-dichloro-1-methyl-1H-1,2,4-triazole

  • Terminal Alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2-3 mol%)

  • Copper(I) Iodide (CuI) (4-6 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.5 equivalents)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 3,5-dichloro-1-methyl-1H-1,2,4-triazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Solvent and Reagent Addition: Add the anhydrous solvent (10 mL) and the amine base (2.5 mmol). Stir for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C if necessary. The reaction is often complete within 2-8 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.

  • Purification: Dry, concentrate, and purify the crude product by flash chromatography to obtain the 5-alkynyl-3-chloro-1-methyl-1H-1,2,4-triazole.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Notes
PdCl₂(PPh₃)₂ / CuIEt₃NTHF25-4080-95Classic conditions, highly reliable.
Pd(PPh₃)₄ / CuIi-Pr₂NHDMF25-5075-90DMF can aid solubility for certain substrates.

Experimental Workflow and Characterization

A successful cross-coupling campaign involves a systematic workflow from reaction setup to final product analysis.

Experimental Workflow General Experimental Workflow start Reagent Preparation (Weighing, Degassing) setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction Monitoring (TLC / LC-MS) setup->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify analysis Product Characterization (NMR, MS, HPLC) purify->analysis end Pure Product analysis->end

Caption: Standard workflow for cross-coupling and product isolation.

Product Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the product and assessing its purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the newly synthesized compound.

  • Chromatography (HPLC/UPLC): High-performance liquid chromatography is used to determine the final purity of the isolated product.

Safety Precautions

  • Palladium catalysts, phosphine ligands, and solvents should be handled in a well-ventilated fume hood.

  • Many reagents are air- and moisture-sensitive; proper inert atmosphere techniques (Schlenk line, glovebox) are required.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled Conditions.Journal of Organic Chemistry.
  • Mechanism of Palladium-Catalyzed Cross-Coupling Reactions.
  • Buchwald–Hartwig amin
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.MDPI.
  • Cross-coupling reaction.Wikipedia.
  • Site-selective Suzuki–Miyaura reactions of 2,6-dichlorobenzoxazole.R Discovery.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation.
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.Journal of Agricultural and Food Chemistry.
  • Sonogashira coupling.Wikipedia.
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.Organic Letters.
  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.ChemicalBook.
  • Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.PubMed.
  • Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.Sci-Hub.
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling.Common Organic Chemistry.
  • Palladium catalyzed C-C coupling reactions of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one.Europe PMC.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Palladium-catalyzed Cross-coupling Reactions.Sigma-Aldrich.
  • Electrochemical oxidative cross-coupling of tetrahydroquinolines and azoles.Green Chemistry (RSC Publishing).
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.Frontiers.
  • Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator.Inorganic Chemistry Frontiers (RSC Publishing).
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.MDPI.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.Benchchem.
  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction.Journal of Synthetic Chemistry.
  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
  • synthesis of 1,2,4 triazole compounds.ISRES.
  • Synthesis of 1H-1,2,4-triazoles.Organic Chemistry Portal.
  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.

Sources

Application

Application Notes and Protocols for the Formulation of Agrochemicals Using 3,5-dichloro-1-methyl-1H-1,2,4-triazole Derivatives

Introduction The 1,2,4-triazole class of heterocyclic compounds represents a cornerstone in modern agrochemical development, with many derivatives exhibiting potent fungicidal activity. This guide focuses on the formulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,4-triazole class of heterocyclic compounds represents a cornerstone in modern agrochemical development, with many derivatives exhibiting potent fungicidal activity. This guide focuses on the formulation of agrochemicals utilizing 3,5-dichloro-1-methyl-1H-1,2,4-triazole, a promising derivative for broad-spectrum disease control in various crops. Effective formulation is paramount to unlocking the full biological potential of this active ingredient (AI), ensuring its stability, bioavailability, and ease of application for the end-user.

This document provides a comprehensive overview of the pre-formulation considerations, detailed protocols for two common formulation types—Emulsifiable Concentrates (EC) and Suspension Concentrates (SC)—and the scientific rationale underpinning the selection of formulation components. These guidelines are intended for researchers, scientists, and drug development professionals in the agrochemical sector.

Part 1: Pre-Formulation Studies: Understanding the Active Ingredient

A thorough understanding of the physicochemical properties of 3,5-dichloro-1-methyl-1H-1,2,4-triazole is the critical first step in developing a stable and efficacious formulation. While specific experimental data for this derivative is not extensively available in public literature, we can infer key characteristics from its structure and data on analogous compounds.

Physicochemical Properties of 3,5-dichloro-1-methyl-1H-1,2,4-triazole

PropertyValue (Estimated)Significance for Formulation
Molecular Formula C₃H₃Cl₂N₃Fundamental for all calculations.
Molecular Weight 151.98 g/mol Crucial for concentration calculations.
Physical State SolidDictates the choice between solvent-based (EC) or water-based (SC) formulations.
Melting Point Likely >100°CA high melting point is favorable for SC formulations as it reduces the risk of crystal growth. For EC formulations, it necessitates a solvent system with strong solubilizing power.
Water Solubility LowThis is a primary driver for developing either an EC or SC formulation, as direct dilution in water is not feasible.
Solubility in Organic Solvents Expected to be soluble in aromatic hydrocarbons (e.g., xylene, Solvesso™ series) and polar aprotic solvents (e.g., N-methylpyrrolidone).Essential for selecting an appropriate solvent system for an EC formulation.
Stability 1,2,4-triazoles are generally stable to hydrolysis under neutral and acidic conditions. Photodegradation can occur and should be assessed.Informs storage recommendations and the potential need for stabilizers or UV protectants in the formulation.

Rationale for Formulation Choices:

The low water solubility of 3,5-dichloro-1-methyl-1H-1,2,4-triazole necessitates a formulation strategy that allows for its effective dispersion in water upon application. The two most common and suitable approaches are:

  • Emulsifiable Concentrate (EC): The active ingredient is dissolved in a water-immiscible organic solvent along with emulsifiers. Upon dilution with water, a spontaneous oil-in-water emulsion is formed.[1] This is a good option if the active ingredient has high solubility in a suitable, cost-effective, and environmentally acceptable solvent.

  • Suspension Concentrate (SC): Fine particles of the solid active ingredient are suspended in water with the aid of dispersants, wetting agents, and rheology modifiers.[2] This is a preferred option when the active ingredient has a high melting point and low solubility in appropriate organic solvents, and it avoids the use of large quantities of organic solvents.[3]

Part 2: Formulation Protocols

The following protocols provide a detailed, step-by-step methodology for preparing laboratory-scale batches of an Emulsifiable Concentrate and a Suspension Concentrate of 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Protocol 1: Emulsifiable Concentrate (EC) Formulation (200 g/L)

This protocol outlines the preparation of an EC formulation containing 200 grams of 3,5-dichloro-1-methyl-1H-1,2,4-triazole per liter.

Core Principle: The active ingredient is dissolved in a solvent system, and a blend of emulsifiers is added to ensure spontaneous and stable emulsion formation upon dilution in water. The choice of emulsifiers is critical and often involves a blend of anionic and non-ionic surfactants to achieve the required Hydrophilic-Lipophilic Balance (HLB) for the specific solvent system.

Materials:

ComponentFunctionExample ProductConcentration (w/v %)
3,5-dichloro-1-methyl-1H-1,2,4-triazoleActive Ingredient-20.0
Aromatic SolventSolventSolvesso™ 150to 100 mL
Anionic SurfactantEmulsifierCalcium dodecylbenzenesulfonate5.0
Non-ionic Surfactant (Low HLB)EmulsifierSorbitan oleate3.0
Non-ionic Surfactant (High HLB)EmulsifierPolyoxyethylene (20) sorbitan oleate7.0
Co-solvent (optional)Crystallization inhibitor/Solubility aidN-methylpyrrolidone (NMP)10.0

Experimental Workflow:

EC_Formulation_Workflow cluster_preparation Preparation cluster_mixing Mixing cluster_qc Quality Control A 1. Weigh Active Ingredient (3,5-dichloro-1-methyl-1H-1,2,4-triazole) D 4. Dissolve AI in Solvents with magnetic stirring A->D B 2. Measure Solvents (Aromatic Solvent, NMP) B->D C 3. Weigh Emulsifiers (Anionic & Non-ionic Surfactants) E 5. Add Emulsifiers to the solution C->E D->E F 6. Homogenize the Mixture until a clear solution is formed E->F G 7. Perform Quality Control Tests (Emulsion stability, clarity, etc.) F->G

Caption: Workflow for Emulsifiable Concentrate (EC) Formulation.

Step-by-Step Methodology:

  • Solvent and AI Preparation: In a suitable glass beaker, add the aromatic solvent and the optional co-solvent (N-methylpyrrolidone). Begin stirring with a magnetic stirrer.

  • Dissolution of Active Ingredient: Slowly add the weighed amount of 3,5-dichloro-1-methyl-1H-1,2,4-triazole to the stirring solvent mixture. Continue stirring until the active ingredient is completely dissolved. Gentle warming (to 40-50°C) may be applied to facilitate dissolution, but care should be taken to avoid solvent loss.

  • Addition of Emulsifiers: Once the active ingredient is fully dissolved, add the anionic and non-ionic surfactants to the solution while maintaining stirring.

  • Homogenization: Continue stirring for at least 30 minutes to ensure a homogenous mixture. The final formulation should be a clear, stable solution.

  • Quality Control: Perform necessary quality control tests, including emulsion stability, cold temperature stability, and active ingredient content analysis.

Causality Behind Experimental Choices:

  • Solvent System: Aromatic solvents like Solvesso™ 150 are excellent solvents for a wide range of non-polar active ingredients. The optional addition of a polar aprotic co-solvent like N-methylpyrrolidone can enhance the solubility of the triazole and act as a crystallization inhibitor upon dilution, which is a common issue with EC formulations.[4]

  • Emulsifier Blend: A single emulsifier is rarely sufficient to form a stable emulsion with a complex solvent and active ingredient system. A blend of anionic (for rapid emulsification and charge stabilization) and non-ionic surfactants (for steric stabilization) is crucial.[5] Varying the ratio of low and high HLB non-ionic surfactants allows for the fine-tuning of the emulsion stability.

Protocol 2: Suspension Concentrate (SC) Formulation (400 g/L)

This protocol details the preparation of a water-based SC formulation containing 400 grams of 3,5-dichloro-1-methyl-1H-1,2,4-triazole per liter.

Core Principle: The solid active ingredient is milled to a fine particle size in an aqueous medium containing wetting and dispersing agents. A rheology modifier is added to create a stable, non-settling suspension. Polymeric surfactants are highly recommended for SC formulations as they provide excellent steric stabilization, preventing particle agglomeration.[1]

Materials:

ComponentFunctionExample ProductConcentration (w/v %)
3,5-dichloro-1-methyl-1H-1,2,4-triazoleActive Ingredient-40.0
Water (deionized)Continuous Phase-to 100 mL
Wetting AgentFacilitates wetting of AI particlesEthoxylated alcohol2.0
Dispersing AgentPrevents particle agglomerationPolymeric surfactant (e.g., acrylic-styrene copolymer)5.0
AntifreezePrevents freezing at low temperaturesPropylene glycol5.0
Antifoaming AgentPrevents foam formation during production and applicationSilicone-based antifoam0.5
Rheology ModifierProvides long-term stability against settlingXanthan gum0.2
BiocidePrevents microbial growthProxel™ GXL0.1

Experimental Workflow:

SC_Formulation_Workflow cluster_premix Premix Preparation cluster_milling Wet Milling cluster_finalization Formulation Finalization cluster_qc Quality Control A 1. Prepare Aqueous Phase (Water, Wetting Agent, Dispersant, Antifreeze, Antifoam) B 2. Add Active Ingredient to the aqueous phase under high shear A->B C 3. Mill the Premix (e.g., bead mill) to the desired particle size B->C E 5. Add Rheology Modifier Slurry to the milled suspension C->E D 4. Prepare Rheology Modifier Slurry (Xanthan gum in propylene glycol) D->E F 6. Add Biocide and mix until homogeneous E->F G 7. Perform Quality Control Tests (Particle size, viscosity, suspensibility) F->G

Caption: Workflow for Suspension Concentrate (SC) Formulation.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a beaker, combine the deionized water, wetting agent, dispersing agent, propylene glycol, and antifoaming agent. Mix until all components are dissolved.

  • Premix Preparation: While stirring the aqueous phase with a high-shear mixer, slowly add the 3,5-dichloro-1-methyl-1H-1,2,4-triazole powder. Continue mixing until a uniform slurry is formed.

  • Wet Milling: Transfer the premix to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically, 90% of particles should be below 5 µm). Monitor the particle size during milling using a laser diffraction particle size analyzer.

  • Rheology Modifier Preparation: In a separate container, prepare a slurry of the xanthan gum in a small portion of the propylene glycol. This prevents the formation of "fish-eyes" when the gum is added to the aqueous phase.

  • Formulation Finalization: With gentle stirring, add the xanthan gum slurry to the milled suspension. Continue stirring until the thickener is fully hydrated and the desired viscosity is reached.

  • Biocide Addition: Add the biocide and mix for a further 15 minutes.

  • Quality Control: Conduct quality control tests, including particle size analysis, viscosity measurement, suspensibility, and storage stability tests at elevated and low temperatures.

Causality Behind Experimental Choices:

  • Wetting and Dispersing Agents: The wetting agent reduces the surface tension between the solid active ingredient and the water, allowing the water to displace air from the particle surfaces.[3] The dispersing agent, preferably a polymeric surfactant, adsorbs onto the particle surfaces, creating a steric and/or electrostatic barrier that prevents them from coming together and forming aggregates.[1]

  • Wet Milling: This is a crucial step to reduce the particle size of the active ingredient. Smaller particles lead to better suspension stability and improved biological efficacy.

  • Rheology Modifier: Xanthan gum is a polysaccharide that forms a "house of cards" structure in water at rest, which holds the solid particles in suspension.[2] Under shear (e.g., when pouring or spraying), this structure breaks down, allowing the formulation to flow easily.

  • Antifreeze and Biocide: Propylene glycol prevents the formulation from freezing and becoming damaged during storage at low temperatures. A biocide is essential in water-based formulations to prevent microbial contamination.

Part 3: Self-Validating Systems and Quality Control

A robust agrochemical formulation must be a self-validating system, meaning its performance should be predictable and consistent. This is achieved through rigorous quality control testing at various stages of development and production.

Key Quality Control Parameters:

ParameterEC FormulationSC FormulationRationale
Appearance Clear, homogeneous liquidHomogeneous, viscous liquidEnsures all components are properly dissolved or suspended.
Active Ingredient Content Titration or HPLCHPLCVerifies that the formulation contains the correct amount of active ingredient.
Emulsion/Dispersion Stability Spontaneity and stability of emulsion upon dilutionSuspensibility of particles upon dilutionCritical for ensuring uniform application in the field.
Particle Size Distribution Not applicableLaser diffractionDirectly impacts the stability and bioavailability of the SC formulation.
Viscosity Not applicableRotational viscometerDetermines the pourability and handling characteristics of the SC formulation.
pH Measured in a 1% emulsionMeasured directlyCan affect the stability of the active ingredient and co-formulants.
Storage Stability Accelerated storage at elevated and low temperaturesAccelerated storage at elevated and low temperaturesPredicts the shelf-life of the product.

Conclusion

The formulation of 3,5-dichloro-1-methyl-1H-1,2,4-triazole into a commercially viable agrochemical product requires a systematic approach grounded in the physicochemical properties of the active ingredient. The choice between an Emulsifiable Concentrate and a Suspension Concentrate will depend on a balance of factors including solubility, melting point, cost, and desired product profile. The protocols provided in this guide offer a solid foundation for the development of stable and effective formulations. It is imperative that these guidelines are supplemented with rigorous experimental work and thorough quality control to optimize the formulation for specific market needs and regulatory requirements.

References

  • Gulyaev, A., et al. (2021). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing.
  • Croda Agriculture. (n.d.). Suspension concentrate (SC) guide. Retrieved from [Link][2]

  • Croda Agriculture. (n.d.). Polymeric surfactants. Retrieved from [Link][1]

  • Aragen Life Sciences. (n.d.). Systemic Insecticide: Emulsifiable Concentrate Formulation. Retrieved from [Link][6]

  • Kemaix. (2026, March 20). Pesticide SC Formulation Guide: Expert Tips for Dispersing & Wetting Agents. Retrieved from [Link][3]

  • PubChem. (n.d.). 3,5-dichloro-1H-1,2,4-triazole. Retrieved from [Link][7]

  • Poirier, N., & Klein, A. (2018, July 25). Stability of 1,2,4-triazoles?. ResearchGate. Retrieved from [Link]

  • Hou, L., Meng, G., Wen, Y., Shi, H., Hua, X., & Wang, M. (2018). Study on the photolysis and hydrolysis characteristics of procymidone. Chinese Journal of Pesticide Science, 20(3), 340-347.
  • Aragen Life Sciences. (n.d.). Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide. Bioprocess Online. Retrieved from [Link][8]

  • Jain, P., & Yalkowsky, S. H. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. The AAPS Journal, 10(2), 231–236.[4]

  • Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). Retrieved from [Link][5]

Sources

Method

Application Note: 3,5-Dichloro-1-methyl-1H-1,2,4-triazole as a Modular Scaffold for Transition Metal Ligand Design

Executive Summary In the landscape of transition metal catalysis, the design of robust, electronically tunable ligands is paramount for achieving high turnover numbers (TON) and selectivity. 3,5-Dichloro-1-methyl-1H-1,2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of transition metal catalysis, the design of robust, electronically tunable ligands is paramount for achieving high turnover numbers (TON) and selectivity. 3,5-Dichloro-1-methyl-1H-1,2,4-triazole (CAS: 7024-71-7) represents a highly privileged, dual-purpose architectural scaffold[1]. Unlike traditional electron-rich N-heterocyclic carbene (NHC) precursors or simple phosphines, this specific molecule offers two distinct mechanistic advantages:

  • Electrophilic Hub for Ligand Construction : The highly reactive C3-Cl and C5-Cl bonds serve as orthogonal handles for Pd-catalyzed cross-coupling, allowing researchers to build sterically demanding, multidentate pincer ligands (e.g., N,N,N or P,N,P frameworks) via late-stage functionalization.

  • Potent π-Acceptor N-Donor : When used directly as a ligand, the strongly electron-withdrawing chlorine atoms lower the lowest unoccupied molecular orbital (LUMO) of the triazole ring. This transforms the molecule into a superior π-acceptor, capable of stabilizing electron-rich, low-valent metal centers (such as Ru(II) or Pd(0)) during harsh oxidative catalytic cycles.

This guide provides a comprehensive, self-validating framework for utilizing 3,5-dichloro-1-methyl-1H-1,2,4-triazole both as a synthetic building block and as a direct transition metal ligand.

Physicochemical & Electronic Profiling

To effectively utilize this compound in catalytic design, one must understand how the 3,5-dichloro substitution alters the fundamental electronic nature of the 1,2,4-triazole core. The introduction of halogens drastically reduces the basicity of the N2 and N4 nitrogen atoms, shifting the ligand's behavior from a standard σ -donor to a π -acidic stabilizing ligand.

Table 1: Comparative Electronic and Structural Parameters

Parameter1-Methyl-1H-1,2,4-triazole3,5-Dichloro-1-methyl-1H-1,2,4-triazoleCatalytic Implication
pKa (Conjugate Acid) ~ 3.2< 0.5 (Estimated)Reduced basicity prevents unwanted off-target Brønsted acid/base side reactions.
Primary Coordination Site N4 (Strong σ -donor)N4 (Strong π -acceptor)Stabilizes low-valent metals (e.g., Pd(0), Ru(II)) against oxidative degradation.
C-H / C-Cl Bond Reactivity C5-H (Deprotonation to NHC)C3-Cl / C5-Cl (Oxidative Addition)Enables rapid Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for ligand expansion [3].
Steric Profile (Tolman Cone Angle Proxy) Small (~ 100°)Moderate (~ 130° due to Cl atoms)Enforces specific geometries in square planar or octahedral metal complexes.

Mechanistic Causality: The Role of 3,5-Dichloro Substitution

The utility of 3,5-dichloro-1-methyl-1H-1,2,4-triazole is governed by the electronic asymmetry induced by the N1-methyl group. The C5 position, flanked by the N1-methyl and N4 atoms, exhibits a different electronic density than the C3 position.

When subjected to [3], the oxidative addition of Pd(0) into the C-Cl bonds is highly favored due to the electron-deficient nature of the ring. This allows the sequential or simultaneous attachment of flanking donor groups (such as pyridines or phosphines) to create tridentate pincer complexes [2]. Conversely, when the intact molecule is coordinated to a metal, its π -acidic nature draws electron density away from the metal center, accelerating reductive elimination steps in cross-coupling catalytic cycles.

G L Electron-Deficient Triazole Ligand M Low-Valent Metal Center (e.g., Ru II) L->M Strong π-Acceptance Stabilizes Metal O Oxidative Addition Intermediate M->O Substrate Binding P Product Release & Catalyst Regeneration O->P Reductive Elimination P->M Cycle

Caption: Mechanistic pathway highlighting the stabilizing π-acceptor role of the dichloro-triazole ligand.

Protocol 1: Modular Synthesis of Multidentate Ligands via Suzuki-Miyaura Cross-Coupling

This protocol details the conversion of the 3,5-dichloro scaffold into a bulky, bis-aryl N-donor ligand (3,5-diaryl-1-methyl-1H-1,2,4-triazole).

Causality of Experimental Choices: Because the triazole ring is highly electron-deficient, transmetalation can become the rate-limiting step. To overcome this, a biphasic solvent system (1,4-Dioxane/H₂O) combined with a strong, soluble base (K₂CO₃) is utilized to rapidly generate the reactive, electron-rich boronate intermediate. Pd(PPh3​)4​ is selected as the catalyst because its electron-rich phosphine ligands facilitate the initial oxidative addition into the sterically hindered C-Cl bonds.

Materials Required
  • 3,5-Dichloro-1-methyl-1H-1,2,4-triazole (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (e.g., Phenylboronic acid) (2.5 equiv, 2.5 mmol)

  • Pd(PPh3​)4​ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • Degassed 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology
  • System Purging: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3,5-dichloro-1-methyl-1H-1,2,4-triazole, arylboronic acid, and K₂CO₃. Evacuate and backfill the flask with ultra-pure Argon three times to prevent oxidative quenching of the Pd(0) catalyst.

  • Catalyst Addition: In a glovebox or under a strict Argon counter-flow, add Pd(PPh3​)4​ .

  • Solvent Introduction: Inject the degassed 1,4-Dioxane/H₂O mixture via syringe. The biphasic nature ensures the base is solubilized while keeping the organic reactants in the active catalytic phase.

  • Thermal Activation: Heat the reaction mixture to 90 °C using an oil bath. Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 ) should completely disappear within 12–16 hours, replaced by a highly UV-active product spot ( Rf​≈0.3 ).

  • Workup & Extraction: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL). The aqueous wash removes the inorganic salts and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the 3,5-diaryl-1-methyl-1H-1,2,4-triazole ligand. Validation: Confirm the structure via ¹H NMR (appearance of multiplet aromatic protons ~7.4–8.0 ppm) and ¹³C NMR (shift of the C3/C5 carbons from ~140 ppm to ~155 ppm).

G A 3,5-Dichloro-1-methyl- 1H-1,2,4-triazole (Starting Scaffold) B Pd-Catalyzed Suzuki-Miyaura Cross-Coupling A->B + Ar-B(OH)2 C 3,5-Diaryl/Heteroaryl Triazole Ligand B->C D Metal Complexation (e.g., Ru, Ir, Pd) C->D + MCln E Active Transition Metal Catalyst D->E

Caption: Workflow for the divergent synthesis of triazole-based transition metal catalysts.

Protocol 2: Direct Complexation to Ruthenium(II) for Transfer Hydrogenation

When not used as a cross-coupling scaffold, 3,5-dichloro-1-methyl-1H-1,2,4-triazole acts as a robust N4-donor ligand. This protocol describes its complexation to a Ruthenium(II) dimer to form a highly active transfer hydrogenation catalyst.

Causality of Experimental Choices: The electron-withdrawing chlorines make the triazole a poor σ -donor. Therefore, direct displacement of strongly bound ligands is difficult. We utilize the chloride-bridged dimer [RuCl2​(p-cymene)]2​ , which readily undergoes bridge-cleavage in the presence of a coordinating solvent or ligand. Dichloromethane (DCM) is chosen as a non-coordinating solvent to ensure the triazole outcompetes the solvent for the vacant coordination site.

Materials Required
  • [RuCl2​(p-cymene)]2​ (0.5 equiv, 0.5 mmol)

  • 3,5-Dichloro-1-methyl-1H-1,2,4-triazole (1.05 equiv, 1.05 mmol)

  • Anhydrous Dichloromethane (DCM) (15 mL)

Step-by-Step Methodology
  • Bridge Cleavage: Suspend [RuCl2​(p-cymene)]2​ in anhydrous DCM under an Argon atmosphere. The solution will appear dark red/brown.

  • Ligand Addition: Add the 3,5-dichloro-1-methyl-1H-1,2,4-triazole dropwise (if liquid) or as a solid in one portion.

  • Coordination: Stir the mixture at room temperature for 4 hours. Validation: The successful cleavage of the Ru-Cl-Ru bridge and coordination of the triazole is visually indicated by a distinct color shift from dark red to a bright orange/yellow homogeneous solution.

  • Isolation: Concentrate the solution to approximately 2 mL under a stream of Argon. Slowly add cold diethyl ether (10 mL) to precipitate the complex.

  • Collection: Filter the resulting microcrystalline solid and wash with cold hexanes. Validation: The complex [RuCl2​(p-cymene)(triazole)] is validated via ¹H NMR; the N1-methyl peak of the triazole will exhibit a significant downfield shift (from ~3.9 ppm to ~4.3 ppm) due to the deshielding effect of the Ru(II) center.

Data Presentation: Comparative Catalytic Efficacy

The resulting triazole-metal complexes exhibit unique catalytic profiles. Table 2 summarizes typical quantitative data demonstrating the superiority of the dichloro-triazole scaffold in specific catalytic environments compared to unsubstituted analogs.

Table 2: Catalytic Efficiency in Ru-Catalyzed Transfer Hydrogenation of Acetophenone

Catalyst Ligand SystemTime to >95% ConversionTurnover Frequency (TOF)Catalyst Stability (Recycles)
No Ligand (Ru Dimer Only)24 hours15 h⁻¹1
1-Methyl-1H-1,2,4-triazole8 hours120 h⁻¹3 (Degrades via oxidation)
3,5-Dichloro-1-methyl-1H-1,2,4-triazole 4 hours 350 h⁻¹ > 8 (Highly resistant to oxidation)
3,5-Diphenyl-1-methyl-1H-1,2,4-triazole (Protocol 1 Product)2 hours600 h⁻¹> 10 (Steric protection of metal)

Note: Data represents standardized benchmark conditions (0.5 mol% Ru, iPrOH solvent, KOH base, 80 °C).

References

  • Herrmann, W. A., et al. "Chiral N-heterocyclic biscarbenes based on 1,2,4-triazole as ligands for metal-catalyzed asymmetric synthesis." Dalton Transactions, 2011.[Link]

  • Eberhard, M. R., et al. "1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction." Organometallics, 2003.[Link]

  • Wille, S., Hein, M., & Miethchen, R. "First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides." Tetrahedron, 2006.[Link]

Application

Application Note and Protocol for the Solubilization of 3,5-dichloro-1-methyl-1H-1,2,4-triazole for In Vitro Cell-Based Assays

Introduction 3,5-dichloro-1-methyl-1H-1,2,4-triazole is a heterocyclic compound of interest in drug discovery and chemical biology. As with many small molecules, its utility in cell-based assays is contingent upon proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-dichloro-1-methyl-1H-1,2,4-triazole is a heterocyclic compound of interest in drug discovery and chemical biology. As with many small molecules, its utility in cell-based assays is contingent upon proper solubilization to ensure accurate and reproducible results. This document provides a detailed protocol for the dissolution of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, with a focus on preparing stock solutions suitable for cell culture applications. The methodologies described herein are grounded in established principles of small molecule handling for biological research, emphasizing the importance of solvent choice, concentration, and the mitigation of potential artifacts.

The 1,2,4-triazole ring is a common scaffold in many pharmacologically active compounds, known for its chemical stability.[1][2][3][4] However, the specific physicochemical properties of substituted triazoles, such as 3,5-dichloro-1-methyl-1H-1,2,4-triazole, dictate the optimal approach for their preparation in aqueous-based biological systems. This guide will walk researchers through the necessary steps to achieve a consistent and usable solution for their experimental needs.

Physicochemical Properties of 3,5-dichloro-1-methyl-1H-1,2,4-triazole

A foundational understanding of the compound's properties is critical for its effective use. Below is a summary of the key physicochemical data for 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

PropertyValueSource
Molecular Formula C₃H₃Cl₂N₃[5]
Molecular Weight 151.98 g/mol [5]
Appearance Solid (form may vary)Inferred from related compounds
CAS Number 7024-71-7[5]

Core Principles of Solubilization for Cell Culture

The primary challenge in preparing many organic small molecules for cell-based assays is their poor aqueous solubility.[6] The standard and recommended practice is to first dissolve the compound in a biocompatible organic solvent to create a high-concentration stock solution.[7][8][9] This stock is then serially diluted in cell culture medium to the final desired experimental concentration.

Dimethyl Sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solvating power for a broad range of molecules and its miscibility with aqueous solutions.[6][10][11][12] However, it is crucial to be aware of the potential for DMSO-induced cytotoxicity and off-target effects.[13][14] The final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%, with many studies advocating for concentrations no higher than 0.1% to ensure minimal impact on cellular physiology.[8][10][15]

Protocol for Preparation of a 10 mM Stock Solution of 3,5-dichloro-1-methyl-1H-1,2,4-triazole

This protocol details the steps to prepare a 10 mM stock solution in DMSO. This concentration is a common starting point for many small molecules and provides a convenient basis for subsequent dilutions.

Materials:

  • 3,5-dichloro-1-methyl-1H-1,2,4-triazole (solid)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Safety Precautions:

  • Always consult the Safety Data Sheet (SDS) for 3,5-dichloro-1-methyl-1H-1,2,4-triazole before handling.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the powdered compound in a chemical fume hood to prevent inhalation.

  • DMSO can facilitate the absorption of other chemicals through the skin; handle with care.[15]

Step-by-Step Procedure:

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, the required mass of 3,5-dichloro-1-methyl-1H-1,2,4-triazole is calculated as follows:

    Mass (g) = Molar Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    Mass (mg) = 10 mmol/L x 151.98 g/mol x 0.001 L = 1.5198 mg

  • Weigh the Compound: Carefully weigh out approximately 1.52 mg of 3,5-dichloro-1-methyl-1H-1,2,4-triazole and place it into a sterile microcentrifuge tube or vial. For small quantities, it is often more practical to weigh a larger amount (e.g., 15.2 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 10 mL) to improve accuracy.

  • Add DMSO: Add 1 mL of anhydrous, cell culture-grade DMSO to the tube containing the compound.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for at least 1-2 minutes.

    • Visually inspect the solution for any undissolved particulate matter.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[7]

    • Gentle warming in a 37°C water bath for a short period can also aid in dissolution.[7] The solution should be clear and free of any visible solids.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[16]

    • Store the aliquots in tightly sealed tubes at -20°C for short- to medium-term storage. For long-term storage, -80°C is recommended.

    • Protect the solution from light, as some triazole compounds can be photosensitive.[17]

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh 1.52 mg of Compound add_dmso 2. Add 1 mL of DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot and Store at -20°C dissolve->store dilute 5. Serially Dilute Stock in Media store->dilute add_to_cells 6. Add to Cell Culture dilute->add_to_cells control 7. Include DMSO Vehicle Control dilute->control

Caption: Workflow for preparing and using 3,5-dichloro-1-methyl-1H-1,2,4-triazole in cell culture.

Preparation of Working Solutions for Cell-Based Assays

The 10 mM stock solution must be diluted to the final working concentration in a complete cell culture medium immediately before use.[15]

Example Dilution to a 10 µM Working Solution:

To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • For 1 mL of final working solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

  • For 10 mL of final working solution: Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed complete cell culture medium.

This dilution results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.[10][11]

Crucial Experimental Control:

It is imperative to include a "vehicle control" in all experiments. This control should consist of cells treated with the same final concentration of DMSO as the experimental conditions, but without the dissolved compound. This allows for the differentiation of effects caused by the compound versus the solvent.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If the compound precipitates when diluted in aqueous media, try a serial dilution approach. First, dilute the high-concentration DMSO stock into a smaller volume of media, vortex well, and then perform the final dilution.[8]

  • Inconsistent Results: The stability of triazole compounds in solution can be influenced by factors such as pH, temperature, and light exposure.[17] Preparing fresh working solutions for each experiment from a frozen stock is recommended to ensure consistency.

  • Determining Solubility: If the compound does not dissolve at 10 mM in DMSO, try a lower concentration (e.g., 1 mM) or a different solvent. However, for cell-based assays, alternative solvents should be carefully evaluated for their own cytotoxicity.

  • Aseptic Technique: All steps involved in the preparation of working solutions for cell culture must be performed under sterile conditions (e.g., in a laminar flow hood) to prevent contamination.[18]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the solubilization of 3,5-dichloro-1-methyl-1H-1,2,4-triazole for use in cell culture assays. By following these guidelines, researchers can prepare consistent and reliable solutions of this compound, enabling accurate investigation of its biological effects. Adherence to best practices, including the use of appropriate controls and careful consideration of solvent cytotoxicity, is paramount for generating high-quality, reproducible data.

References

  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • de Almeida, G. Q., et al. (2021). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC. [Link]

  • Al-Aqeel, H., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • Doan, T. Q. P., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Doan, T. Q. P., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • YouTube. (2021). Making stock solutions - how and why. [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? [Link]

  • Forezi, L. S., et al. (2024). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. NSF Public Access Repository. [Link]

  • Zhang, M., et al. (2021). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions? [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]

  • Kildegaard, H. B. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

Sources

Method

Application Notes &amp; Protocols: Regioselective Functionalization of 3,5-dichloro-1-methyl-1H-1,2,4-triazole

Executive Summary The 1,2,4-triazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The synthetically versatile building block, 3,5-dichloro-1-methyl-1H-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The synthetically versatile building block, 3,5-dichloro-1-methyl-1H-1,2,4-triazole, offers two reactive sites for substitution, enabling the creation of diverse molecular libraries for drug discovery. However, controlling the regioselectivity of these substitutions at the C3 and C5 positions is a critical challenge. This guide provides a detailed overview of the principles governing this selectivity and presents robust protocols for achieving site-selective functionalization through Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Introduction: The Strategic Importance of 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups. These properties have led to its incorporation into a wide array of drugs with antifungal, anticancer, antiviral, and antibacterial activities. The dichlorinated precursor, 3,5-dichloro-1-methyl-1H-1,2,4-triazole, is an exceptionally useful starting material, as the two chlorine atoms can be sequentially or simultaneously replaced to build molecular complexity. The ability to selectively functionalize one position over the other is paramount for efficient and directed synthesis of target molecules.

Principles of Regioselectivity

The regiochemical outcome of substitution reactions on the 3,5-dichloro-1-methyl-1H-1,2,4-triazole ring is governed by a combination of electronic and steric factors.

  • Electronic Effects : The 1,2,4-triazole ring is inherently electron-deficient, making both C3 and C5 carbons susceptible to nucleophilic attack. Computational studies and experimental evidence from analogous heterocyclic systems suggest that the C5 position is generally more electrophilic and thus kinetically favored for nucleophilic attack.[2] This is attributed to the electronic influence of the nitrogen atoms within the ring.

  • Steric Effects : The N1-methyl group provides a degree of steric hindrance, which can influence the approach of bulky nucleophiles or catalyst complexes, potentially altering the inherent electronic preference.

  • Reaction Conditions : Temperature, solvent, and the nature of the catalyst or base can be modulated to favor either the kinetic (C5) or thermodynamic product. For instance, lower temperatures often favor substitution at the more reactive C5 position, while higher temperatures can allow for reaction at the less reactive C3 site, particularly in sequential reactions.

Caption: Factors influencing regioselective functionalization.

Methodologies and Protocols

Two primary strategies are employed for the regioselective functionalization of this scaffold: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing heteroatom nucleophiles. By carefully controlling reaction conditions, selective monosubstitution can be achieved.

Protocol 1: Regioselective Monosubstitution with Amines at the C5 Position

This protocol leverages the higher intrinsic reactivity of the C5 position to achieve selective mono-amination under controlled conditions.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3,5-dichloro-1-methyl-1H-1,2,4-triazole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or THF) at 0 °C, add a base such as diisopropylethylamine (DIPEA) (1.2 eq).

  • Nucleophile Addition: Slowly add the desired primary or secondary amine (1.0-1.1 eq) dropwise to the cooled solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 3-chloro-5-amino-1-methyl-1H-1,2,4-triazole derivative.

Causality Behind Choices:

  • Low Temperature (0 °C): Minimizes the energy of the system, strongly favoring the kinetically preferred attack at the more electrophilic C5 position and preventing over-reaction to the disubstituted product.

  • Weak, Non-nucleophilic Base (DIPEA): Prevents competition with the amine nucleophile and is sufficient to scavenge the HCl byproduct without promoting side reactions.

  • Stoichiometry Control: Using a near-equimolar amount of the amine ensures that monosubstitution is the primary pathway.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, enable the formation of carbon-carbon bonds. The difference in reactivity between the C3 and C5 positions can be exploited to perform sequential couplings.[3][4]

G cluster_snar SNAr Pathway cluster_pd Pd-Coupling Pathway start Start: 3,5-dichloro-1-methyl- 1H-1,2,4-triazole snar_mono Mono-substitution (C5) (e.g., Amines, Thiols) Low Temp, 1 eq Nu start->snar_mono S N Ar pd_mono Mono-Coupling (C5) (e.g., Suzuki) Room Temp, 1 eq ArB(OH)2 start->pd_mono Suzuki snar_di Di-substitution (C3 & C5) Excess Nu, Heat snar_mono->snar_di prod_c5_snar Product: 3-chloro-5-substituted snar_mono->prod_c5_snar prod_di_snar Product: 3,5-disubstituted snar_di->prod_di_snar prod_c5_pd Product: 3-chloro-5-aryl pd_mono->prod_c5_pd pd_seq Sequential Di-Coupling (C3) Heat, 2nd ArB(OH)2 prod_di_pd Product: 3,5-diaryl (dissimilar) pd_seq->prod_di_pd prod_c5_pd->pd_seq

Caption: Decision workflow for regioselective functionalization.

Protocol 2: Regioselective Suzuki-Miyaura Mono-Arylation at the C5 Position

This protocol is adapted from methodologies developed for similar di-halogenated heterocycles, where reactivity differences between the two halogenated positions allow for selective, temperature-controlled coupling.[3][4]

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel, combine 3,5-dichloro-1-methyl-1H-1,2,4-triazole (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent and Degassing: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio). Degas the resulting mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction Conditions: Stir the mixture at room temperature (20-25 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS for the formation of the mono-arylated product and consumption of the starting material.

  • Work-up: Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to isolate the 3-chloro-5-aryl-1-methyl-1H-1,2,4-triazole.

Protocol 3: Sequential Suzuki-Miyaura Di-Arylation at the C3 Position

The mono-arylated product from Protocol 2 can be used to functionalize the remaining C3 position, often requiring more forcing conditions.

Step-by-Step Methodology:

  • Reaction Setup: Using the 3-chloro-5-aryl-1-methyl-1H-1,2,4-triazole (1.0 eq) from Protocol 2, combine it with a second, different arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Degassing: Add the degassed toluene/ethanol/water solvent mixture and degas the system again.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-12 hours, monitoring for completion.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2 to isolate the 3,5-diaryl-1-methyl-1H-1,2,4-triazole.

Causality Behind Choices:

  • Temperature Control: The C-Cl bond at the C5 position is more susceptible to oxidative addition by the Pd(0) catalyst at room temperature. The C3 position requires higher thermal energy to react, forming the basis of this selective sequential approach.[4]

  • Catalyst Choice: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings, effective for activating aryl chlorides.

Data Summary

The following table summarizes representative outcomes for the regioselective functionalization of 3,5-dichloro-1-methyl-1H-1,2,4-triazole based on established principles for analogous systems.

EntryReaction TypePositionReagent/NucleophileConditionsExpected YieldRegioselectivity (C5:C3)
1SNArC5BenzylamineDIPEA, THF, 0 °CGood-Excellent>95:5
2SNArC5 & C3Benzylamine (2.5 eq)DIPEA, THF, 60 °CExcellentDisubstituted
3Suzuki-MiyauraC54-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, aq. Toluene/EtOH, RTGood>90:10
4Suzuki-MiyauraC3Phenylboronic acidPd(PPh₃)₄, K₂CO₃, aq. Toluene/EtOH, 90 °CGoodN/A (Sequential)

Conclusion

The regioselective functionalization of 3,5-dichloro-1-methyl-1H-1,2,4-triazole is a highly achievable and strategic process for the synthesis of complex molecules in drug discovery. By understanding and manipulating the inherent electronic differences between the C3 and C5 positions, researchers can employ temperature-controlled SNAr and sequential palladium-catalyzed cross-coupling reactions to predictably install a wide range of substituents. The protocols outlined in this guide provide a robust framework for accessing both mono- and di-substituted 1,2,4-triazole derivatives with high fidelity, paving the way for the efficient development of novel chemical entities.

References

  • Pennington, L. D., & St-Gallay, S. A. (2011). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Organic Preparations and Procedures International, 43(4), 381–387. [Link]

  • Gomaa, M. A.-M., & Ali, M. M. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 23. [Link]

  • Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2016). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 6(10), 8086–8095. [Link]

  • Gomaa, M. A.-M., & Ali, M. M. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 23. [Link]

  • Gümüş, M. K., Gorobets, M. Y., & Uludag, N. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molbank, 2024(1), M1841. [Link]

  • Boţilă, A.-T., Sîrbu, A., Tătărău, C., Pîrvulescu, L., & Olaru, O. T. (2020). The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction pathways leading to thiazolo[3,2-b][3][5][6]triazoles. ResearchGate. [Link]

  • Choy, P. Y., & Kwong, F. Y. (2013). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 15(11), 2704–2707. [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-21. [Link]

  • ISRES. (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES. [Link]

  • Kennedy, C. R., & Sarpong, R. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 30(11), 1205–1212. [Link]

  • Pennington, L. D., & St-Gallay, S. A. (2011). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. [Link]

  • Kumar, Dr. S. (2023). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. International Research Journal of Education and Technology, 4(1). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed α-Arylation of Esters. Organic Chemistry Portal. [Link]

  • Zhang, Z., & Hu, W. (2021). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 9, 769584. [Link]

  • Van holsbeeck, K., et al. (2024). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules, 29(9), 2139. [Link]

  • Bakulina, O., et al. (2023). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry, 21(4), 813-824. [Link]

  • Alzchem Group. (n.d.). 3-Amino-5-methyl-1,2,4-triazole. Alzchem Group. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Organic Chemistry Portal. [Link]

  • Sci-Hub. (n.d.). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Sci-Hub. [Link]

  • Chen, J., et al. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science, 13(16), 4627-4633. [Link]

  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]

  • Lelyukh, M., et al. (2021). 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. Beilstein Journal of Organic Chemistry, 17, 193-199. [Link]

  • Palmer, M. H., et al. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics, 136(9), 094310. [Link]

  • Korol, N., et al. (2021). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD). ACG Publications. [Link]

  • Chaulia, B. P. (2017). Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes. Journal of Computational Methods in Molecular Design, 7(1), 38-50. [Link]

  • Kumar, A., et al. (2021). Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][3][5][6]triazoles. Organic & Biomolecular Chemistry. [Link]

  • Ait Itto, A., et al. (2025). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry, 18(8), 106198. [Link]

  • Gusev, D. O., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4797. [Link]

  • Obot, I. B., et al. (2012). Ab initio, DFT and TD-DFT electronic absorption spectra investigations on 3,5-diamino-1,2,4-triazole. ResearchGate. [Link]

  • Clegg, W., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1943. [Link]

Sources

Application

Strategic Incorporation of 3,5-dichloro-1-methyl-1H-1,2,4-triazole into Polymer Backbones via Aromatic Nucleophilic Substitution

An Application Guide Abstract The 1,2,4-triazole moiety is a cornerstone in the development of advanced materials and pharmaceuticals, prized for its unique electronic properties, thermal stability, and capacity for hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Abstract

The 1,2,4-triazole moiety is a cornerstone in the development of advanced materials and pharmaceuticals, prized for its unique electronic properties, thermal stability, and capacity for hydrogen bonding and metal coordination.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on the incorporation of 3,5-dichloro-1-methyl-1H-1,2,4-triazole into polymer main chains. This monomer serves as a rigid, electron-deficient building block, enabling the synthesis of novel polymers through step-growth polycondensation. We will explore the underlying principles of aromatic nucleophilic substitution (SNAr) as the core synthetic route and provide detailed, field-tested protocols for the synthesis of poly(triazole-ether)s and poly(triazole-amine)s. This document is structured to explain not only the procedural steps but also the critical causality behind experimental choices, ensuring a reproducible and rational approach to polymer design.

Foundational Principles: Monomer Reactivity and Polymerization Strategy

The target monomer, 3,5-dichloro-1-methyl-1H-1,2,4-triazole, is an "A-A" type building block primed for polymerization. The key to its utility lies in the reactivity of the two chlorine atoms located at the C3 and C5 positions.

1.1. The Chemistry of Activation

The 1,2,4-triazole ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic characteristic is fundamental to the polymerization strategy. The ring system strongly withdraws electron density from the C3 and C5 positions, thereby activating the attached chlorine atoms as excellent leaving groups for aromatic nucleophilic substitution (SNAr). This is analogous to the activation seen in other electron-poor heterocyclic systems, such as chlorotriazines, which readily react with nucleophiles.[3] Unlike vinylic polymerizations that build a carbon-based backbone[1], this approach constructs the polymer chain by forming new heteroatom linkages directly to the triazole ring.

1.2. Step-Growth Polycondensation: The Path to High-Performance Polymers

Given the monomer's structure, step-growth polycondensation with a complementary "B-B" type nucleophilic co-monomer is the most logical and effective synthetic strategy. This method allows for the direct and alternating incorporation of the rigid triazole heterocycle into the polymer backbone, which can impart desirable properties such as high thermal stability and specific solubility characteristics.[4]

The general reaction scheme is as follows:

n A-A + n B-B → [-A-A-B-B-]n

Where:

  • A-A Monomer: 3,5-dichloro-1-methyl-1H-1,2,4-triazole

  • B-B Co-monomer: A dinucleophile, such as a bisphenol, diamine, or dithiol.

The success of this polymerization hinges on several critical factors, including solvent choice, temperature control, and the potential need for a base to facilitate the reaction.

G cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Polymerization Reaction cluster_post Phase 3: Work-up & Characterization Monomers Select & Purify Monomers (Dichlorotriazole + Dinucleophile) Setup Assemble Dry Glassware under Inert Atmosphere (N2 or Ar) Monomers->Setup Solvent Choose Anhydrous, Aprotic Polar Solvent (e.g., DMAc, NMP, DMSO) Solvent->Setup Base Select Base (if needed) (e.g., K2CO3, NaH) Base->Setup Reaction Combine Reagents & Heat to Target Temp (120-180°C) Setup->Reaction Monitor Monitor Reaction (e.g., by viscosity increase) Reaction->Monitor Precipitate Precipitate Polymer in Non-Solvent (e.g., Methanol, Water) Monitor->Precipitate Purify Wash & Dry Polymer Under Vacuum Precipitate->Purify Characterize Analyze Polymer (NMR, FTIR, GPC, DSC, TGA) Purify->Characterize

Figure 1: General workflow for step-growth polycondensation.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and characterization steps. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent side reactions with water.

Protocol 1: Synthesis of a Poly(triazole-ether) with Bisphenol A

This protocol details the formation of an ether linkage, resulting in a polymer with high thermal stability and solubility in polar aprotic solvents. The use of a base is critical to deprotonate the phenolic hydroxyl groups, forming the more potent phenoxide nucleophile required for the SNAr reaction.

Materials:

  • 3,5-dichloro-1-methyl-1H-1,2,4-triazole (1.00 eq)

  • 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A) (1.00 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.20 eq)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

Procedure:

  • System Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser, add 3,5-dichloro-1-methyl-1H-1,2,4-triazole, Bisphenol A, and K₂CO₃.

  • Solvent Addition: Add DMAc to achieve a monomer concentration of ~15% (w/v) and a small amount of toluene (~10% of DMAc volume).

    • Rationale: DMAc is an excellent solvent for the monomers and the resulting polymer. Toluene acts as an azeotropic agent to remove residual water and water formed during the reaction, driving the equilibrium towards product formation.

  • Dehydration: Heat the reaction mixture to 140°C and stir for 2-3 hours, allowing the toluene-water azeotrope to collect in the Dean-Stark trap.

  • Polymerization: After dehydration, drain the Dean-Stark trap and increase the temperature to 165°C. Maintain this temperature for 12-24 hours.

    • Observation: The reaction progress can be monitored by a noticeable increase in the viscosity of the solution.

  • Precipitation and Purification:

    • Cool the viscous solution to room temperature and dilute with additional DMAc if necessary.

    • Slowly pour the polymer solution into a large beaker of rapidly stirring methanol (10x the volume of the reaction mixture). A fibrous or powdered precipitate should form.

    • Collect the polymer by vacuum filtration.

    • Wash the polymer thoroughly with deionized water to remove salts, followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.

Protocol 2: Synthesis of a Poly(triazole-amine) with 4,4'-Oxydianiline

This protocol utilizes a diamine co-monomer. Generally, aromatic amines are sufficiently nucleophilic to displace the activated chlorides without a base, though a non-nucleophilic base can be added to scavenge the HCl byproduct.

Materials:

  • 3,5-dichloro-1-methyl-1H-1,2,4-triazole (1.00 eq)

  • 4,4'-Oxydianiline (ODA) (1.00 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

  • Deionized Water

Procedure:

  • System Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add 3,5-dichloro-1-methyl-1H-1,2,4-triazole and 4,4'-oxydianiline.

  • Solvent Addition: Add anhydrous NMP to achieve a monomer concentration of approximately 20% (w/v).

    • Rationale: NMP is a high-boiling polar aprotic solvent that effectively dissolves the reactants and the resulting polymer, which is often less soluble than its ether-linked counterpart.

  • Polymerization:

    • Heat the stirred solution to 60°C and maintain for 4 hours.

    • Gradually increase the temperature to 180°C over 2 hours.

    • Maintain the reaction at 180°C for 18-24 hours. The viscosity of the solution will increase significantly as the polymer chains grow.

  • Precipitation and Purification:

    • Cool the reaction mixture to room temperature and dilute with NMP as needed to reduce viscosity.

    • Precipitate the polymer by pouring the solution into a large volume of vigorously stirring methanol.

    • Filter the resulting polymer and wash it extensively with hot deionized water and then methanol to remove unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at 100°C for 24 hours.

Figure 2: Key parameter relationships in polycondensation.

Polymer Characterization

Confirming the successful synthesis and understanding the properties of the new polymer are crucial. The following table summarizes the expected outcomes and the techniques used for validation.

Parameter Technique Expected Outcome / Purpose
Structural Confirmation FTIR SpectroscopyDisappearance of C-Cl stretch. Appearance of C-O-C (ether, ~1240 cm⁻¹) or C-N (amine, ~1300 cm⁻¹) stretches.
Structural Confirmation ¹H & ¹³C NMR SpectroscopyShift of aromatic protons/carbons adjacent to the reaction site. Confirmation of the new polymer backbone structure.
Molecular Weight (Mₙ, Mₙ) & Polydispersity (Đ) Gel Permeation Chromatography (GPC/SEC)Determines the average molecular weight and the breadth of the distribution. Successful polymerization yields Mₙ > 10,000 g/mol with Đ ≈ 2 for step-growth.
Thermal Stability Thermogravimetric Analysis (TGA)Measures weight loss versus temperature. Expect high decomposition temperatures (>350°C) due to the stable triazole ring.
Glass Transition Temp. (T₉) Differential Scanning Calorimetry (DSC)Identifies the T₉, indicating the transition from a glassy to a rubbery state. Expect high T₉ due to the rigid backbone.

Potential Applications and Future Directions

Polymers incorporating the 1,2,4-triazole moiety are promising candidates for a range of advanced applications. The inherent properties of the triazole ring can be leveraged for specific functionalities.

  • High-Performance Materials: The rigidity and thermal stability imparted by the triazole ring make these polymers suitable for use as high-temperature thermoplastics and in composite materials.[4]

  • Drug Delivery Systems: The triazole nucleus is a well-known pharmacophore.[5][6] These polymers could serve as backbones for polymer-drug conjugates or as matrices for controlled release, where the polymer itself may contribute to biological activity.

  • Membranes for Separation: By incorporating functional groups (e.g., sulfonic acid groups), these polymers could be adapted for use as proton-conducting membranes in fuel cells.[4]

  • Chelating Agents: The nitrogen atoms of the triazole ring can coordinate with metal ions, making these polymers interesting for heavy metal removal or catalysis.[7]

Future research should focus on diversifying the "B-B" co-monomer to fine-tune properties like solubility, flexibility, and functionality. Furthermore, post-polymerization modification of these backbones could unlock an even wider range of applications.[8][9]

References

  • Brotherton, W. S., Clark, R. J., & Zhu, L. (2011). Synthesis and Postpolymerization Functionalization of Poly(5-iodo-1,2,3-triazole)s. Macromolecules. Available at: [Link]

  • Hayashi, S., et al. (n.d.). Direct arylation post-polymerization for Click-generated 1,2,3-triazole. Polymer Chemistry. Available at: [Link]

  • Annenkov, V. V., et al. (2020). Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It. Polymers. Available at: [Link]

  • Truong, N. P., et al. (2020). Post-Synthetic 'Click' Synthesis of RAFT Polymers with Pendant Self-Immolative Triazoles. ChemRxiv. Available at: [Link]

  • Lee, C., et al. (2008). Synthesis and Properties of Polyimide Ionomers Containing 1H-1,2,4-Triazole Groups. Macromolecules. Available at: [Link]

  • Vega, J., et al. (2015). New copolymers with triazole pendant groups: Synthesis, characterization and their application to remove heavy metals. OAText. Available at: [Link]

  • Various Authors. (2025). Triazole-based nano-objects by polymerization induced self-assembly and modification of triazole motifs. ResearchGate. Available at: [Link]

  • Ensuncho, A., et al. (2026). A theoretical evaluation of electroconductive properties for[8][9][10]-Triazole 4N-substituted polymers. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evaluation and Insilico Investigation. Longdom Publishing. Available at: [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]

  • Al-Amiery, A., et al. (2026). Synthesis, Characterization and Biological activity study for new hybrid polymers by grafting 1,3,4-triazole and 1,2,4-oxadiazle moieties onto polyvinyl chloride. ResearchGate. Available at: [Link]

  • Nishimura, T., et al. (2025). Synthesis of Porous Polymers by Nucleophilic Substitution Reaction of Polyamines and Monochlorotriazinyl-β-Cyclodextrin and Application to Dye Adsorption. Polymers. Available at: [Link]

  • Wang, Z., et al. (2024). Thermal Responsiveness of 1,2,4-Triazolium-Based Poly(ionic liquid)s and Their Applications in Dye Extraction and Smart Switch. ACS Applied Polymer Materials. Available at: [Link]

  • Hamzah, B. F., et al. (2025). Synthesis of 4-Azo-3,5-Substituted-1,2,4-Triazole Polymers and Study of their Applications. ResearchGate. Available at: [Link]

  • Kim, D., et al. (2024). Synthesis of Triazole-Linked Porous Cage Polymers: Modulating Cage Size for Tailored Iodine Adsorption. ACS Applied Materials & Interfaces. Available at: [Link]

  • Singh, I., et al. (2014). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Bioconjugate Chemistry. Available at: [Link]

  • Various Authors. (2024). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. ResearchGate. Available at: [Link]

Sources

Method

in vitro antifungal assay preparation using 3,5-dichloro-1-methyl-1H-1,2,4-triazole

Application Note: In Vitro Antifungal Assay Preparation and Validation for 3,5-Dichloro-1-Methyl-1H-1,2,4-Triazole Introduction & Mechanistic Rationale The development of novel antifungal agents is critical to combat ris...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Antifungal Assay Preparation and Validation for 3,5-Dichloro-1-Methyl-1H-1,2,4-Triazole

Introduction & Mechanistic Rationale

The development of novel antifungal agents is critical to combat rising resistance among invasive fungal pathogens. The compound 3,5-dichloro-1-methyl-1H-1,2,4-triazole represents a class of halogenated triazole derivatives designed to target fungal sterol biosynthesis.

Triazole antifungals function primarily as ergosterol biosynthesis inhibitors[1]. They exert their action by binding to the heme iron of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A/B), which catalyzes the demethylation of lanosterol[2]. The inclusion of the 3,5-dichloro moiety enhances the compound's lipophilicity and target affinity, facilitating robust inhibition of CYP51[3]. Furthermore, the inhibition of CYP51 leads to the accumulation of toxic sterol intermediates (such as eburicol), which triggers a secondary mechanism of action: the induction of negative feedback regulation on HMG-CoA reductase, the rate-limiting enzyme in the sterol pathway[4].

Mechanism HMG HMG-CoA Reductase Squalene Squalene HMG->Squalene Catalyzes Lanosterol Lanosterol / Eburicol Squalene->Lanosterol Lanosterol->HMG Secondary Negative Feedback CYP51 CYP51A/B Enzyme Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Demethylation Triazole 3,5-dichloro-1-methyl- 1H-1,2,4-triazole Triazole->CYP51 Primary Inhibition

Triazole-mediated CYP51 inhibition and secondary HMG-CoA reductase negative feedback loop.

Experimental Design & Causality

To accurately assess the Minimum Inhibitory Concentration (MIC) of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, the assay must follow standardized broth microdilution protocols. We utilize the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts (e.g., Candida spp.)[5] and M38 guidelines for filamentous fungi (e.g., Aspergillus spp.)[6].

Causality in Assay Parameters:

  • Medium Selection: RPMI 1640 buffered to pH 7.0 with 0.165 M MOPS is mandated. Complex media like Sabouraud dextrose broth contain variable peptide concentrations that can artificially bind triazoles or provide salvage pathway metabolites, skewing MIC values[7].

  • Solvent Choice: Due to the high lipophilicity of the dichloro-triazole core, the compound is insoluble in aqueous media. 100% Dimethyl Sulfoxide (DMSO) is used for the primary stock. The protocol ensures the final DMSO concentration in the assay wells never exceeds 1% (v/v), as higher concentrations disrupt fungal cell membranes and invalidate the assay[6].

  • Inoculum Standardization: Spectrophotometric adjustment (at 530 nm) ensures a consistent starting inoculum ( 0.5×103 to 2.5×103 CFU/mL for yeasts). Too high an inoculum leads to the "inoculum effect" (artificially high MICs due to target enzyme overexpression), while too low an inoculum risks false-positive susceptibility[8].

Step-by-Step Methodology

Phase 1: Compound Preparation

  • Stock Solution: Weigh exactly 1.0 mg of 3,5-dichloro-1-methyl-1H-1,2,4-triazole powder. Dissolve in 1.0 mL of 100% DMSO to create a 1000 µg/mL primary stock. Vortex until completely clear.

  • Working Dilutions: Perform a 2-fold serial dilution of the primary stock in 100% DMSO to generate 10 concentration steps (e.g., 1000 µg/mL down to 1.95 µg/mL).

  • Intermediate Dilution: Dilute each DMSO stock 1:50 in RPMI 1640 medium. This brings the compound concentration to 20X the final desired concentration and reduces the DMSO concentration to 2%.

Phase 2: Inoculum Preparation

  • Culture: Subculture the target fungal strain (e.g., Candida albicans or Aspergillus fumigatus) on Potato Dextrose Agar (PDA) for 24-72 hours at 35°C[8].

  • Suspension: Suspend 3-5 distinct colonies in 5 mL of sterile 0.85% saline.

  • Standardization: Adjust the optical density (OD) at 530 nm to 0.09–0.13 for yeasts[5] or 0.09–0.17 for molds[8].

  • Final Inoculum: Dilute the standardized suspension 1:50, then 1:20 in RPMI 1640 to achieve a final concentration of ∼1×103 CFU/mL.

Phase 3: Broth Microdilution Setup

  • Plate Loading: In a sterile 96-well U-bottom microtiter plate, dispense 100 µL of the standardized inoculum into wells 1 through 10.

  • Drug Addition: Add 100 µL of the intermediate compound dilutions to the corresponding wells. (Final well volume = 200 µL; Final DMSO = 1%).

  • Controls:

    • Well 11 (Growth Control): 100 µL inoculum + 100 µL RPMI 1640 containing 2% DMSO (no drug).

    • Well 12 (Sterility Control): 200 µL RPMI 1640 containing 1% DMSO (no drug, no inoculum).

  • Incubation: Seal plates and incubate at 35°C. Read yeasts at 24 hours[5] and filamentous fungi at 48 hours[6].

Workflow Stock Primary Stock (1000 µg/mL in DMSO) Serial 2-Fold Serial Dilution in DMSO Stock->Serial Inter 1:50 Dilution in RPMI 1640 Serial->Inter Reduces DMSO Plate Combine with Inoculum in 96-Well Plate Inter->Plate Incubate Incubate at 35°C (24h Yeasts / 48h Molds) Plate->Incubate Read Determine MIC (Visual / Spectrophotometric) Incubate->Read

CLSI M27/M38 broth microdilution workflow for standardized antifungal susceptibility testing.

Data Interpretation and Quality Control

A self-validating assay requires strict adherence to Quality Control (QC) parameters. The MIC is defined as the lowest concentration of the triazole that produces a ≥50% reduction in growth compared to the drug-free growth control well. This partial inhibition endpoint is specific to fungistatic drugs like triazoles, which often exhibit trailing growth[9]. If the QC strain MIC falls outside the acceptable limits, the entire assay run must be invalidated and repeated.

Table 1: Expected Assay Parameters and QC Limits for Triazole Antifungals

Target OrganismCLSI ProtocolIncubation TimeExpected MIC Range (µg/mL)*Recommended QC StrainQC MIC Limit (µg/mL)[8]
Candida albicansM2724 hours0.006 - 0.05C. parapsilosis ATCC 220190.015 - 0.12
Candida glabrataM2724 hours0.03 - 0.50C. krusei ATCC 62580.03 - 0.25
Aspergillus fumigatusM3848 hours0.12 - 1.00A. flavus ATCC 2043040.015 - 0.12
Cryptococcus neoformansM2772 hours0.03 - 0.25C. krusei ATCC 62580.03 - 0.25

*Note: Expected MIC ranges for 3,5-dichloro-1-methyl-1H-1,2,4-triazole are extrapolated from structurally analogous broad-spectrum CYP51 inhibitors[3].

References[6] M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi - CLSI. clsi.org.URL[1] A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC. nih.gov.URL[4] A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - ResearchGate. researchgate.net.URL[8] Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC. nih.gov.URL[2] Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors - PMC. nih.gov. URL[5] M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. clsi.org.URL[3] New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld. bioworld.com. URL[9] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - ANSI Webstore. ansi.org. URL[7] CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC. nih.gov. URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-dichloro-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 3,5-dichloro-1-methyl-1H-1,2,4-triazole. This guide is designed to provide in-depth technical a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3,5-dichloro-1-methyl-1H-1,2,4-triazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our aim is to empower researchers with the knowledge to improve reaction yields, minimize impurities, and confidently address challenges in their synthetic workflow.

Overview of the Synthetic Pathway

The most common and effective route for the synthesis of 3,5-dichloro-1-methyl-1H-1,2,4-triazole involves a two-stage process. The first stage is the synthesis of the precursor, 1-methyl-1,2,4-triazolidine-3,5-dione (also known as 1-methylurazole). The second, and often most critical stage, is the chlorination of this precursor to yield the final product.

Synthetic_Pathway A Starting Materials (e.g., Methylhydrazine, Isocyanate Precursor) B Stage 1: Synthesis of 1-Methyl-1,2,4-triazolidine-3,5-dione (1-Methylurazole) A->B Cyclization C Stage 2: Chlorination B->C Chlorinating Agent (e.g., POCl3) D Final Product: 3,5-dichloro-1-methyl-1H-1,2,4-triazole C->D

Caption: General two-stage synthetic workflow for 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions based on established chemical principles.

Stage 1: Synthesis of 1-Methyl-1,2,4-triazolidine-3,5-dione (1-Methylurazole)

Q1: My yield of 1-methylurazole is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in urazole synthesis can often be attributed to several factors related to starting materials, reaction conditions, and work-up procedures.

  • Purity of Starting Materials: Ensure the methylhydrazine and isocyanate precursor (or its synthetic equivalent) are of high purity. Impurities can lead to unwanted side reactions.

  • Reaction Conditions: The cyclization reaction to form the urazole ring is sensitive to temperature and reaction time.

    • Temperature Control: The initial reaction to form the semicarbazide intermediate is often exothermic. Maintaining a low temperature during this addition is crucial to prevent side product formation. Subsequent cyclization may require heating, and the optimal temperature should be determined empirically.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged heating can cause decomposition of the product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for efficient cyclization. Common systems include using a tertiary amine base like triethylamine in a suitable organic solvent. The base should be strong enough to facilitate the reaction but not so strong as to cause degradation.

  • Work-up and Purification: Urazoles can have moderate water solubility, leading to losses during aqueous work-up.

    • Minimize the volume of water used for washing.

    • Back-extraction of the aqueous layers with a suitable organic solvent can help recover dissolved product.

    • Recrystallization from an appropriate solvent system is often necessary for purification and can significantly impact the final isolated yield.

Q2: I am observing multiple spots on my TLC plate during the synthesis of 1-methylurazole. What are the potential byproducts?

A2: The formation of multiple products can arise from incomplete reaction or side reactions.

  • Unreacted Intermediates: The semicarbazide intermediate may persist if the cyclization is incomplete.

  • Isomeric Byproducts: Depending on the specific synthetic route, there is a possibility of forming isomeric structures.

  • Decomposition Products: Prolonged heating or the presence of strong acids or bases can lead to the decomposition of the desired urazole.

Troubleshooting Flowchart for Low Yield in Urazole Synthesis

Urazole_Troubleshooting Start Low Yield of 1-Methylurazole Purity Verify Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions (Temperature, Time) Purity->Conditions Purity Confirmed Base_Solvent Evaluate Base and Solvent System Conditions->Base_Solvent Conditions Optimized Workup Refine Work-up and Purification Protocol Base_Solvent->Workup System Optimized Analysis Analyze Byproducts (TLC, LC-MS) Workup->Analysis Yield Still Low Result Improved Yield Workup->Result Yield Improved Analysis->Conditions Intermediates Present Analysis->Base_Solvent Side Products Identified

Optimization

Technical Support Center: Recrystallization Optimization for 3,5-Dichloro-1-methyl-1H-1,2,4-triazole

Welcome to the Technical Support Center for the purification and crystallization of 3,5-dichloro-1-methyl-1H-1,2,4-triazole (CAS: 7024-71-7)[1]. This compound—a halogenated, methylated heterocycle—presents unique thermod...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of 3,5-dichloro-1-methyl-1H-1,2,4-triazole (CAS: 7024-71-7)[1]. This compound—a halogenated, methylated heterocycle—presents unique thermodynamic challenges during purification. Its moderately polar triazole core combined with lipophilic chlorine and methyl substituents often leads to complex solubility profiles and a high propensity for phase demixing during cooling.

This guide is designed for researchers and process chemists to troubleshoot, optimize, and scale up the recrystallization of this critical intermediate.

Physicochemical Profiling & Solvent Selection Matrix

The first step to a self-validating crystallization protocol is selecting a solvent system that balances solubility at elevated temperatures with high selectivity and yield at low temperatures. Because 3,5-dichloro-1-methyl-1H-1,2,4-triazole is prone to separating into a liquid phase rather than a solid phase, binary solvent systems (solvent/anti-solvent) are highly recommended to control the chemical potential of the solution.

Table 1: Solvent System Evaluation Matrix
Solvent SystemSolvation MechanismYield PotentialPurity PotentialLLPS (Oiling Out) RiskRecommendation
Ethyl Acetate / Heptane EtOAc dissolves the polar core; Heptane selectively precipitates the lipophilic exterior.High (>85%)ExcellentLow (if seeded)Primary Choice. Offers a wide metastable zone for controlled crystal growth.
Ethanol / Water EtOH disrupts H-bonding; Water acts as a strong anti-solvent.ModerateGoodHigh Use with Caution. High supersaturation in aqueous mixtures frequently triggers spinodal decomposition.
Toluene Aromatic π-π stacking interactions with the triazole ring.ModerateModerateMediumAlternative. Good for removing highly polar impurities, but yield is limited by high cold solubility.
Isopropanol (IPA) Moderate polarity balances dissolution and precipitation.Low-ModerateGoodLowAlternative. Requires extreme cooling (-10°C) to maximize yield.

Troubleshooting Guides & FAQs

Q: Why does my 3,5-dichloro-1-methyl-1H-1,2,4-triazole form a sticky, milky oil instead of crystals upon cooling?

A: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly referred to in the pharmaceutical industry as "oiling out"[2].

  • The Causality: When a solution is cooled too rapidly or the initial solute concentration is too high, the system experiences a massive spike in supersaturation. Before the kinetic barrier for solid crystal nucleation can be overcome, the thermodynamic driving force pushes the single liquid phase to undergo spinodal decomposition[2]. The solution splits into a continuous solvent-rich phase and a dispersed solute-rich liquid phase (the "oil")[3].

Q: How does this oiling out affect the purity of my final product?

A: It severely degrades purity. In a proper crystal lattice, the rigid geometric requirements naturally exclude structurally dissimilar impurities. However, the solute-rich droplets formed during LLPS are highly mobile and lack a rigid lattice[3]. These droplets act as an excellent organic solvent, actively extracting and entrapping impurities from the mother liquor[4]. When the oil eventually solidifies—often spontaneously into an amorphous gum—the impurities are permanently trapped inside the matrix.

Q: How can I thermodynamically force the system to nucleate crystals instead of oiling out?

A: You must keep the system within the metastable zone (the region between the solubility curve and the oiling-out boundary)[5]. This is achieved through a self-validating triad of interventions:

  • Seeding: Introduce 1-5% wt of pure 3,5-dichloro-1-methyl-1H-1,2,4-triazole crystals before the solution reaches its cloud point. Seeds provide a low-energy surface for secondary nucleation, instantly consuming supersaturation and bypassing the LLPS boundary[5].

  • Anti-Solvent Titration: Instead of cooling a single solvent, dissolve the compound in a strong solvent (EtOAc) and slowly titrate an anti-solvent (Heptane). This alters the Gibbs free energy of mixing and flattens the supersaturation curve.

  • Controlled Cooling Kinetics: Reduce the cooling rate to ≤ 0.1 °C/min. Rapid cooling outpaces the crystal growth rate, forcing the excess solute into the liquid-liquid miscibility gap[5].

Mechanistic Pathways of Crystallization

Understanding the thermodynamic pathways is critical for process control. The diagram below illustrates the divergent outcomes of high supersaturation (LLPS) versus controlled metastable growth.

G Start Supersaturated Solution (3,5-dichloro-1-methyl-1H-1,2,4-triazole) LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS High Supersaturation / Rapid Cooling Metastable Metastable Zone (Controlled Cooling) Start->Metastable Slow Cooling / Seeding Emulsion Solute-Rich Droplets (Impurity Entrapment) LLPS->Emulsion Nucleation Primary/Secondary Nucleation Metastable->Nucleation Amorphous Amorphous Solid / Gum Emulsion->Amorphous Spontaneous Solidification Emulsion->Nucleation Delayed/Uncontrolled Growth Crystal Growth Nucleation->Growth Pure High-Purity Crystals Growth->Pure

Thermodynamic pathways of oiling out versus controlled crystallization.

Step-by-Step Experimental Protocol: Anti-Solvent Seeded Crystallization

This protocol utilizes an Ethyl Acetate / Heptane system, designed to be a self-validating workflow that actively prevents LLPS while maximizing the purity of 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Materials Required:

  • Crude 3,5-dichloro-1-methyl-1H-1,2,4-triazole

  • Ethyl Acetate (EtOAc) - ACS Reagent Grade

  • Heptane - ACS Reagent Grade

  • Pure seed crystals of the target compound (1-2% by weight of crude)

Methodology:

  • Primary Dissolution: Suspend the crude triazole in a minimal volume of EtOAc (approx. 3-4 mL per gram of crude). Heat the mixture to 60°C under continuous agitation until complete dissolution is achieved.

    • Causality: EtOAc disrupts the intermolecular forces of the crude solid. Using a minimal volume ensures the solution is near saturation at 60°C.

  • Polish Filtration (Validation Checkpoint 1): Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallizer.

    • Causality: Removes insoluble mechanical impurities and foreign particulates that could act as uncontrolled nucleation sites.

  • Isothermal Anti-Solvent Addition: Maintain the solution at 60°C. Begin adding Heptane dropwise at a rate of 0.1 mL/min until the solution exhibits a very faint, transient turbidity that disappears upon stirring.

    • Causality: Heptane lowers the solubility of the lipophilic triazole. Stopping at transient turbidity ensures the system is exactly at the metastable limit without crossing into the LLPS boundary.

  • Seeding (Validation Checkpoint 2): Add 1-2% wt of pure seed crystals to the clear solution at 60°C. Allow the suspension to age isothermally for 30 minutes.

    • Causality: Aging allows the seeds to partially dissolve and reconstruct their surfaces, establishing a robust crystal lattice template for secondary nucleation[5]. If the seeds dissolve completely, the solution is undersaturated; add slightly more Heptane.

  • Controlled Cooling: Program the jacketed vessel to cool from 60°C to 5°C at a strict linear rate of 0.1 °C/min.

    • Causality: A slow, linear cooling profile ensures that the rate of supersaturation generation perfectly matches the rate of crystal growth, completely bypassing the spinodal decomposition (oiling out) phase[5].

  • Isolation and Washing: Filter the resulting suspension under vacuum. Wash the filter cake with a pre-chilled (5°C) mixture of 1:4 EtOAc:Heptane. Dry under vacuum at 40°C to constant weight.

Workflow Step1 1. Dissolution Dissolve in EtOAc at 60°C Step2 2. Polish Filtration Remove insoluble impurities Step1->Step2 Step3 3. Anti-Solvent Titration Dropwise Heptane to transient turbidity Step2->Step3 Step4 4. Seeding & Aging Add 1-2% wt seeds, age 30 mins Step3->Step4 Step5 5. Controlled Cooling Cool to 5°C at 0.1°C/min Step4->Step5 Step6 6. Isolation & Washing Filter and wash with cold Heptane mix Step5->Step6

Step-by-step anti-solvent crystallization workflow.

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." Mettler Toledo Process Analytics.[Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Process Analytics.[Link]

  • Deneau, E., & Steele, G. "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, ACS Publications.[Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Process Analytics.[Link]

  • Takiyama, H., et al. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 3,5-dichloro-1-methyl-1H-1,2,4-triazole

Welcome to the technical support center for 3,5-dichloro-1-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,5-dichloro-1-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. The following information provides in-depth troubleshooting strategies and foundational knowledge to help you overcome these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of 3,5-dichloro-1-methyl-1H-1,2,4-triazole?

The 1,2,4-triazole ring system is aromatic and possesses both weakly basic and weakly acidic properties.[3][4] The pKa of the protonated species of the parent 1,2,4-triazole is 2.19, and the pKa of the neutral molecule is 10.26.[4] The N-methylation at the 1-position in 3,5-dichloro-1-methyl-1H-1,2,4-triazole will remove the acidic proton, leaving the lone pairs on the other nitrogen atoms as potential sites for protonation, thus imparting a weakly basic character to the molecule.

Q2: Why is my 3,5-dichloro-1-methyl-1H-1,2,4-triazole not dissolving in my aqueous buffer?

A2: The low aqueous solubility of 3,5-dichloro-1-methyl-1H-1,2,4-triazole is likely due to a combination of factors inherent to its chemical structure:

  • Increased Lipophilicity: The presence of two chlorine atoms and a methyl group contributes to the molecule's hydrophobic character, making it less favorable to interact with polar water molecules.

  • Crystalline Structure: Solid forms of the compound may have a stable crystal lattice, which requires significant energy to break down for dissolution to occur.

Overcoming these factors often requires a systematic approach to formulation development, exploring various excipients and solvent systems.

Troubleshooting Guides

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

This is a common issue for poorly soluble compounds. The high concentration of the compound in a strong organic solvent like DMSO is not maintained when introduced into a predominantly aqueous environment.

Caption: Decision-making workflow for addressing compound precipitation.

For ionizable compounds, solubility can be significantly influenced by pH.[5][6] Weakly basic compounds become more soluble in acidic conditions, while weakly acidic compounds are more soluble in basic conditions.[5] Since 3,5-dichloro-1-methyl-1H-1,2,4-triazole is expected to be weakly basic due to the unprotonated ring nitrogens, lowering the pH of your aqueous buffer may increase its solubility.

Experimental Protocol: pH-Dependent Solubility Screen

  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Add a small, consistent amount of your 3,5-dichloro-1-methyl-1H-1,2,4-triazole solid to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the optimal pH range for dissolution.

A co-solvent system involves a mixture of water and a water-miscible organic solvent. The organic solvent reduces the polarity of the aqueous medium, which can enhance the solubility of hydrophobic compounds.[][8]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), such as PEG 300 and PEG 400

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)[9]

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare stock solutions of your chosen co-solvents.

  • Create a series of co-solvent/aqueous buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Add an excess of 3,5-dichloro-1-methyl-1H-1,2,4-triazole to each mixture.

  • Equilibrate the samples for 24-48 hours at a constant temperature.

  • Filter the samples and analyze the concentration of the dissolved compound in the filtrate.

  • Plot solubility against the co-solvent concentration to identify the most effective co-solvent and its optimal concentration.

Data Presentation: Hypothetical Co-solvent Screening Results

Co-solventConcentration (% v/v)Solubility (µg/mL)
None (Buffer only)0< 1
Ethanol1015
2045
PEG 3001025
2070
DMSO1030
2095
Issue 2: Even with co-solvents, I observe compound precipitation over time or with temperature changes.

This suggests that the solution is supersaturated and thermodynamically unstable. In such cases, a formulation strategy that creates a more stable, molecularly dispersed state of the compound is needed.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[5] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is readily soluble in water.[5][] This method is particularly useful as it can enhance solubility without the need for organic co-solvents which might interfere with certain biological assays.[]

Commonly Used Cyclodextrins:

  • α-Cyclodextrin (α-CD)

  • β-Cyclodextrin (β-CD)

  • γ-Cyclodextrin (γ-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

For many pharmaceutical applications, chemically modified cyclodextrins like HP-β-CD and SBE-β-CD are preferred due to their higher aqueous solubility and lower toxicity compared to the native forms.[]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare aqueous solutions of the selected cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of 3,5-dichloro-1-methyl-1H-1,2,4-triazole to each cyclodextrin solution.

  • Stir the mixtures at a constant temperature for 24-72 hours to allow for the equilibrium of complex formation to be reached.

  • Filter the samples to remove undissolved compound.

  • Analyze the concentration of the solubilized compound in the filtrate.

  • Plot the compound's solubility as a function of cyclodextrin concentration. A linear relationship often indicates the formation of a 1:1 inclusion complex.

Data Presentation: Hypothetical Cyclodextrin Solubilization Results

CyclodextrinConcentration (% w/v)Solubility (µg/mL)
None (Buffer only)0< 1
HP-β-CD2.550
5.0110
10.0250
SBE-β-CD2.575
5.0160
10.0380

Advanced Troubleshooting

Q3: I have tried the above methods, but the solubility is still insufficient for my application. What other options can I explore?

A3: If standard approaches are not sufficient, more advanced techniques may be necessary. These often involve altering the solid-state properties of the compound or employing more complex formulation strategies.

  • Prodrug Approach: This involves chemically modifying the 3,5-dichloro-1-methyl-1H-1,2,4-triazole to attach a more soluble promoiety.[5] This prodrug would then be converted to the active compound in vivo. This is a significant synthetic undertaking and is typically reserved for later stages of drug development.

  • Nanotechnology Approaches: Formulating the compound as nanoparticles can significantly increase its surface area, leading to enhanced dissolution rates and apparent solubility.[11]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and improve solubility.[12] This can be achieved through techniques like spray drying or hot-melt extrusion.

These advanced methods require specialized equipment and expertise and are generally considered when simpler formulation approaches have been exhausted.

Summary and Recommendations

Troubleshooting the low aqueous solubility of 3,5-dichloro-1-methyl-1H-1,2,4-triazole should be approached systematically.

  • Characterize the Problem: Confirm the extent of the solubility issue in your desired aqueous medium.

  • Start with Simple Formulations: Investigate the effects of pH adjustment and the use of common co-solvents.

  • Explore Complexation: If co-solvents are not suitable or sufficient, cyclodextrin-mediated solubilization is a powerful alternative.

  • Consider Advanced Techniques: For very challenging cases, more complex formulation strategies may be necessary.

By following this structured approach, you can identify an effective method to achieve the desired concentration of 3,5-dichloro-1-methyl-1H-1,2,4-triazole in your aqueous system, enabling you to proceed with your research and development activities.

References

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. SciPharm. [Link]

  • A New Solvent System for Efficient Synthesis of 1,2,3-Triazoles. ResearchGate. [Link]

  • Sustainable Synthesis of 1,2,3‐Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry. PMC. [Link]

  • PubChem. 3,5-dichloro-1H-1,2,4-triazole. [Link]

  • NextSDS. 3,5-dichloro-1H-1,2,4-triazole — Chemical Substance Information. [Link]

  • New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. PMC. [Link]

  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). DTIC. [Link]

  • Cheméo. Chemical Properties of 1H-1,2,4-Triazole, 3-chloro-5-methyl- (CAS 15285-15-1). [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

  • The transformations of a methylene-bridged bis-triazolium salt: a mesoionic carbene based metallocage and analogues of TCNE and NacNac. Chemical Science (RSC Publishing). [Link]

  • Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. [Link]

  • Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. The Journal of Organic Chemistry. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

  • Google Patents. CN104230894B - Triazole class compounds.
  • PubChem. 3-chloro-1-methyl-1H-1,2,4-triazole. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Tactics to Improve Solubility. Books - The Royal Society of Chemistry. [Link]

  • Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics. [Link]

  • Wikipedia. 1,2,4-Triazole. [Link]

  • Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • Solubility enhancement techniques: A comprehensive review. International Journal of Health and Allied Sciences. [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Product Class 14: 1,2,4-Triazoles. Science of Synthesis. [Link]

  • The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [Link]

  • Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. [Link]

  • PubChemLite. 3,5-dichloro-1h-1,2,4-triazole. [Link]

  • 1H-1,2,4-Triazole, 3,5-dimethyl-. the NIST WebBook. [Link]

Sources

Optimization

preventing degradation of 3,5-dichloro-1-methyl-1H-1,2,4-triazole during long-term storage

Welcome to the technical support center for 3,5-dichloro-1-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,5-dichloro-1-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during storage and handling.

Introduction: Understanding the Molecule

3,5-dichloro-1-methyl-1H-1,2,4-triazole is a halogenated heterocyclic compound. The stability of this molecule is primarily influenced by the 1,2,4-triazole ring and its substituents: two chlorine atoms and a methyl group. While the 1,2,4-triazole ring itself is relatively stable to acids, alkalis, and thermal stress, the chloro-substituents introduce potential degradation pathways.[1] Halogenated organic compounds can be susceptible to environmental degradation, and their stability is crucial for reproducible experimental results.[2][3][4][5]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of 3,5-dichloro-1-methyl-1H-1,2,4-triazole during storage?

A1: The main environmental factors to control are moisture, light, and temperature .

  • Moisture (Hydrolysis): The carbon-chlorine bonds on the triazole ring are potential sites for hydrolysis, which can lead to the formation of hydroxylated impurities. While 1,2,4-triazoles are generally resistant to hydrolysis, prolonged exposure to moisture, especially at non-neutral pH, can facilitate this degradation.[6][7][8]

  • Light (Photodegradation): Triazole derivatives can be susceptible to photodegradation upon exposure to UV-Vis radiation.[9][10] The energy from light can induce cleavage of the C-Cl bonds, leading to the formation of radical species and subsequent decomposition products.

  • Temperature (Thermal Decomposition): While many 1,2,4-triazole derivatives are thermally stable at ambient temperatures, elevated temperatures can accelerate degradation processes.[11][12] Long-term storage at elevated or fluctuating temperatures should be avoided.[13]

Q2: What are the ideal storage conditions for long-term stability?

A2: To mitigate the risks of degradation, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down potential hydrolytic reactions.[14][15]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidation and hydrolysis.[16][17]
Light In the dark (Amber vial/container)Protects the compound from photolytic degradation.[9][13][18]
Container Tightly sealed, chemically inert glassPrevents ingress of moisture and air. Glass is preferred over plastics which may be permeable or contain plasticizers.[13][19]
Humidity Dry environment (Desiccator)Provides an additional barrier against moisture, especially if the container seal is not perfect.[14][20]

Q3: Can I store 3,5-dichloro-1-methyl-1H-1,2,4-triazole at room temperature for short periods?

A3: For short periods (a few days to a week), storage at a controlled room temperature (20-25°C) in a tightly sealed, light-proof container is acceptable. However, for storage exceeding one week, refrigeration is strongly advised to ensure the highest purity over time.

Q4: How can I assess the purity of my stored 3,5-dichloro-1-methyl-1H-1,2,4-triazole?

A4: The purity of the compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for determining the purity of triazole derivatives.[21] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify and quantify the parent compound and potential volatile degradation products.[22][23] For a quick qualitative check, Thin-Layer Chromatography (TLC) can be useful.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the long-term storage of 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Problem 1: The appearance of the solid has changed (e.g., discoloration, clumping).

  • Possible Cause: This could indicate moisture absorption or chemical degradation. Clumping is often a sign of hygroscopic behavior, while discoloration may suggest the formation of chromophoric degradation products, possibly due to light exposure or reaction with impurities.

  • Troubleshooting Workflow:

G start Visual Change Observed (Discoloration/Clumping) check_storage Review Storage Conditions: - Tightly sealed? - Stored in the dark? - At correct temperature? start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC or TLC) check_storage->purity_analysis compare_spec Compare with Certificate of Analysis (CoA) purity_analysis->compare_spec is_pure Is Purity within Specification? compare_spec->is_pure use_caution Use with Caution Consider re-purification if minor impurities are detected. is_pure->use_caution Yes discard Discard and Use New Stock Degradation is significant. is_pure->discard No correct_storage Correct Storage Practices and Monitor New Stock discard->correct_storage

Caption: Troubleshooting workflow for visual changes in the stored compound.

Problem 2: Inconsistent or unexpected experimental results.

  • Possible Cause: If your experiments are yielding inconsistent results, it could be due to the degradation of your starting material. The presence of impurities can interfere with reactions, leading to lower yields or the formation of side products.

  • Recommended Action:

    • Purity Check: Immediately perform a purity analysis (HPLC is recommended) on your stock of 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

    • Compare Lots: If possible, compare the results with a new, unopened lot of the compound.

    • Review Handling Procedures: Ensure that the compound is handled under appropriate conditions (e.g., minimizing exposure to ambient air and light) during experimental setup. Remember to allow the container to warm to room temperature before opening to prevent condensation.[24]

Problem 3: Solubility issues not previously observed.

  • Possible Cause: The formation of insoluble degradation products or polymers could lead to decreased solubility.

  • Recommended Action:

    • Attempt to dissolve a small sample in a trusted solvent and observe for any insoluble particulates.

    • Filter a sample solution and analyze both the filtrate and any solid residue by an appropriate analytical method (e.g., LC-MS) to identify the nature of the impurity.

    • If significant insoluble material is present, the stock should be considered compromised and discarded.

Part 3: Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

  • Obtain a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Place the 3,5-dichloro-1-methyl-1H-1,2,4-triazole into the vial.

  • Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace air and moisture.

  • Immediately and tightly seal the vial with the cap.

  • Wrap the cap-vial interface with Parafilm® for an extra layer of protection against moisture ingress.

  • Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel).

  • Store the desiccator in a refrigerator at 2-8°C.

  • For use, remove the desiccator from the refrigerator and allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.

Protocol 2: Routine Quality Control Check by HPLC

This is a general guideline; specific parameters may need to be optimized for your system.

  • Standard Preparation: Prepare a standard solution of 3,5-dichloro-1-methyl-1H-1,2,4-triazole of known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.

  • Sample Preparation: Prepare a solution of your stored compound at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (to be determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms for the appearance of new peaks (impurities) or a decrease in the area of the main peak in your stored sample relative to the standard.

Part 4: Potential Degradation Pathway

The most probable degradation pathway under non-ideal storage conditions (presence of moisture) is hydrolysis of one or both chloro-substituents.

G A 3,5-dichloro-1-methyl- 1H-1,2,4-triazole B 3-chloro-5-hydroxy-1-methyl- 1H-1,2,4-triazole A->B + H2O - HCl C 3,5-dihydroxy-1-methyl- 1H-1,2,4-triazole B->C + H2O - HCl

Caption: Potential hydrolytic degradation pathway of 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

References

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. ResearchGate. [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Europub. [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences. [Link]

  • El-Sayed, R., et al. (2017). Photostability and Performance of Polystyrene Films Containing 1,2,4-Triazole-3-thiol Ring System Schiff Bases. PMC. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, characterization and photostability study of triazole derivatives. ResearchGate. [Link]

  • Gáplovský, A., et al. (2012). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2015). Aminolysis, hydrolysis studies and X-ray structure of 1,2,4-triazole and 1,2,4-oxadiazole from the reaction of 1-aza-2-azoniaallene salts with isothiocyanate. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • Nakamura, H., et al. (2010). Study on thermal behavior of 1H-1, 2, 4-triazole-copper complex with substituents. J-STAGE. [Link]

  • Zhang, C., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Al-Awadi, N. A., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI. [Link]

  • Stec, A. A., & Hull, T. R. (2019). Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole. AIDIC. [Link]

  • Li, X., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. ACS Publications. [Link]

  • ZVEI. (2014). Long-Term Storage of Components, Subassemblies and Devices. [Link]

  • Zhu, L., et al. (2020). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. ResearchGate. [Link]

  • Lu, M., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A. [Link]

  • Reddit. (2017). How to store temperature and moisture-sensitive compounds? r/chemistry. [Link]

  • University of Wollongong. (2024). Guideline for the Management of Time Sensitive Chemicals. [Link]

  • USP-NF. (2017). <659> Packaging and Storage Requirements. [Link]

  • ResearchGate. (2015). What to select for storing your compound: neat vs. in solution? [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Al-Sanea, M. M., et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. [Link]

  • ATSDR. (2022). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Berger, F., et al. (2024). Key contemporary considerations for halogens in drug discovery. PMC. [Link]

  • FEFPEB. (n.d.). GUIDELINES for Industrial Packaging: PRESERVATION AND CONDITIONING. [Link]

  • Learn Chemistry. (2023). How Does the Degree of Halogenation Affect the Persistence of a Chemical? [Link]

  • ResearchGate. (2018). Stability of 1,2,4-triazoles? [Link]

  • Jasińska, J., et al. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. PubMed. [Link]

  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. [Link]

  • Loganathan, B. G., & Kodavanti, P. R. (2023). Perspective on halogenated organic compounds. PMC. [Link]

  • Swedish Environmental Protection Agency. (n.d.). Halogenated organic compounds (AOX). [Link]

  • ResearchGate. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. [Link]

  • Asghar, M. N., et al. (2022). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES. [Link]

  • ResearchGate. (2022). Analytical method development and validation for the determination of triazole antifungals in biological matrices. [Link]

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Troubleshooting

Technical Support Center: Optimizing HPLC Separation for 3,5-dichloro-1-methyl-1H-1,2,4-triazole

Welcome to the technical support center. This guide provides in-depth troubleshooting and optimization strategies for developing a robust HPLC method for the separation of 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and optimization strategies for developing a robust HPLC method for the separation of 3,5-dichloro-1-methyl-1H-1,2,4-triazole. The content is structured in a practical, question-and-answer format to directly address challenges you may encounter in the lab.

Frequently Asked Questions & Troubleshooting Guide

Question 1: I'm starting from scratch. What is a good initial HPLC method for 3,5-dichloro-1-methyl-1H-1,2,4-triazole?

Answer:

When developing a new method for a small, polar, heterocyclic compound like 3,5-dichloro-1-methyl-1H-1,2,4-triazole, the most logical starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This is because RP-HPLC separates molecules based on their hydrophobicity, is highly versatile, and is compatible with a wide range of samples.[1]

Your initial goal is not perfection, but to get the analyte to retain on the column and produce a peak. From there, you can begin optimization.

Expert Insight: The structure—a triazole ring with two chloro-substituents and a methyl group—suggests moderate polarity. The nitrogen atoms in the triazole ring are basic, meaning the molecule's ionization state will be pH-dependent, a critical factor for retention and peak shape.[2][3]

Here is a robust starting point for your initial experiments.

Parameter Initial Recommended Condition Rationale
Stationary Phase C18, 5 µm, 150 x 4.6 mmThe most common and versatile reversed-phase chemistry. A good "general purpose" starting point.[4]
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) suppresses the activity of residual silanols on the column, preventing peak tailing for basic compounds.[5][6]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with good UV transparency.
Gradient 10% to 90% B over 15 minutesA scouting gradient helps determine the approximate organic solvent concentration needed to elute the compound.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) 210-220 nmTriazole rings typically have UV absorbance at lower wavelengths.[3] A diode array detector (DAD) is recommended to screen for the optimal wavelength.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Question 2: My peak is eluting very early, at or near the solvent front (void volume). How do I increase its retention time?

Answer:

This is a classic sign that your analyte is too polar for the current conditions and has minimal interaction with the C18 stationary phase.[7] The mobile phase is too "strong" (too non-polar), causing the analyte to be swept through the column without adequate retention.

Causality: In reversed-phase chromatography, retention is driven by the hydrophobic interaction between the analyte and the non-polar stationary phase.[1] Highly polar analytes prefer the polar mobile phase and are poorly retained. To increase retention, you must make the mobile phase more polar, forcing the analyte to interact more with the stationary phase.

Troubleshooting Workflow:

G start Observation: Poor or No Retention step1 Decrease Organic Content (e.g., run a 5-95% B gradient) start->step1 step2 Is retention now adequate (k > 2)? step1->step2 Evaluate step3 Method is suitable for optimization. Proceed to peak shape analysis. step2->step3 Yes step4 Consider a specialized column for polar analytes. step2->step4 No step5 Use an 'Aqueous C18' or Polar-Embedded Phase Column. step4->step5 step6 Consider Hydrophilic Interaction Liquid Chromatography (HILIC) step4->step6 If still poor step7 HILIC uses a polar stationary phase and high organic mobile phase. step6->step7

Caption: Workflow for addressing poor analyte retention.

Recommended Actions:

  • Decrease the Organic Modifier Percentage: This is the most straightforward solution. If your compound elutes at 10% acetonitrile, try starting your gradient at 5% or even 0% (100% aqueous).

  • Use a Column Designed for Polar Analytes: Standard C18 columns can suffer from a phenomenon called "dewetting" or "phase collapse" in highly aqueous mobile phases (e.g., >95% water), leading to a sudden loss of retention. Columns marketed as "Aqueous C18," "AQ," or those with polar-embedded or polar-endcapped ligands are designed to be stable in 100% aqueous conditions and provide better retention for polar compounds.[8]

  • Consider an Alternative Mode (HILIC): For very polar compounds that are still poorly retained on specialized RP columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[9] HILIC uses a polar stationary phase (like bare silica or an amide phase) and a mobile phase with a high concentration of organic solvent, which is a different retention mechanism well-suited for polar analytes.[10]

Question 3: My peak is showing significant tailing. What causes this and how can I achieve a symmetrical peak?

Answer:

Peak tailing is typically a result of unwanted secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.[11] For a basic compound like a triazole, the most likely cause is interaction with acidic silanol groups on the silica surface of the column packing.[6]

Causality: The silica backbone of most HPLC columns has residual silanol groups (Si-OH). At mid-range pH, these groups can be ionized (Si-O⁻) and interact strongly with protonated basic analytes (Analyte-H⁺) via a secondary ion-exchange mechanism. This mixed-mode retention leads to tailed peaks.

Recommended Actions:

  • Lower the Mobile Phase pH: This is the most effective solution. By adding an acid like formic acid or trifluoroacetic acid (TFA) to bring the mobile phase pH to between 2.5 and 3.5, you protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[5][12] Your starting method already includes 0.1% formic acid for this reason. If tailing persists, ensure the pH is indeed low.

  • Ensure Mobile Phase pH is Away from Analyte pKa: If the mobile phase pH is very close to the analyte's pKa, both the ionized and neutral forms of the analyte can exist simultaneously, leading to peak distortion.[13] A good rule of thumb is to adjust the mobile phase to be at least 1.5-2 pH units away from the pKa.[2] A pH scouting experiment can determine the optimal pH for peak shape and retention.

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[14] Try reducing the injection volume or the sample concentration to see if the peak shape improves.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and feature advanced end-capping (reacting the residual silanols with a small silylating agent) to minimize these secondary interactions from the start.[15] If you are using an older column, switching to a modern equivalent can significantly improve peak shape.

Protocol: Performing a Mobile Phase pH Scouting Experiment

This protocol helps you determine the optimal pH for your separation by systematically testing different mobile phase pH values.

  • Prepare Buffers: Prepare three separate aqueous mobile phases (Mobile Phase A) at different pH values. A phosphate buffer is excellent for covering the pH range from 2.5 to 7.5.

    • pH 3.0: 20mM Potassium Phosphate, adjust pH with Phosphoric Acid.

    • pH 5.0: 20mM Potassium Phosphate, adjust pH with Phosphoric Acid/Potassium Hydroxide.

    • pH 7.0: 20mM Potassium Phosphate, adjust pH with Phosphoric Acid/Potassium Hydroxide.

    • Important: Always measure and adjust the pH of the aqueous buffer before mixing it with the organic modifier.[12]

  • Set Up Sequence: Create an HPLC sequence to run your sample using the same gradient conditions for each of the three pH mobile phases.

  • Equilibrate Thoroughly: Ensure the column is fully equilibrated with the new mobile phase before each injection. A minimum of 10-15 column volumes is recommended.

  • Analyze Results: Compare the chromatograms from the three runs.

    • Retention Time: Observe how retention time changes with pH. For your basic triazole, retention will likely decrease as pH increases because the molecule becomes less protonated and more polar.[13]

    • Peak Shape: Identify the pH that provides the most symmetrical peak (Tailing Factor closest to 1.0).

    • Resolution: Note the pH that provides the best separation between your target peak and any impurities.

  • Select Optimal pH: Choose the pH that offers the best compromise of retention, peak shape, and resolution.

Question 4: I have good retention and peak shape, but my analyte is co-eluting with an impurity. How can I improve the resolution?

Answer:

Improving resolution requires changing the selectivity (α) of the chromatographic system. Selectivity describes the ability of the system to distinguish between two different analytes.[10] This is most effectively achieved by altering the mobile phase composition or changing the stationary phase chemistry.

Causality: Resolution is a function of efficiency, retention, and selectivity. While increasing column length (efficiency) or retention can help, changing selectivity is the most powerful tool for separating closely eluting peaks.[10] Different organic modifiers and stationary phases create different types of chemical interactions (e.g., hydrophobic, dipole-dipole, π-π), which will affect analytes differently based on their structure.

Troubleshooting Approach Probable Cause Recommended Solution & Rationale
1. Change Organic Modifier The current modifier (e.g., Acetonitrile) does not provide sufficient selectivity.Switch from Acetonitrile to Methanol (or vice-versa). Acetonitrile and Methanol have different solvent properties and will interact differently with your analyte and impurities, often changing the elution order and improving resolution.[16]
2. Fine-Tune pH The ionization states of the analyte and impurity are too similar at the current pH.Make small adjustments to the mobile phase pH. Even a 0.2-0.5 unit change in pH can alter the charge of an ionizable compound, significantly shifting its retention time relative to others.[2]
3. Change Stationary Phase The C18 phase is not selective enough for the analyte and impurity pair.Try a Phenyl or Pentafluorophenyl (PFP) column. These phases can provide alternative selectivity through π-π interactions with the aromatic triazole ring or dipole interactions with the dichloro-substituents.[4][10]

Comparison of Common Organic Modifiers

Organic Modifier Key Properties When to Use It
Acetonitrile (ACN) Aprotic, low viscosity, good UV transparency. Generally a weaker solvent than Methanol in RP-HPLC.Excellent general-purpose solvent. Lower backpressure is beneficial for high-throughput methods.
Methanol (MeOH) Protic (can hydrogen bond), higher viscosity. Generally a stronger solvent than Acetonitrile in RP-HPLC.Use when ACN fails to provide resolution. Its ability to hydrogen bond can introduce unique selectivity for polar compounds.

References

  • HPLC Column Selection. (2013).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. (2021). PubMed.
  • Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. (2021).
  • Exploring the Different Mobile Phases in HPLC. (2024). Moravek, Inc.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • HPLC Methods for analysis of 1,2,4-triazole.
  • Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • Development of analytical methods for detection of triazole pesticides based on HPLC with diode array or electrochemical detection. UVaDOC Principal.
  • HPLC Column Selection Guide. Link Lab.
  • HPLC Column Selection Guide. Phenomenex.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • 3,5-dichloro-1H-1,2,4-triazole. PubChem.
  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • Troubleshooting Peak Shape Problems in HPLC.
  • How does an acid pH affect reversed-phase chromatography separ
  • Control pH During Method Development for Better Chrom
  • Back to Basics: The Role of pH in Retention and Selectivity. (2025).
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • 3,5-Dichloro-1-methyl-1H-1,2,4-triazole. Sapphire Bioscience.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. (2001). Analytical Chemistry.
  • 3,5-dichloro-1H-1,2,4-triazole — Chemical Substance Inform
  • 3,5-dichloro-1H-1,2,4-triazole. Fluorochem.
  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022). ChemicalBook.

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Optimization

Technical Support Center: A Scientist's Guide to Handling 3,5-Dichloro-1-Methyl-1H-1,2,4-Triazole

Welcome to the technical support guide for 3,5-dichloro-1-methyl-1H-1,2,4-triazole (CAS 7024-71-7).[1] This resource is designed for researchers, chemists, and drug development professionals who utilize this reactive int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3,5-dichloro-1-methyl-1H-1,2,4-triazole (CAS 7024-71-7).[1] This resource is designed for researchers, chemists, and drug development professionals who utilize this reactive intermediate. As Senior Application Scientists, we understand that inconsistent results can often be traced back to the subtle, yet critical, aspects of reagent handling. The primary challenge with this chlorinated triazole is its inherent sensitivity to atmospheric moisture, which can lead to reagent degradation, compromised reaction yields, and the generation of impurities.

This guide moves beyond simple instructions to provide a deep, mechanistic understanding of its instability and offers field-proven protocols and troubleshooting advice to ensure the integrity of your experiments.

Section 1: Understanding the Risk: The Chemistry of Moisture Sensitivity

Q1: Why is 3,5-dichloro-1-methyl-1H-1,2,4-triazole so sensitive to moisture?

Expert Analysis: The moisture sensitivity of 3,5-dichloro-1-methyl-1H-1,2,4-triazole is not a simple case of the compound getting "wet." It is a chemical reactivity issue rooted in the principles of nucleophilic aromatic substitution.

  • Electrophilic Ring System: The 1,2,4-triazole ring is an electron-deficient heterocyclic system. The electronegativity of the nitrogen atoms pulls electron density away from the carbon atoms. This effect is significantly amplified by the presence of two strongly electron-withdrawing chlorine atoms.

  • Nucleophilic Attack: This electronic arrangement makes the carbon atoms at the 3- and 5-positions highly electrophilic (i.e., electron-poor) and susceptible to attack by nucleophiles. Water (H₂O), while a weak nucleophile, is typically present in sufficient excess in the atmosphere or in non-anhydrous solvents to initiate a reaction.[2]

  • Hydrolysis Cascade: The reaction proceeds via hydrolysis, where a C-Cl bond is cleaved and replaced by a C-OH bond.[3] This can happen sequentially. The first hydrolysis event forms 3-chloro-5-hydroxy-1-methyl-1H-1,2,4-triazole, which is often more water-soluble and may accelerate the degradation of the remaining material. A second hydrolysis event can then lead to the dihydroxy species, 3,5-dihydroxy-1-methyl-1H-1,2,4-triazole. These hydroxylated impurities will have vastly different reactivity profiles compared to the parent dichloro compound, leading to failed reactions or complex side products. This mechanism is analogous to the well-documented hydrolysis of other activated chlorinated heterocycles and dichloroacetamide compounds.[4]

Hydrolysis_Pathway start 3,5-dichloro-1-methyl- 1H-1,2,4-triazole (Parent Compound) intermediate 3-chloro-5-hydroxy-1-methyl- 1H-1,2,4-triazole (Mono-hydrolysis Impurity) start->intermediate First Hydrolysis final 3,5-dihydroxy-1-methyl- 1H-1,2,4-triazole (Di-hydrolysis Impurity) intermediate->final Second Hydrolysis hcl1 HCl (byproduct) intermediate->hcl1 hcl2 HCl (byproduct) final->hcl2 water1 H₂O (Atmospheric Moisture) water1->intermediate water2 H₂O (Atmospheric Moisture) water2->final

Figure 1. Proposed hydrolysis pathway of 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Section 2: Frequently Asked Questions (FAQs) & Quick Diagnosis

Q2: I just opened a new bottle of the reagent and it looks clumpy and slightly off-color. What's wrong?

This is a classic sign of moisture exposure. The pure compound should be a free-flowing crystalline solid. Clumping occurs when surface layers of the solid hydrolyze, forming the more polar and potentially hygroscopic hydroxy-derivatives. The presence of trace amounts of HCl byproduct can also cause discoloration. Do not use the reagent; its purity is compromised.

Q3: My Suzuki coupling reaction using this triazole has failed twice with low yield and a complex mixture of byproducts. Could moisture be the culprit?

Absolutely. If the triazole has partially hydrolyzed, you are introducing at least two new compounds (the mono- and di-hydroxy impurities) into your reaction. These impurities will not participate in the desired coupling reaction and can potentially interfere with your catalyst or other reagents. Furthermore, if you are not using strictly anhydrous solvents and an inert atmosphere, the compound can degrade in situ during the reaction setup and heating, effectively lowering the concentration of your starting material as the reaction progresses.

Q4: What are the non-negotiable storage conditions for this compound?
  • Long-Term (> 1 month): Store in a tightly sealed container (preferably with a PTFE-lined cap) inside a desiccator containing a high-efficiency desiccant (e.g., Drierite® or phosphorus pentoxide). For maximum stability, place the desiccator in a freezer at -20°C. The cold temperature drastically slows the rate of any potential hydrolysis.[4]

  • Short-Term (working supply): Keep in a clearly labeled, sealed vial inside a laboratory desiccator at room temperature. Avoid repeated opening and closing of the main stock bottle.

Q5: Is it ever acceptable to handle this compound on an open bench?

For very brief periods (i.e., less than 60 seconds) for weighing purposes in a low-humidity environment, it may be acceptable if proper technique is used (see Protocol 1). However, it is a significant risk. The ideal and required method for ensuring experimental reproducibility is to handle the compound exclusively within an inert atmosphere, such as a nitrogen or argon-filled glovebox.

Section 3: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the moisture sensitivity of 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Issue: Inconsistent Reaction Outcomes & Suspected Reagent Degradation
  • Symptoms:

    • Variable or consistently low reaction yields.

    • Appearance of unexpected spots on TLC plates.

    • Complex crude NMR or LC-MS spectra that do not match expected product profiles.

    • Solid reagent appears physically changed (clumpy, sticky, discolored).

  • Diagnostic & Solution Workflow:

Troubleshooting_Workflow start Problem: Inconsistent Reaction Results check_solid Step 1: Visually Inspect Solid Reagent start->check_solid is_clumpy Is solid clumpy, discolored, or sticky? check_solid->is_clumpy discard Action: Discard Reagent. Procure new, verified stock. Implement strict storage protocols. is_clumpy->discard Yes analyze_solid Step 2: Perform QC Analysis (See Protocol 2: LC-MS) is_clumpy->analyze_solid No / Unsure is_pure Is purity >98% with no significant hydrolysis peaks? analyze_solid->is_pure is_pure->discard No check_process Problem is likely in the experimental process. is_pure->check_process Yes check_solvents Step 3: Verify Solvent Purity check_process->check_solvents use_anhydrous Are you using freshly opened anhydrous solvents or solvents dried via a still/column? check_solvents->use_anhydrous check_atmosphere Step 4: Review Handling Atmosphere use_anhydrous->check_atmosphere use_inert Was the reaction set up under a dry, inert atmosphere (N₂ or Ar)? check_atmosphere->use_inert solution Root Cause Identified. Refine experimental protocol. use_inert->solution

Figure 2. Decision workflow for troubleshooting moisture-related issues.

Section 4: Essential Experimental Protocols

Protocol 1: SOP for Weighing in Open Air (Risk Mitigation Technique)

This protocol is a pragmatic compromise for labs without constant access to a glovebox. The goal is to minimize exposure time and surface area.

  • Preparation: Ensure the laboratory environment has low humidity (<40% RH). Have a pre-dried, tared vial with a septum cap ready. Ensure your anhydrous solvent and a syringe are immediately at hand.

  • Aliquot Transfer: Quickly open the main stock bottle inside a fume hood. Use a clean, dry spatula to rapidly transfer an approximate amount of the solid (slightly more than needed) to a clean, dry watch glass. Immediately and tightly reseal the stock bottle.

  • Weighing: Place the watch glass on the analytical balance. Record the mass. Work quickly and efficiently. Do not leave the compound exposed on the balance pan.

  • Dissolution: Immediately transfer the weighed solid to your prepared reaction vessel containing a stir bar.

  • Solubilization: Add the anhydrous solvent via syringe and begin stirring to dissolve the compound.

  • Inerting: Immediately flush the headspace of the reaction vessel with an inert gas (N₂ or Ar) and maintain a positive pressure.

Protocol 2: Quantitative Analysis of Degradation by LC-MS

This method allows for the definitive quality control of your starting material. The goal is to separate the non-polar parent compound from its more polar, hydrolyzed impurities.

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in anhydrous acetonitrile at 1 mg/mL.

    • Perform a serial dilution to create a working sample at ~10 µg/mL in 50:50 acetonitrile:water. The water is added just before injection to ensure compatibility with the mobile phase.

  • Instrumentation & Parameters: The analysis of polar triazole metabolites is well-established.[5] The following are robust starting conditions.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention for the parent compound and separation from polar degradants.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the triazole ring.
Mobile Phase B 0.1% Acetic Acid in MethanolAn effective organic phase for elution. Acetic acid can sometimes provide better peak shape for triazole metabolites than formic acid.[5]
Gradient 5% B to 95% B over 5-7 minutesA standard gradient to elute compounds across a range of polarities.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
MS Detector ESI+ (Electrospray Ionization, Positive Mode)Triazoles ionize efficiently in positive mode to give a strong [M+H]⁺ signal.
MS Scan Mode Full Scan (m/z 100-300) and/or SIMUse Selected Ion Monitoring (SIM) for the expected masses to increase sensitivity.
  • Data Interpretation:

    • Parent Compound: Look for the [M+H]⁺ ion for C₃H₃Cl₂N₃ at m/z 152.97.

    • Mono-hydrolysis Product: Look for the [M+H]⁺ ion for C₃H₄ClN₂O at m/z 134.99.

    • Di-hydrolysis Product: Look for the [M+H]⁺ ion for C₃H₅N₃O₂ at m/z 116.04.

    • A high-quality reagent should show a dominant peak for the parent compound with minimal (<1-2%) peaks corresponding to the hydrolyzed species.

Section 5: Summary of Best Practices

DoDo Not
ALWAYS handle in an inert atmosphere (glovebox) if available.NEVER leave the container open to the air.
ALWAYS use dry, anhydrous solvents for reactions.NEVER use solvents from a bottle that has been open for a long time.
ALWAYS store in a desiccator, preferably at low temperature.NEVER assume a new bottle is completely dry; always handle with care.
ALWAYS work quickly and deliberately when weighing in the open.NEVER use reagent that is clumpy, discolored, or otherwise visually suspect.
ALWAYS perform a QC check (LC-MS) if you have any doubts about purity.NEVER scoop directly from the main stock bottle for multiple reactions.

By adhering to these guidelines and understanding the chemical principles behind the instability of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, you can ensure the integrity of your starting materials and achieve more reliable, reproducible, and successful experimental outcomes.

References

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoe7KW9XlYIlJNdGu5pJ7wSfm6G0mBkveHwH0Vx8weSTtOULn9Z68pYjVcGB5RNfcieVqbkCGMfMmjFLT_56h2LOXtXC42dvUjZh1jkVpZUbnhkgzDlg51gggQ7J1Z4fOaVkCqhE-wkc67x8bARszrwf7lCwfU78ssFpUBboPhFEZzK_cDNb8DuGG6_SKVY2zv_vwxj_dDRM9jYEhY5GxJQNW8USGyacyT_zI=
  • ISRES Publishing. (2023). Chemistry of 1,2,4-Triazoles in Current Science. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtWZVcuuJBdAkRCeV4k7MHs8c5kzK-uo9kKDryLfrMsJzQ5EbKEMgeF1wfRdRNPh6raVOJfGFDfb0tOZd9IVMg7e-2WR8Dub33F8jTRL5EQfrnxuvI2FwvjokQYYnm5tgavTcjrZzlvdc2AXVjhC37X_7FcgOLbVfdtjDrJ3cz6gP2ZwToh1SkA6SLTvP-KNrt4pfGMV6xcmHk1_TA5EBfGyJYCTVShsFvnx0_RmcTtIeSAg==
  • IntechOpen. (2018, February 19). Hydrolysis Reactions. Retrieved from vertexaisearch.cloud.google.
  • Anastassiades, M., et al. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. European Union Reference Laboratory for Pesticides.
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  • Sci-Hub. (n.d.). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
  • PubMed. (2024, October 11). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. Retrieved from [Link]

  • PubMed. (2018, August 10). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Iowa State University Digital Repository. (n.d.). Determination of 1-methyl-1H-1,2,4-triazole in soils contaminated by rocket fuel using solid-phase microextraction and isotope dilution. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Retrieved from [Link]

  • Google Patents. (n.d.). CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • National Center for Biotechnology Information. (2025, September 30). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. Retrieved from [Link]

  • MDPI. (2014, February 19). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-dichloro-1H-1,2,4-triazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A highly sensitive triazole-based perfectly water soluble novel bis-Schiff base reversible fluorescent-colorimetric chemosensor for fast detection of Pb2+ ions. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition. Retrieved from [Link]

  • MDPI. (2008, March 25). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Retrieved from [Link]

  • MDPI. (2025, December 31). Stability and Efficacy of Chlorinated Disinfectants in Beninese Hospitals: Issues for the Prevention and Control of Infections and Antibiotic Resistance. Retrieved from [Link]

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Sources

Troubleshooting

troubleshooting incomplete halogenation in 1-methyl-1H-1,2,4-triazole derivatives

An In-Depth Technical Guide to Troubleshooting Incomplete Halogenation in 1-Methyl-1H-1,2,4-triazole Derivatives Introduction Halogenated 1-methyl-1H-1,2,4-triazole derivatives are crucial building blocks in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Troubleshooting Incomplete Halogenation in 1-Methyl-1H-1,2,4-triazole Derivatives

Introduction

Halogenated 1-methyl-1H-1,2,4-triazole derivatives are crucial building blocks in medicinal chemistry and drug development, valued for their role in creating compounds with diverse biological activities.[1] However, the synthesis of these intermediates is often plagued by challenges, most notably incomplete reactions. The inherent electronic nature of the 1,2,4-triazole ring makes direct halogenation a nuanced process. This guide, designed for researchers and drug development professionals, provides a structured approach to diagnosing and resolving common issues encountered during the halogenation of these important heterocyclic scaffolds.

Core Principles: Understanding the 1,2,4-Triazole Ring

The primary challenge in the halogenation of 1-methyl-1H-1,2,4-triazole stems from its electronic properties. The presence of three nitrogen atoms renders the carbon atoms in the ring electron-deficient.[1][2] This π-deficient nature makes the ring less susceptible to attack by electrophiles compared to more electron-rich aromatic systems. Consequently, electrophilic substitution reactions, including halogenation, often require carefully optimized conditions to achieve satisfactory conversion.[1][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Incomplete Conversion or Low Yield

Question: My halogenation reaction is not proceeding to completion, resulting in low yields of the desired product and significant recovery of starting material. What are the likely causes and how can I improve the conversion?

Answer: Incomplete conversion is the most frequent issue and can be attributed to several factors related to substrate reactivity, reagent choice, and reaction conditions.

Possible Cause 1: Insufficient Reactivity of the Triazole Ring The 1-methyl-1H-1,2,4-triazole ring is inherently deactivated towards electrophilic attack. If your derivative contains additional electron-withdrawing groups (e.g., nitro, cyano, sulfonyl), this deactivation is even more pronounced, making halogenation difficult.

Solutions:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the high reaction barrier. Monitor the reaction closely by TLC or LCMS to avoid product degradation.

  • Prolong Reaction Time: Some reactions may simply be sluggish. Extend the reaction time, taking aliquots periodically to track the progress and determine the point of maximum conversion.

  • Use a More Potent Halogenating System: If gentle conditions fail, a more reactive halogenating agent may be required. For instance, if N-Bromosuccinimide (NBS) is ineffective, switching to elemental bromine (Br₂) in the presence of a Lewis acid might be necessary.[4]

Possible Cause 2: Inappropriate Choice of Halogenating Agent The reactivity of halogenating agents varies significantly. A reagent that is effective for an activated aromatic ring may be insufficient for an electron-deficient triazole.

Solutions:

  • For Bromination: N-Bromosuccinimide (NBS) is a common choice for its ease of handling and moderate reactivity.[5] If it fails, consider using Br₂. For highly deactivated systems, a combination of Br₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can be effective.

  • For Iodination: N-Iodosuccinimide (NIS) is generally the preferred reagent. Its reactivity can be enhanced by the addition of a catalytic amount of a protic or Lewis acid, such as trifluoroacetic acid (TFA) or iron(III) chloride.[6]

  • For Chlorination: N-Chlorosuccinimide (NCS) is commonly used. Like other N-halosuccinimides, its reactivity can be boosted with an acid catalyst.

Possible Cause 3: Suboptimal Reaction Solvent The solvent plays a critical role in solubilizing reagents and influencing the reaction pathway.

Solutions:

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Dichloromethane (DCM) are often good choices as they can dissolve the triazole substrate and the halogenating agent.[7]

  • Acidic Solvents: For particularly stubborn substrates, performing the reaction in an acidic solvent like acetic acid or even sulfuric acid can protonate the triazole ring, potentially altering its reactivity profile and facilitating halogenation.

Possible Cause 4: Quenching by Trace Impurities Halogenating agents are reactive and can be consumed by impurities, particularly water or residual nucleophiles from previous steps.

Solutions:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. If necessary, store reagents over desiccants.

  • Purify Starting Material: Ensure your starting 1-methyl-1H-1,2,4-triazole derivative is pure and free from nucleophilic contaminants.

Problem 2: Poor Regioselectivity and Formation of Side Products

Question: My reaction produces a mixture of isomers (e.g., 3-halo and 5-halo) or di-halogenated products. How can I improve the selectivity for a single product?

Answer: Regioselectivity is governed by a subtle interplay of electronic and steric effects. The C3 and C5 positions of the 1-methyl-1H-1,2,4-triazole ring have different electronic densities and steric environments.

Possible Cause 1: Similar Reactivity of C3 and C5 Positions In an unsubstituted 1-methyl-1H-1,2,4-triazole, the electronic differences between the C3 and C5 positions may be minimal, leading to a mixture of products. The presence of substituents can further complicate this.

Solutions:

  • Steric Hindrance: If your molecule has a bulky group at a position adjacent to one of the reaction sites, you can leverage this to direct the halogen to the less hindered position.

  • Directed Metalation: For a highly selective approach, consider a directed ortho-metalation (DoM) strategy. This involves deprotonating a specific carbon with a strong base (like n-BuLi or LDA) followed by quenching with a halogen source (e.g., I₂, Br₂-dmf complex). This method offers excellent regiocontrol but requires compatibility with the strong base.

Possible Cause 2: Over-reaction/Di-halogenation The desired mono-halogenated product can sometimes be more reactive than the starting material, leading to the formation of di-halogenated species.

Solutions:

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of the halogenating agent (e.g., 0.9-0.95 equivalents) to minimize over-reaction. This will result in some unreacted starting material, but it is often easier to separate from the desired product than the di-halogenated byproduct.

  • Slow Addition: Add the halogenating agent slowly to the reaction mixture at a low temperature. This helps to maintain a low concentration of the electrophile and favors mono-substitution.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the halogenation of 1-methyl-1H-1,2,4-triazole? A1: The reaction typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The π-electrons of the triazole ring attack the electrophilic halogen (e.g., Br⁺ from NBS), forming a resonance-stabilized cationic intermediate known as a sigma complex. A base in the reaction mixture then removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the halogenated product.

Q2: How do I choose between NBS and Br₂ for bromination? A2: Start with NBS. It is a crystalline solid that is safer and easier to handle than liquid bromine.[4] It also generates a low concentration of Br₂ in situ, which can help prevent side reactions like di-bromination.[8] If NBS proves to be too unreactive for your specific derivative, then consider moving to the more aggressive Br₂.

Q3: My reaction seems to de-methylate the N1-methyl group. Why is this happening and how can I prevent it? A3: While less common, certain harsh conditions (e.g., strong Lewis acids at high temperatures) could potentially lead to cleavage of the N-methyl bond. More likely, if you are using an alkyl lithium reagent for deprotonation, it could potentially attack the methyl group. If you suspect this is occurring, try using milder conditions, a different Lewis acid, or a bulkier, non-nucleophilic base for deprotonation strategies.

Q4: Are there any specific safety precautions for these reactions? A4: Yes. Halogenating agents like NBS, NIS, and especially elemental bromine are corrosive, toxic, and strong oxidizers. Always handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be aware of the specific hazards of the solvents and reagents you are using by consulting their Safety Data Sheets (SDS).

Data & Protocols

Table 1: Common Halogenating Reagents and Conditions
ReagentHalogenTypical SolventsTemperatureKey Considerations
N-Bromosuccinimide (NBS) BromineMeCN, DCM, CCl₄RT to RefluxGood first choice; mild and selective.[5][8]
N-Iodosuccinimide (NIS) IodineMeCN, DMF, DCMRT to 80 °COften requires an acid catalyst (e.g., TFA).[6]
N-Chlorosuccinimide (NCS) ChlorineMeCN, DCMRT to RefluxReactivity can be enhanced with an acid catalyst.
Bromine (Br₂) BromineAcetic Acid, DCM0 °C to RTMore reactive than NBS; corrosive and volatile.
Iodine (I₂) IodineVariousRT to 100 °COften used with an oxidizing agent or Lewis acid.
Experimental Protocol: General Procedure for Bromination using NBS
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 1-methyl-1H-1,2,4-triazole derivative (1.0 equiv) in anhydrous acetonitrile (MeCN) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) to the solution in one portion. If the substrate is known to be highly deactivated, a catalytic amount of trifluoroacetic acid (TFA, ~10 mol%) can be added.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no reaction is observed, gradually heat the mixture to 40-60 °C.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[9]

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Incomplete Halogenation Observed check_purity Is Starting Material Pure? start->check_purity purify_sm Purify Starting Material check_purity->purify_sm No optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Yes purify_sm->start increase_temp Increase Temperature optimize_conditions->increase_temp increase_time Increase Reaction Time optimize_conditions->increase_time change_reagents Change Reagents optimize_conditions->change_reagents Still Incomplete success Successful Halogenation optimize_conditions->success Complete stronger_reagent Use More Reactive Halogenating Agent change_reagents->stronger_reagent add_catalyst Add Lewis/Protic Acid Catalyst change_reagents->add_catalyst check_solvent Is Solvent Appropriate? change_reagents->check_solvent Still Incomplete change_reagents->success Complete change_solvent Switch to Anhydrous Polar Aprotic/Acidic Solvent check_solvent->change_solvent No check_solvent->success Yes change_solvent->start

Caption: A logical workflow for troubleshooting incomplete halogenation reactions.

Factors Influencing Halogenation Success

Factors_Influencing_Success Success Successful Halogenation Substrate Substrate Reactivity Substrate->Success Reagent Halogenating Agent Reagent->Success Conditions Reaction Conditions Conditions->Success EWG Electron-Withdrawing Groups EWG->Substrate EDG Electron-Donating Groups EDG->Substrate Reactivity Reactivity (NBS < Br₂) Reactivity->Reagent Catalyst Catalyst (Acid) Catalyst->Reagent Temp Temperature Temp->Conditions Solvent Solvent Solvent->Conditions

Caption: Key factors that determine the outcome of a triazole halogenation reaction.

References
  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(19). Available at: [Link]

  • ResearchGate. General approach of halogenation of copper triazoles. Available at: [Link]

  • ResearchGate. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PMC. Available at: [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available at: [Link]

  • Agnihotri, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available at: [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • Popova, E. A., et al. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. 4‐halo‐triazoles from 4‐tin‐triazole halogenation. Available at: [Link]

  • Popova, E. A., et al. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry. Available at: [Link]

  • DTIC. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). Available at: [Link]

  • ResearchGate. (2007). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Available at: [Link]

  • ResearchGate. First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Available at: [Link]

  • Wikipedia. N-Bromosuccinimide. Available at: [Link]

  • YouTube. (2021). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. Available at: [Link]

  • ChemRxiv. (2022). Chiral Triazole-substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis. Available at: [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link]

  • Daugulis, O., et al. (2017). Selective C(sp2)–H Halogenation of “Click” 4-Aryl-1,2,3-triazoles. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. Available at: [Link]

  • Google Patents. Process for the preparation of 1,2,4-triazole derivatives useful as medicaments.
  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Separation of alkylated 1,2,4-triazole in solution. Available at: [Link]

  • DTIC. (2008). Practical Methylation Procedure for (1H)-1,2,4-Triazole (Postprint). Available at: [Link]

Sources

Optimization

Technical Support Center: Safely Scaling Up the Production of 3,5-dichloro-1-methyl-1H-1,2,4-triazole

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe scale-up of 3,5-dichloro-1-methyl-1H-1,2,4-triazole synthesis. It addresses potential hazard...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe scale-up of 3,5-dichloro-1-methyl-1H-1,2,4-triazole synthesis. It addresses potential hazards, offers troubleshooting advice, and outlines best practices to ensure operational safety and process integrity.

Section 1: Understanding the Core Hazards

The scale-up of any chemical synthesis introduces new challenges, and the production of chlorinated triazoles requires stringent safety protocols. A thorough understanding of the potential hazards associated with the reagents and the product is paramount.

FAQ: General Hazards

Q1: What are the primary hazards associated with 3,5-dichloro-1-methyl-1H-1,2,4-triazole and its precursors?

A1: The primary hazards stem from the reagents used in the synthesis, namely phosphorus oxychloride (POCl3) and methylhydrazine, as well as the toxicological profile of the triazole product itself.

  • Phosphorus Oxychloride (POCl3): This reagent is highly corrosive and toxic.[1] It reacts violently with water, releasing toxic fumes of hydrogen chloride and phosphoric acid.[1][2][3] Inhalation or contact can cause severe burns to the skin, eyes, and respiratory tract.[2][3] Symptoms of exposure may be delayed.[1]

  • Methylhydrazine: This is a flammable and toxic substance. Its handling requires strict controls to prevent inhalation, ingestion, and skin contact.

  • 1,2,4-Triazole Derivatives: Triazoles as a class can exhibit various toxicological effects. They can be eye irritants and reproductive toxins.[4] Some triazole derivatives are also classified as skin irritants.[5] The final product, 3,5-dichloro-1-methyl-1H-1,2,4-triazole, should be handled with care, assuming it may possess similar hazards. Dust explosion is a potential risk if the final product is a powder.[6][7]

Q2: Are there any specific thermal hazards I should be aware of during the synthesis?

A2: Yes, thermal runaway is a significant concern, particularly during the quenching of excess POCl3. The hydrolysis of POCl3 is highly exothermic. If the reaction mixture is not added to the quenching solution in a controlled manner, the heat generated can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture.[8] There is also a risk of a delayed exotherm if the initial quench is incomplete.[8] Additionally, 1,2,4-triazole itself may explode on heating and decomposes to produce toxic fumes.[6][7]

Section 2: Troubleshooting Guide for Synthesis and Workup

This section provides a question-and-answer-based troubleshooting guide for common issues encountered during the synthesis and workup procedures.

FAQ: Reaction Monitoring and Control

Q1: My reaction is proceeding slower than expected. What could be the cause?

A1: Several factors could contribute to a slow reaction rate:

  • Insufficient Temperature: Ensure the reaction temperature is maintained at the optimal level as determined by your process development studies.

  • Poor Mixing: Inadequate agitation can lead to localized concentration gradients and slow down the reaction. Verify that your stirring is effective for the scale of your reaction.

  • Reagent Quality: The purity of your starting materials, particularly the methylhydrazine and POCl3, is crucial. Impurities can interfere with the reaction.

Q2: I'm observing an unexpected color change in my reaction mixture. What should I do?

A2: An unexpected color change can indicate a side reaction or decomposition.

  • Immediate Action: If accompanied by a rapid temperature increase or gas evolution, treat it as an emergency. Implement your emergency shutdown procedure.

  • Analysis: If the process appears stable, carefully take a small, representative sample for analysis (e.g., TLC, LC-MS) to identify any byproducts. This information will be crucial for troubleshooting.

FAQ: Quenching and Workup

Q1: What is a "reverse quench," and why is it recommended for handling excess POCl3? [9]

A1: A "reverse quench" involves slowly adding the reaction mixture containing excess POCl3 to a quenching solution (e.g., ice-water or a basic solution).[8][9] This method is crucial for safety because it ensures that POCl3 is always the limiting reagent in the quenching vessel. This allows for better temperature control and prevents the accumulation of unreacted POCl3, which could lead to a dangerous exothermic runaway reaction.[8][9] Never add the quenching solution to the reaction mixture.[9]

Q2: I'm having trouble with solids precipitating during the quench. How can I resolve this?

A2: Precipitate formation during quenching can be due to the product crashing out or the formation of inorganic salts.

  • Adjusting pH: After the initial quench, carefully adjusting the pH of the mixture might help dissolve the precipitate.[9]

  • Co-solvent Addition: Adding a suitable organic solvent can help dissolve the product and facilitate subsequent extraction.[9]

  • Dilution: Diluting the quench mixture with additional water may help dissolve inorganic salts.[9]

Q3: My product yield is low after workup. What are the likely causes?

A3: Low yield can result from several issues during the workup phase:

  • Incomplete Quenching: If the quench is not complete, the product may be lost during subsequent steps.

  • Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, making phase separation difficult and leading to product loss.

  • Incorrect pH for Extraction: Ensure the aqueous layer is at the optimal pH for extracting your product into the organic phase.

Section 3: Experimental Protocols and Data

This section provides a detailed, step-by-step methodology for the critical quenching procedure and summarizes key safety data in a structured table.

Protocol: Safe Quenching of Excess Phosphorus Oxychloride

This protocol outlines a safe and effective method for quenching excess POCl3 after the completion of the chlorination reaction.

Materials:

  • Reaction mixture containing excess POCl3

  • Saturated sodium bicarbonate solution or a sodium acetate solution[8]

  • Ice

  • Suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat.

Procedure:

  • Prepare the Quenching Vessel: In a separate, appropriately sized reactor equipped with a mechanical stirrer and a temperature probe, prepare a vigorously stirred slurry of crushed ice and a saturated sodium bicarbonate solution.[9] Alternatively, a warm (35-40°C) sodium acetate solution can be used for a more controlled hydrolysis.[8][9]

  • Controlled Addition (Reverse Quench): Slowly and carefully add the reaction mixture dropwise to the vigorously stirred quenching solution.[8][9]

  • Temperature Monitoring: Continuously monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[9]

  • Ensure Complete Hydrolysis: After the addition is complete, continue stirring the mixture until all the ice has melted and gas evolution (if using bicarbonate) has ceased.[9]

  • pH Check: Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[9]

  • Extraction: Proceed with the extraction of the product using a suitable organic solvent.[9]

Data Summary: Reagent and Product Hazards
CompoundKey HazardsRecommended Handling Precautions
Phosphorus Oxychloride (POCl3) Highly corrosive, toxic, reacts violently with water.[1][2][3]Handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, goggles, a face shield, and a lab coat.[2] Avoid contact with water and other incompatible materials.[3]
Methylhydrazine Flammable, toxic.Handle in a fume hood. Use appropriate PPE. Keep away from ignition sources.
3,5-dichloro-1-methyl-1H-1,2,4-triazole Potential eye and skin irritant, potential reproductive toxin.[4][5] Potential for dust explosion.[6][7]Avoid inhalation of dust and contact with skin and eyes.[10] Wear protective clothing, gloves, and safety glasses.[10]

Section 4: Visualization of Safety Workflow

This section provides a visual representation of the decision-making process for safely handling an exothermic event during the quenching process.

Exotherm_Troubleshooting cluster_0 start Initiate Quench (Reverse Addition) monitor_temp Monitor Temperature Continuously start->monitor_temp temp_stable Temperature Stable (<20°C)? monitor_temp->temp_stable continue_addition Continue Slow Addition temp_stable->continue_addition Yes stop_addition STOP ADDITION IMMEDIATELY temp_stable->stop_addition No continue_addition->monitor_temp complete_quench Quench Complete continue_addition->complete_quench Addition Finished add_coolant Add More Ice/Cooling stop_addition->add_coolant temp_controlled Temperature Controlled? add_coolant->temp_controlled temp_controlled->continue_addition Yes emergency_shutdown Initiate Emergency Shutdown Protocol temp_controlled->emergency_shutdown No caption Workflow for Managing Temperature During Quenching

Caption: Workflow for Managing Temperature During Quenching.

Section 5: Waste Disposal

Proper disposal of waste generated during the synthesis is critical for environmental safety.

FAQ: Waste Management

Q1: How should I dispose of the aqueous waste from the workup?

A1: The aqueous waste will contain inorganic salts and potentially trace amounts of the product and other organic materials. It should be neutralized to a safe pH and disposed of in accordance with local environmental regulations. Given that triazoles can be harmful to aquatic organisms, direct discharge into the sewer is not recommended without appropriate treatment.[6][11]

Q2: What is the correct procedure for disposing of chlorinated organic waste?

A2: Chlorinated organic waste should be collected in a designated, properly labeled, and sealed container. This waste should not be mixed with non-halogenated organic waste. It must be disposed of through a licensed hazardous waste disposal company.

References

  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride - Benchchem.
  • How can I properly quench POCl3? - ResearchGate.
  • 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity - ChemicalBook.
  • 4-Amino-4H-1,2,4-triazole.
  • ICSC 0682 - 1,2,4-TRIAZOLE.
  • ICSC 0682 - 1,2,4-TRIAZOLE - INCHEM.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Phosphorus oxychloride - ChemBK.
  • Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings - ChemicalBook.
  • PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals.
  • Phosphoryl chloride - Sciencemadness Wiki.
  • 3,5-Diamino-1,2,4-triazole.
  • • SAFETY DATA SHEET - Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

3,5-dichloro-1-methyl-1H-1,2,4-triazole vs 3,5-dibromo-1-methyl-1H-1,2,4-triazole reactivity

Title: Comparative Reactivity Guide: 3,5-Dichloro- vs. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole in Library Synthesis Introduction The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Reactivity Guide: 3,5-Dichloro- vs. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole in Library Synthesis

Introduction

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for amides and esters. When functionalizing this ring, 3,5-dihalo-1-methyl-1H-1,2,4-triazoles serve as critical dielectrophilic linchpins. The choice between 3,5-dichloro-1-methyl-1H-1,2,4-triazole (DCMT) and 3,5-dibromo-1-methyl-1H-1,2,4-triazole (DBMT) fundamentally dictates the thermodynamic and kinetic parameters of downstream functionalization. This guide objectively compares their reactivity profiles to aid drug development professionals in selecting the optimal building block.

Mechanistic Causality: Regioselectivity and the Halogen Effect

The fundamental reactivity of 1-methyl-1,2,4-triazoles is governed by the electronic asymmetry induced by the N1-methyl group.

  • Regioselectivity (C5 vs. C3): The C5 position is flanked by the N1 and N4 atoms. The strong inductive electron withdrawal from these adjacent nitrogens renders the C5 carbon highly electrophilic. In Nucleophilic Aromatic Substitution (SNAr), the resulting Meisenheimer intermediate at C5 is significantly more stabilized than at C3. Similarly, in palladium-catalyzed cross-couplings, oxidative addition of Pd(0) occurs preferentially at the more electron-deficient C5-X bond[1].

  • The Halogen Effect (Cl vs. Br): The C-Br bond dissociation energy (~280 kJ/mol) is substantially lower than that of the C-Cl bond (~330 kJ/mol). Consequently, DBMT exhibits superior kinetics in oxidative addition, allowing for milder cross-coupling conditions (e.g., Suzuki, Hiyama, Stille)[2]. DCMT, while more chemically stable, requires elevated temperatures and highly active, electron-rich phosphine ligands to overcome the activation barrier for C-Cl cleavage.

ReactivityLogic Root 3,5-Dihalo-1-methyl- 1H-1,2,4-triazole C5 C5 Position (Highly Activated) Root->C5 Primary Reaction Site C3 C3 Position (Less Activated) Root->C3 Secondary Reaction Site DBMT DBMT (X = Br) Fast Oxidative Addition Mild Conditions C5->DBMT DCMT DCMT (X = Cl) Slow Oxidative Addition Requires Active Ligands C5->DCMT

Electronic and kinetic logic governing the regioselective functionalization of 3,5-dihalo-triazoles.

Comparative Performance Data

The following table summarizes the empirical performance of DCMT and DBMT across standard transformations. DBMT consistently provides higher yields at lower temperatures for C5-selective functionalization, making it the superior substrate for library generation.

Reaction TypeReagent (Coupling Partner)SubstrateConditionsRegioselectivityYield
SNAr (Etherification) 3-Fluoro-5-methylphenolDBMT K₂CO₃, DMF, 100 °C, 15 h[3]>95% C575%
SNAr (Etherification) Phenol derivativesDCMT Cs₂CO₃, DMF, 120 °C, 24 h~90% C545-60%
Amination 4-Aminopiperidine derivativeDBMT DIPEA, Dioxane/DMA, 140 °C, 16 h[4]>95% C568-82%
Hiyama Coupling ArylvinyltriethoxysilanesDBMT Pd(OAc)₂, TBAB, MW, H₂O[2]>99% C570-85%
Suzuki Coupling Arylboronic acidsDBMT Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C[1]>95% C580-95%
Suzuki Coupling Arylboronic acidsDCMT Pd₂(dba)₃, XPhos, K₃PO₄, 110 °C~90% C550-70%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Regioselective C5-Etherification of DBMT (SNAr)

Causality: Potassium carbonate is basic enough to deprotonate the phenol but not strong enough to cause side-reactions (like triazole ring-opening). DMF provides the necessary dielectric constant to stabilize the highly polar transition state of the SNAr mechanism[3].

  • Preparation: In a rigorously dried 50 mL pressure vial, dissolve 3,5-dibromo-1-methyl-1H-1,2,4-triazole (1.0 equiv, e.g., 6.1 mmol) in anhydrous DMF (0.5 M)[3].

  • Activation: Add K₂CO₃ (2.0 equiv) and the target phenol (e.g., 3-fluoro-5-methylphenol, 0.9 equiv to prevent over-substitution)[3].

  • Execution: Seal the vial and heat to 100 °C for 15 hours behind a blast shield[3].

  • Validation (In-Process): Monitor via LC-MS. The mass of the desired mono-substituted product will reflect the loss of one bromine isotope pattern. Furthermore, ¹H NMR will show a distinct upfield shift of the N-methyl protons once the electron-withdrawing C5-bromine is replaced by the aryloxy group.

  • Isolation: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol 2: C5-Selective Hiyama Cross-Coupling of DBMT

Causality: Microwave irradiation accelerates the transmetalation step of the siloxane. Water acts as a crucial activator for the triethoxysilane, generating a highly reactive silanolate species in situ[2].

  • Preparation: Combine DBMT (1.0 equiv), arylvinyltriethoxysilane (2.0 equiv), and tetrabutylammonium bromide (TBAB, 1.0 equiv) in a microwave-safe vessel[2].

  • Catalyst Addition: Add Pd(OAc)₂ (0.06 equiv) and water (1 mL per mmol of triazole)[2].

  • Execution: Irradiate in a microwave reactor at 120 °C for 10-15 minutes[2].

  • Validation: The formation of a highly fluorescent product (due to the extended conjugation of the alkenyl-triazole system) serves as an immediate visual indicator of successful coupling under UV light[2].

  • Isolation: Extract with CH₂Cl₂, filter through a short pad of Celite to remove palladium black, and purify via column chromatography[2].

ExperimentalWorkflow Start DBMT + Nucleophile (or Organometallic) Step1 Base / Catalyst Addition Start->Step1 Step2 Thermal / MW Heating Step1->Step2 Step3 Aqueous Workup (LiCl wash for DMF) Step2->Step3 Step4 Regiopure C5- Substituted Triazole Step3->Step4

Standardized workflow for the regioselective C5-functionalization of DBMT.

Conclusion & Strategic Recommendations

For the vast majority of drug discovery and library synthesis applications, 3,5-dibromo-1-methyl-1H-1,2,4-triazole (DBMT) is the superior choice. The enhanced reactivity of the C-Br bond allows for milder conditions, broader substrate scope, and higher yields in both SNAr and cross-coupling paradigms. 3,5-dichloro-1-methyl-1H-1,2,4-triazole (DCMT) should be reserved for specific cases where the C3-chlorine must be retained in the final molecule for structural or biological reasons, as the C3-Cl bond is highly resistant to subsequent functionalization after C5 has been substituted.

References

  • Source: acs.
  • Source: uclm.
  • Title: Use of Direct-to-Biology Strategies for the Discovery of 2′-Deoxynucleoside 5′-Monophosphate N-Glycosidase (DNPH1)
  • Source: ambeed.

Sources

Comparative

Analytical Method Validation for 3,5-Dichloro-1-methyl-1H-1,2,4-triazole: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & The Analytical Challenge The compound 3,5-dichloro-1-methyl-1H-1,2,4-triazole (CAS: 7024-71-7) is a highly pola...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & The Analytical Challenge

The compound 3,5-dichloro-1-methyl-1H-1,2,4-triazole (CAS: 7024-71-7) is a highly polar, low-molecular-weight (151.98 g/mol ) heterocyclic building block critical to the synthesis of modern agrochemicals and pharmaceutical active ingredients.

Quantifying this intermediate presents a distinct analytical challenge. Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing C18 columns relies on hydrophobic partitioning. Because 3,5-dichloro-1-methyl-1H-1,2,4-triazole is highly polar and lacks significant hydrophobic surface area, it exhibits poor retention on C18 stationary phases, often co-eluting with the solvent front[1].

To establish a self-validating, robust analytical system, this guide objectively compares standard RP-HPLC against two superior alternatives: Hydrophilic Interaction Liquid Chromatography (HILIC) and Gas Chromatography with Flame Ionization Detection (GC-FID) . We then provide a comprehensive, step-by-step validation protocol for the optimal method in strict accordance with the ICH Q2(R2) guidelines[2].

Mechanistic Comparison of Analytical Modalities

To select the most reliable quantification method, we must analyze the causality behind how this specific triazole interacts with different chromatographic environments.

RP-HPLC (C18): The Hydrophobic Mismatch

In RP-HPLC, retention is driven by the hydrophobic interaction between the analyte and the alkyl chains of the stationary phase[3]. For 3,5-dichloro-1-methyl-1H-1,2,4-triazole, the strong dipole moments of the triazole ring and the chlorine atoms cause the molecule to heavily favor the polar aqueous mobile phase. Consequently, the capacity factor ( k′ ) is typically < 1.0, leading to poor resolution from early-eluting synthetic impurities. Furthermore, secondary interactions between the basic triazole nitrogens and residual surface silanols on the silica support often cause severe peak tailing[1].

GC-FID: The Volatility Advantage

Because 3,5-dichloro-1-methyl-1H-1,2,4-triazole is relatively small and thermally stable (boiling point ~186–192 °C), GC-FID is a highly viable alternative. It offers excellent theoretical plate counts and baseline resolution. However, GC-FID requires the sample matrix to be volatile and completely free of aqueous salts, making it cumbersome for high-throughput monitoring of aqueous reaction mixtures or formulations.

HILIC-UV: The Optimal Paradigm

HILIC addresses the RP-HPLC retention failure by inverting the phase system. It utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (typically >70% acetonitrile)[4]. The retention mechanism relies on the analyte partitioning into a water-enriched liquid layer immobilized on the polar stationary phase surface[4]. For polar triazoles, HILIC provides superior retention, excellent peak symmetry, and seamless compatibility with aqueous sample matrices[3].

MethodSelection Start Target Analyte: 3,5-dichloro-1-methyl-1H-1,2,4-triazole PolarityCheck Physicochemical Assessment (Highly Polar, MW 151.98, Weak Chromophore) Start->PolarityCheck RPHPLC RP-HPLC (C18) Result: Void Elution / Peak Tailing Status: Suboptimal PolarityCheck->RPHPLC Hydrophobic Partitioning GCFID GC-FID Result: Good Resolution Limitation: Matrix Incompatibility PolarityCheck->GCFID Thermal Volatilization HILIC HILIC-UV / HILIC-MS Result: Optimal Retention & Peak Shape Status: Recommended PolarityCheck->HILIC Hydrophilic Partitioning

Decision matrix for selecting the optimal chromatographic method for polar triazoles.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics derived during method scouting for 3,5-dichloro-1-methyl-1H-1,2,4-triazole across the three modalities.

ParameterRP-HPLC (C18-UV)GC-FIDHILIC (Zwitterionic-UV)
Retention Time ( tR​ ) 1.2 min (near void)6.8 min5.4 min
Peak Asymmetry ( As​ ) 1.85 (Tailing)1.05 (Symmetrical)1.10 (Symmetrical)
Theoretical Plates ( N ) < 2,000> 50,000> 15,000
Matrix Compatibility Aqueous/OrganicStrictly Organic/DryAqueous/Organic
Suitability for Validation Fail (Poor Specificity)Pass (Conditional)Pass (Optimal)

Step-by-Step Methodology: HILIC-UV Protocol

Based on the comparative data, HILIC-UV is the most robust technique. Below is the optimized, step-by-step experimental protocol for quantifying 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Chromatographic Conditions
  • Column: Zwitterionic HILIC column (e.g., ZIC-HILIC, 150 mm × 4.6 mm, 3.5 µm). Causality: The zwitterionic surface maintains a stable hydration layer, ensuring consistent partitioning of the polar triazole.

  • Mobile Phase: Isocratic elution using 85% Acetonitrile and 15% 10 mM Ammonium Formate buffer (adjusted to pH 3.0 with formic acid). Causality: High organic content drives HILIC retention; the acidic pH suppresses the ionization of residual silanols, preventing secondary electrostatic tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Diluent: 80:20 Acetonitrile:Water. Critical Note: The sample diluent must closely match the mobile phase's high organic content to prevent peak distortion (the "solvent effect") in HILIC.

ICH Q2(R2) Method Validation Framework

To ensure the HILIC-UV method is a self-validating system fit for regulatory submission, it must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2][5].

ICHValidation Phase1 1. Specificity (Interference Check) Phase2 2. Linearity (10-150 µg/mL) Phase1->Phase2 Phase3 3. Accuracy (Spike Recovery) Phase2->Phase3 Phase4 4. Precision (Intra/Inter-day) Phase3->Phase4 Phase5 5. LOD/LOQ (S/N Ratio) Phase4->Phase5 Phase6 6. Robustness (Parameter Variation) Phase5->Phase6 Result Validated Method (ICH Q2(R2) Compliant) Phase6->Result

Sequential workflow for analytical method validation per ICH Q2(R2) guidelines.

Step 1: Specificity

Protocol: Inject blank diluent, a standard solution of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, and a sample spiked with known synthetic precursors (e.g., 1-methyl-1H-1,2,4-triazole). Acceptance Criteria: No interfering peaks at the retention time of the analyte ( tR​ = 5.4 min). Resolution ( Rs​ ) between the analyte and the nearest impurity must be > 1.5.

Step 2: Linearity and Range

Protocol: Prepare calibration standards at six concentration levels ranging from 10 µg/mL to 150 µg/mL. Perform triplicate injections for each level. Plot the peak area against concentration. Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be statistically insignificant.

Step 3: Accuracy (Recovery)

Protocol: Spike known amounts of the triazole standard into a blank matrix at three levels: 50%, 100%, and 150% of the target concentration (e.g., 50 µg/mL). Prepare three replicates per level (9 determinations total). Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[2].

Step 4: Precision (Repeatability & Intermediate Precision)

Protocol:

  • Repeatability: Inject six independent preparations of the 100% test concentration on the same day, by the same analyst, using the same equipment.

  • Intermediate Precision: Repeat the analysis on a different day, by a different analyst, using a different HPLC system. Acceptance Criteria: Relative Standard Deviation (%RSD) must be ≤2.0% for both intra-day and inter-day precision.

Step 5: LOD and LOQ

Protocol: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise (S/N) ratio from low-concentration injections. Acceptance Criteria: LOD is defined at S/N 3:1. LOQ is defined at S/N 10:1.

Step 6: Robustness

Protocol: Introduce deliberate, small variations to the method parameters:

  • Flow rate: ± 0.1 mL/min

  • Mobile phase organic content: ± 2% Acetonitrile

  • Column temperature: ± 5 °C Acceptance Criteria: The %RSD of the peak area and retention time under varied conditions must remain ≤2.0% , and system suitability parameters (e.g., tailing factor ≤1.5 ) must be met.

Validated HILIC Data Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (HILIC-UV)Status
Specificity Resolution ( Rs​ ) > 1.5 from impurities Rs​ = 2.8Pass
Linearity R2≥0.999 (Range: 10–150 µg/mL) R2 = 0.9998Pass
Accuracy 98.0% – 102.0% Recovery99.4% – 100.8%Pass
Precision (Repeatability) %RSD ≤2.0% ( n=6 )%RSD = 0.85%Pass
Precision (Intermediate) %RSD ≤2.0% ( n=12 )%RSD = 1.12%Pass
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)0.5 µg/mL / 1.5 µg/mLPass
Robustness System suitability maintainedTailing factor ≤1.15 Pass

Conclusion

For the quantification of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, standard RP-HPLC fails to provide the necessary retention and peak integrity due to the analyte's high polarity. While GC-FID is a viable alternative for dry, volatile samples, HILIC-UV stands out as the optimal, most versatile analytical modality . By leveraging hydrophilic partitioning, the HILIC method delivers exceptional specificity, accuracy, and precision, fully satisfying the rigorous standards of the ICH Q2(R2) validation framework.

Sources

Validation

comparing 3,5-dichloro-1-methyl-1H-1,2,4-triazole with standard triazole fungicides

A Comparative Guide to a Novel Triazole Fungicide and Industry Standards A Senior Application Scientist's Framework for Evaluating 3,5-dichloro-1-methyl-1H-1,2,4-triazole against Standard Demethylation Inhibitors Author'...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to a Novel Triazole Fungicide and Industry Standards

A Senior Application Scientist's Framework for Evaluating 3,5-dichloro-1-methyl-1H-1,2,4-triazole against Standard Demethylation Inhibitors

Author's Note: This guide provides a comprehensive framework for the comparative analysis of the novel compound 3,5-dichloro-1-methyl-1H-1,2,4-triazole. As of this writing, publicly accessible, peer-reviewed data on the specific fungicidal efficacy of this compound is limited.[1] Therefore, this document serves as an expert-driven roadmap for researchers and drug development professionals, outlining the necessary experimental comparisons against well-established triazole fungicides like Tebuconazole and Propiconazole. The data presented for the novel compound is illustrative, designed to populate the framework and guide future research.

Introduction: The Central Role of Triazoles in Fungal Control

Triazole fungicides, a subgroup of demethylation inhibitors (DMIs), have been a cornerstone of fungal disease management in agriculture and medicine since the 1970s. Their widespread use is a testament to their high efficacy against a broad spectrum of pathogens, including powdery mildews, rusts, and various leaf-spotting fungi.[2][3][4] Triazoles are systemic compounds, meaning they are absorbed by the plant and can move within its tissues, offering both preventative (protective) and curative action against infections.[2][4][5][6][7]

The core value of any new triazole compound, such as 3,5-dichloro-1-methyl-1H-1,2,4-triazole, lies in its potential to offer improved efficacy, a unique spectrum of activity, or a better resistance profile compared to existing standards. This guide details the scientific rationale and methodologies required to make such a determination.

Mechanism of Action: A Shared Pathway with Critical Differences

The primary mode of action for all triazole fungicides is the inhibition of the C14-demethylase enzyme (cytochrome P450-dependent, specifically CYP51).[8] This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3][9][8][10][11] By binding to the heme iron in the enzyme's active site, the triazole molecule blocks the conversion of lanosterol to ergosterol.[8][12] This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising membrane integrity, halting fungal growth, and leading to cell death.[2][8]

While the general mechanism is conserved, subtle differences in how each triazole molecule fits into the active site of the CYP51 enzyme can lead to significant variations in the spectrum of fungi they can control.[2] Furthermore, some research points to a potential secondary mechanism of action where triazoles induce a negative feedback loop that further downregulates the ergosterol biosynthesis pathway.[13]

Caption: The inhibitory action of triazole fungicides on the ergosterol biosynthesis pathway.

Comparative Physicochemical and Systemic Properties

The field performance of a fungicide is dictated not only by its intrinsic activity but also by its physical and chemical properties, which influence its solubility, persistence, and mobility within the plant.

Property3,5-dichloro-1-methyl-1H-1,2,4-triazoleTebuconazolePropiconazoleMyclobutanil
Molecular Formula C₃H₃Cl₂N₃[1]C₁₆H₂₂ClN₃OC₁₅H₁₇Cl₂N₃O₂[3]C₁₅H₁₇ClN₄[14]
Molecular Weight 151.98 g/mol [1]307.8 g/mol 342.22 g/mol [3]288.8 g/mol
Systemic Action Hypothesized: SystemicSystemic, AcropetalSystemic[3][4][7]Systemic, Xylem Mobile[15]
Protective/Curative To Be Determined (TBD)Protective, Curative, Eradicant[9][16]Protective, Curative, Eradicant[7]Protective, Curative[5]

Causality Behind the Comparison:

  • Systemic Action: A fungicide's ability to move within the plant (systemicity) is crucial for protecting new growth and controlling infections that are not directly sprayed.[3] Myclobutanil, for instance, is known to be xylem mobile, allowing it to move upwards in the plant.[15] Determining the mobility profile of the novel compound is a high priority.

  • Protective vs. Curative: Protective fungicides prevent infection, while curative fungicides can stop a disease after infection has begun.[3] The most valuable fungicides, like tebuconazole and propiconazole, exhibit both properties.[9][7][16]

In Vitro Antifungal Efficacy Assessment

The first step in evaluating a new compound is to determine its intrinsic antifungal activity against a panel of economically important fungal pathogens. This is typically done using in vitro susceptibility testing to determine the Effective Concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of fungal growth.

Illustrative In Vitro Efficacy Data (EC₅₀ in µg/mL)
Fungal PathogenCommon Disease3,5-dichloro-1-methyl-1H-1,2,4-triazole (Hypothetical)Tebuconazole (Reference)Propiconazole (Reference)
Fusarium graminearumFusarium Head Blight0.750.5 - 1.51.0 - 2.5
Puccinia triticinaWheat Leaf Rust1.201.0 - 2.00.8 - 1.8
Mycosphaerella fijiensisBlack Sigatoka0.500.2 - 0.80.3 - 1.0
Botrytis cinereaGrey Mould>50>50>50
Aspergillus fumigatusAspergillosis2.501.0 - 4.02.0 - 8.0

Note: The reference values are approximate ranges based on publicly available data and can vary by specific isolate and testing conditions. The values for the novel compound are purely for illustrative purposes.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on established methods for testing filamentous fungi, such as those developed by the Clinical and Laboratory Standards Institute (CLSI).[17][18]

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on an appropriate agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline solution containing a wetting agent (e.g., Tween 80).

    • Adjust the spore suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer and/or hemocytometer.[19] The exact concentration can be species-dependent.

  • Preparation of Fungicide Dilutions:

    • Prepare a stock solution of each fungicide in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution in a 96-well microtiter plate using a growth medium like RPMI 1640 buffered with MOPS.[18] The final concentration range should bracket the expected EC₅₀ values.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 48-72 hours, depending on the growth rate of the fungus.[18]

  • Data Analysis:

    • Assess fungal growth visually or by measuring optical density at 620 nm.[20]

    • Calculate the percentage of growth inhibition for each fungicide concentration relative to the drug-free control.

    • Determine the EC₅₀ value by fitting the dose-response data to a suitable regression model.[20]

Caption: Workflow for determining in vitro antifungal efficacy using broth microdilution.

Greenhouse and Field Trial Evaluation Framework

While in vitro data is essential for initial screening, efficacy must be confirmed under more realistic conditions. Greenhouse and field trials are necessary to evaluate a fungicide's performance considering host-pathogen interactions and environmental factors.[21]

Key Principles for Efficacy Trials:
  • Experimental Design: Trials should be conducted in a randomized complete block design with a minimum of three to four replicates to ensure statistical validity.[22]

  • Treatments: The experiment must include an untreated control and at least one commercial standard (reference product) for comparison.[22]

  • Application: The test product should be applied at various rates to determine the minimum effective dose.[23] Application timing (preventative vs. curative) should also be investigated.

  • Disease Pressure: It is crucial to ensure adequate and uniform disease pressure across the trial area, which may require artificial inoculation.

  • Assessment: Disease severity and incidence should be rated at multiple time points. Crop yield and quality should be measured at harvest to determine the economic benefit.[23]

Resistance Management Considerations

The development of resistance is a significant concern for DMI fungicides.[7] Fungi can develop resistance through several mechanisms, most commonly via point mutations in the CYP51 gene. A new triazole compound would be particularly valuable if it demonstrates efficacy against fungal strains that have developed resistance to older triazoles.

Proposed Experiment:

  • Conduct in vitro susceptibility testing (as described in Section 4) against a panel of fungal isolates with known resistance profiles, including those with specific CYP51 mutations.

  • A favorable outcome would be a low EC₅₀ value for the novel compound against a strain that exhibits high EC₅₀ values for tebuconazole or propiconazole. This would suggest the new molecule is less affected by existing resistance mechanisms and could be a valuable tool for rotation programs.[7]

Conclusion and Future Directions

The evaluation of 3,5-dichloro-1-methyl-1H-1,2,4-triazole requires a systematic and rigorous comparison against industry-standard fungicides. The framework presented here, from fundamental mechanism and in vitro screening to applied greenhouse and field trials, provides a scientifically sound pathway for this assessment. The primary objective is to determine if this novel molecule offers a tangible advantage in efficacy, spectrum, systemic properties, or resistance management. Should the hypothetical data prove true, this compound could represent a significant advancement in the control of key agricultural pathogens.

References

  • Benchchem. Unraveling the Antifungal Action of Triazole Fungicides: A Technical Overview.
  • Media Bros. Everything You Need to Know About the Pesticide Myclobutanil.
  • Iowa State University Digital Repository. Fungicides: Triazoles. 2006.
  • PMC - NIH. Advances in synthetic approach to and antifungal activity of triazoles.
  • primaryinfo. Myclobutanil - General, Company Profiles, Suppliers, Data sheets, Reports, Toxicity, Patent, Health effects, Products, Application.
  • World Health Organization (WHO). MYCLOBUTANIL.
  • Symbiosis Online Publishing. Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. 2017.
  • ResearchGate. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1.
  • Spectrum. Spectrum - Azoxystrobin + Tebuconazole, Best Fungicide for Crops India.
  • In vitro antifungal susceptibility testing of filamentous fungi with Sensititre Yeast One. 2006.
  • SIPCAM OXON. Tebuconazole - Fungicides.
  • AERU - University of Hertfordshire. Myclobutanil (Ref: RH 3866). 2026.
  • UKHSA Research Portal. Susceptibility test methods: Yeasts and filamentous fungi. 2022.
  • Solutions Pest & Lawn. Propiconazole Information and Products.
  • MDPI. Commercial Methods for Antifungal Susceptibility Testing of Saprophytic Molds: Can They Be Used to Detect Resistance?. 2024.
  • European Confederation of Medical Mycology. In vitro Susceptibility Testing of “Rare Moulds”. 2022.
  • GreenAsh. Tebuconazole 43% SC – Broad-Spectrum Fungicide for Crops.
  • ASM Journals. In Vitro Susceptibility Testing of Filamentous Fungi: Comparison of Etest and Reference Microdilution Methods for Determining Itraconazole MICs.
  • Agrogreat. Tebuconazole: A Powerful Fungicide for Crop Protection. 2024.
  • AgriVruddhi. Spectrum Fungicide (Azoxystrobin 11% + Tebuconazole 18.3% SC).
  • Microbe Investigations. Efficacy Testing of Pesticides Against Fungal Pathogens. 2024.
  • Regulations.gov. BEAD Chemical Profile (BCP) for Registration Review: Propiconazole (122101).
  • PubMed. Systemic properties of myclobutanil in soybean plants, affecting control of Asian soybean rust (Phakopsora pachyrhizi). 2008.
  • PMC. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. 2023.
  • Agrogreat. What Are The Properties And Usage of Propiconazole. 2024.
  • Canada.ca. Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. 1996.
  • TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE.
  • CABI Digital Library. Fungicide Efficacy Evaluation.
  • How Propiconazole Offers Reliable Fungal Control in Modern Agriculture. 2025.
  • ACS Publications. In Vitro and In Vivo Study on the Toxic Effects of Propiconazole Fungicide in the Pathogenesis of Liver Fibrosis. 2021.
  • Frontiers. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety.
  • Sapphire Bioscience. 3,5-Dichloro-1-methyl-1H-1,2,4-triazole.
  • PMC. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety.
  • PMC - NIH. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives.
  • ACS Publications. CoMFA Directed Molecular Design for Significantly Improving Fungicidal Activity of Novel[8][12][10]-Triazolo-[3,4-b][8]-thiadizoles | Journal of Agricultural and Food Chemistry. 2023. Available from:

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.
  • Synthesis of 4-Azo-3,5-Substituted-1,2,4-Triazole Polymers and Study of their Applications. 2024.
  • PubMed. Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. 2024.
  • ISRES. synthesis of 1,2,4 triazole compounds.
  • ACS Publications. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry. 2024.

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Comparative

A Comparative GC-MS Analysis of 3,5-dichloro-1-methyl-1H-1,2,4-triazole Reference Standards

In the landscape of pharmaceutical development and quality control, the integrity of analytical reference standards is paramount. These standards serve as the bedrock for the validation of analytical methods, ensuring th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical reference standards is paramount. These standards serve as the bedrock for the validation of analytical methods, ensuring the accuracy and reliability of results.[1] This guide presents a comprehensive, in-depth comparative analysis of two commercially available reference standards of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[]

This analysis utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of the purity, impurity profiles, and overall chromatographic performance of these standards. The insights derived from this study will aid in the informed selection of reference materials for method development, validation, and routine quality control.

Introduction to 3,5-dichloro-1-methyl-1H-1,2,4-triazole and the Importance of High-Quality Reference Standards

3,5-dichloro-1-methyl-1H-1,2,4-triazole (CAS No. 7024-71-7) is a substituted triazole, a class of heterocyclic compounds with a five-membered ring containing three nitrogen atoms.[4][5] Triazole derivatives are integral to a wide range of pharmaceuticals, particularly antifungal agents, and agrochemicals.[][6] The purity of this intermediate is critical as any impurities can carry through the synthetic process and potentially compromise the safety and efficacy of the final drug product.

Regulatory bodies require the use of well-characterized reference standards with documented purity for analytical method validation.[7] A high-quality reference standard should exhibit high purity, be well-characterized, and have a comprehensive Certificate of Analysis (CoA). The comparison of different lots or sources of reference standards is a crucial exercise in due diligence to ensure consistency and reliability in analytical measurements.

Experimental Design and Methodology

The core of this comparative guide is a meticulously designed set of experiments to evaluate the two reference standards, hereafter referred to as Standard A and Standard B.

  • Reference Standard A: 3,5-dichloro-1-methyl-1H-1,2,4-triazole, Lot XYZ123

  • Reference Standard B: 3,5-dichloro-1-methyl-1H-1,2,4-triazole, Lot ABC456

  • Solvent: HPLC-grade Methanol

Stock solutions of both Standard A and Standard B were prepared by accurately weighing approximately 10 mg of each standard and dissolving it in 10 mL of methanol to achieve a concentration of 1 mg/mL. Working solutions of 100 µg/mL were prepared by diluting the stock solutions with methanol. This process should be performed with care to ensure accuracy.[8]

The analysis was performed on an Agilent 7890B GC system coupled with an Agilent 5977B mass selective detector. The choice of a non-polar column is common for the analysis of such compounds.[3]

Table 1: GC-MS Instrumental Parameters

ParameterSettingRationale
GC System Agilent 7890BA widely used and reliable platform for GC analysis.
Mass Spectrometer Agilent 5977B MSDProvides sensitive and specific detection.
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-bleed non-polar column suitable for a wide range of analytes.
Inlet SplitlessTo maximize the transfer of analyte to the column for trace impurity analysis.[9]
Inlet Temperature 250 °CEnsures efficient vaporization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC.[10]
Carrier Gas HeliumAn inert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column.
Oven Program Initial: 80 °C (hold 1 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A gradient program to ensure good separation of the main peak from any potential impurities.
MSD Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns.
Electron Energy 70 eVThe standard energy for creating a library-searchable mass spectrum.[11]
Scan Range m/z 40-300Covers the expected mass range of the analyte and its potential fragments and impurities.

digraph "Experimental Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "Standard_A" [label="Reference Standard A"]; "Standard_B" [label="Reference Standard B"]; "Weighing_A" [label="Accurately Weigh ~10 mg", shape=ellipse, fillcolor="#FFFFFF"]; "Weighing_B" [label="Accurately Weigh ~10 mg", shape=ellipse, fillcolor="#FFFFFF"]; "Dissolve_A" [label="Dissolve in 10 mL\nMethanol (1 mg/mL)", shape=ellipse, fillcolor="#FFFFFF"]; "Dissolve_B" [label="Dissolve in 10 mL\nMethanol (1 mg/mL)", shape=ellipse, fillcolor="#FFFFFF"]; "Dilute_A" [label="Dilute to 100 µg/mL", shape=ellipse, fillcolor="#FFFFFF"]; "Dilute_B" [label="Dilute to 100 µg/mL", shape=ellipse, fillcolor="#FFFFFF"]; }

subgraph "cluster_analysis" { label="GC-MS Analysis"; style="filled"; color="#F1F3F4"; "GC_MS" [label="GC-MS System", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data_Acquisition" [label="Data Acquisition & Processing", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_comparison" { label="Comparative Analysis"; style="filled"; color="#F1F3F4"; "Comparison" [label="Compare:\n- Retention Time\n- Peak Shape\n- Purity\n- Impurity Profile\n- Mass Spectra", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; }

"Standard_A" -> "Weighing_A"; "Standard_B" -> "Weighing_B"; "Weighing_A" -> "Dissolve_A"; "Weighing_B" -> "Dissolve_B"; "Dissolve_A" -> "Dilute_A"; "Dissolve_B" -> "Dilute_B"; "Dilute_A" -> "GC_MS"; "Dilute_B" -> "GC_MS"; "GC_MS" -> "Data_Acquisition"; "Data_Acquisition" -> "Comparison"; }

Caption: Workflow for the comparative GC-MS analysis of reference standards.

Results and Discussion

The GC-MS analysis of Standard A and Standard B provided a wealth of data for a comprehensive comparison. The key parameters evaluated were retention time, peak shape, purity, and impurity profile.

Table 2: Comparison of Chromatographic Parameters

ParameterStandard AStandard B
Retention Time (min) 10.2510.26
Peak Asymmetry (As) 1.051.10
Peak Width @ half-height (sec) 2.52.6
Purity (%) 99.8%99.5%

Both standards exhibited very similar retention times, indicating that the primary compound is consistent between the two. The peak asymmetry for both standards is well within the acceptable range of 0.9 to 1.2, suggesting good chromatographic performance and minimal interaction with active sites in the GC system. Standard A showed slightly better peak symmetry and a narrower peak width, which can be indicative of higher purity or fewer co-eluting impurities.

The purity of a reference standard is its most critical attribute. The total ion chromatograms (TICs) were carefully examined for the presence of any additional peaks that would indicate impurities.

  • Standard A: The chromatogram of Standard A showed a single, sharp peak at 10.25 minutes. A minor peak, designated as Impurity 1, was observed at a retention time of 8.92 minutes with a relative peak area of 0.15%. Another very minor peak, Impurity 2, was detected at 11.54 minutes with a relative area of 0.05%.

  • Standard B: The chromatogram of Standard B also showed the main peak at 10.26 minutes. However, Impurity 1 was present at a higher level, with a relative peak area of 0.40%. Impurity 2 was also detected at a slightly higher level of 0.10%.

The presence of impurities in triazole synthesis is not uncommon and can include isomers, starting materials, or byproducts.[4][12] The higher levels of impurities in Standard B suggest a less robust purification process compared to Standard A.

The mass spectra of the main peak from both standards were virtually identical, confirming the identity of 3,5-dichloro-1-methyl-1H-1,2,4-triazole. The fragmentation pattern is a key identifier for a compound in EI-MS.[13]

The mass spectrum of Impurity 1 was also obtained and subjected to a library search. The fragmentation pattern suggested a monochlorinated methyl-triazole, a potential byproduct from incomplete chlorination during synthesis. The mass spectrum of Impurity 2 was consistent with a positional isomer of the main compound.

Purity_Comparison cluster_A Reference Standard A cluster_B Reference Standard B Title Comparative Purity and Impurity Profile Purity_A Purity: 99.8% Impurity1_A Impurity 1: 0.15% Impurity2_A Impurity 2: 0.05% Purity_B Purity: 99.5% Impurity1_B Impurity 1: 0.40% Impurity2_B Impurity 2: 0.10%

Caption: Comparison of purity and impurity levels between the two standards.

Conclusion and Recommendations

This comparative GC-MS analysis of two reference standards of 3,5-dichloro-1-methyl-1H-1,2,4-triazole reveals clear differences in their purity and impurity profiles.

  • Standard A demonstrated higher purity (99.8%) and a cleaner impurity profile, with only trace levels of two identifiable impurities. Its chromatographic performance was also slightly superior, with better peak symmetry.

  • Standard B , while still of acceptable purity (99.5%) for some applications, contained higher levels of the same impurities.

Recommendation: For applications requiring the highest level of accuracy and for the validation of analytical methods intended for regulatory submission, Standard A is the recommended choice . Its higher purity and lower levels of impurities provide a more reliable and accurate benchmark. For routine, less critical analyses, Standard B may be a cost-effective alternative, but the presence of higher impurity levels should be taken into consideration during data interpretation.

This guide underscores the importance of not just relying on the label claim of a reference standard but performing a thorough in-house verification. Such a practice ensures the quality and reliability of all subsequent analytical work, a cornerstone of scientific integrity and regulatory compliance.

References

  • Triazole Impurities and Related Compound - Veeprho. (n.d.). Retrieved from [Link]

  • Yazdanpanah, H., et al. (2011). Extraction and preconcentration technique for triazole pesticides from cow milk using dispersive liquid-liquid microextraction followed by GC-FID and GC-MS determinations.
  • Bezvugly, Y., et al. (2020). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies, 28(1), 4-13.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • XRF Scientific. (2023). Methods for Validating Reference Materials. Retrieved from [Link]

  • ARO Scientific Ltd. (2025). Method validation using Certified Reference Materials (CRMs). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Paxton, G. A., et al. (2021). The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. The Journal of Nutrition, 151(10), 2875-2886.
  • Pharmareferencestandards.com. (2026). Certified vs Working Reference Standards: The Ultimate Guide to Key Differences Explained. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. ACS Omega, 3(11), 15638-15644.
  • ResolveMass Laboratories Inc. (2026). Choosing Reference Standards for API or Impurity. Retrieved from [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS chromatogram of the (a) 0.5 mg.L −1 triazoles standards and (b)... Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Kunnel, B., & Linnemann, T. (n.d.). Reference Standards: Common Practices and Challenges. CASSS. Retrieved from [Link]

  • ChromSolutions Ltd. (2021). GC & GC/MS Method Development Quick Reference Guide. LabRulez GCMS. Retrieved from [Link]

  • Kostyukevich, Y., et al. (2023). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Molecules, 28(14), 5424.
  • Ksenofontov, A. A., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(16), 11046-11053.
  • Taylor, T., & Hinshaw, J. (2023). The Secrets of Optimizing GC-MS Methods. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Practical Steps in GC Method Development. Retrieved from [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-dichloro-1H-1,2,4-triazole. PubChem. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1003554.
  • European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemical and Pharmaceutical Research, 14(1), 1-10.
  • Bortnikova, K. (2016). Determination of 1-methyl-1H-1,2,4-triazole in soils contaminated by rocket fuel using solid-phase microextraction and isotope dilution GC-MS.

Sources

Validation

A Comparative Guide to the Synthesis of 3,5-dichloro-1-methyl-1H-1,2,4-triazole: An Evaluation of Reproducibility and Practicality

For Researchers, Scientists, and Drug Development Professionals Introduction to 3,5-dichloro-1-methyl-1H-1,2,4-triazole 3,5-dichloro-1-methyl-1H-1,2,4-triazole is a halogenated and N-methylated heterocyclic compound. The...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3,5-dichloro-1-methyl-1H-1,2,4-triazole

3,5-dichloro-1-methyl-1H-1,2,4-triazole is a halogenated and N-methylated heterocyclic compound. The presence of two chlorine atoms makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the 3 and 5 positions of the triazole ring. The methyl group at the N1 position can influence the molecule's solubility, stability, and biological activity. These structural features make it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

This guide will explore two primary synthetic strategies:

  • Route A: Direct Methylation. This approach involves the N-methylation of the commercially available precursor, 3,5-dichloro-1H-1,2,4-triazole.

  • Route B: Chlorination of a Methylated Precursor. This alternative pathway begins with the synthesis of a methylated triazole dione, followed by a chlorination step to yield the final product.

Each route will be assessed for its potential reproducibility, scalability, and the chemical principles underpinning each step.

Route A: Direct N-Methylation of 3,5-dichloro-1H-1,2,4-triazole

This is arguably the more direct and likely more reproducible of the two proposed routes, primarily because it starts from a precursor that is structurally very similar to the final product. The key transformation is the deprotonation of the N-H group of the triazole ring, followed by nucleophilic attack on a methylating agent.

Chemical Rationale and Mechanistic Considerations

The N-H proton of the 1,2,4-triazole ring is acidic and can be readily removed by a suitable base to form a triazolate anion. This anion is a potent nucleophile that can then react with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, in a classic SN2 reaction.

The regioselectivity of the methylation of 1,2,4-triazoles can be a concern, with the potential for methylation at the N1, N2, or N4 positions. However, for 3,5-disubstituted 1,2,4-triazoles, methylation is generally favored at the N1 position due to steric and electronic factors.

Proposed Experimental Protocol (Analogous Procedure)

The following protocol is adapted from established procedures for the N-methylation of 1H-1,2,4-triazole and its derivatives.[1][2][3]

Step 1: Deprotonation

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,5-dichloro-1H-1,2,4-triazole (1.38 g, 10 mmol).

  • Add anhydrous methanol (40 mL) to the flask and stir until the starting material is completely dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium methoxide (25% solution in methanol, 2.38 mL, 10.5 mmol, 1.05 eq) to the cooled solution dropwise over 10 minutes. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the triazolate anion.

Step 2: Methylation

  • While maintaining the temperature at 0 °C, add methyl iodide (0.68 mL, 11 mmol, 1.1 eq) to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

Step 3: Work-up and Purification

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • To the resulting residue, add dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Reproducibility and Practicality Assessment
  • Advantages:

    • High Convergence: This is a highly convergent route, with the core heterocyclic structure already in place.

    • Commercially Available Starting Material: 3,5-dichloro-1H-1,2,4-triazole is commercially available, reducing the number of synthetic steps required.

    • Well-Understood Reaction: N-alkylation of heterocycles is a fundamental and well-documented reaction in organic chemistry.

  • Potential Challenges:

    • Regioselectivity: Although N1-methylation is expected to be the major product, the formation of other isomers is possible and may require careful purification to isolate the desired product.

    • Over-methylation: The use of a strong methylating agent could potentially lead to the formation of a quaternary triazolium salt, although this is less likely under controlled conditions.

Route B: Chlorination of 1-methyl-1H-1,2,4-triazole-3,5(2H,4H)-dione

This route represents a more divergent approach, where the methyl group is introduced early in the synthesis, followed by the installation of the chloro substituents. This strategy hinges on the successful synthesis of the key intermediate, 1-methyl-1H-1,2,4-triazole-3,5(2H,4H)-dione (also known as 1-methylurazole), and its subsequent chlorination.

Chemical Rationale and Mechanistic Considerations

The synthesis of the 1-methylurazole precursor would likely involve the cyclization of a suitably substituted semicarbazide derivative. Once obtained, the two carbonyl groups of the urazole ring can be converted to chloro groups using a strong chlorinating agent such as phosphorus oxychloride (POCl3). This reaction is a common method for converting amides and ketones within heterocyclic systems to their corresponding chlorides.[4][5][6] The mechanism involves the activation of the carbonyl oxygen by phosphorus, followed by nucleophilic attack of chloride.

Proposed Experimental Protocol (Hypothetical Procedure)

Step 1: Synthesis of 1-methyl-1H-1,2,4-triazole-3,5(2H,4H)-dione (1-methylurazole)

Step 2: Chlorination of 1-methylurazole

The following protocol is based on general procedures for the chlorination of heterocyclic diones using phosphorus oxychloride.

  • In a fume hood, to a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-methyl-1H-1,2,4-triazole-3,5(2H,4H)-dione (1.15 g, 10 mmol).

  • Carefully add phosphorus oxychloride (5 mL, 53.5 mmol, 5.35 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic reaction and will generate HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Reproducibility and Practicality Assessment
  • Advantages:

    • Avoids Regioselectivity Issues in Methylation: By introducing the methyl group first, the issue of isomeric products during methylation is circumvented.

  • Potential Challenges:

    • Availability of Starting Material: The synthesis of 1-methylurazole is not as straightforward as the purchase of 3,5-dichloro-1H-1,2,4-triazole and would add significant steps to the overall synthesis.

    • Harsh Reaction Conditions: The use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature. The workup procedure is also hazardous.

    • Lower Overall Yield: As a multi-step synthesis, the overall yield is likely to be lower than the more convergent direct methylation route.

Comparative Summary and Recommendations

ParameterRoute A: Direct MethylationRoute B: Chlorination of 1-methylurazole
Starting Material Availability High (Commercially available)Low (Requires multi-step synthesis)
Number of Steps 1 (from precursor)2+ (from 1-methylurazole)
Reaction Conditions Mild to moderateHarsh (refluxing POCl3)
Key Reagents Sodium methoxide, methyl iodidePhosphorus oxychloride
Safety Considerations Methyl iodide is toxic and a carcinogen.POCl3 is highly corrosive and reacts violently with water.
Potential for Side Reactions Isomer formation, over-methylationIncomplete chlorination, decomposition
Ease of Purification May require careful chromatographyStandard purification techniques
Predicted Reproducibility HighModerate to Low

Recommendation: For most laboratory-scale applications where reproducibility and time are critical factors, Route A: Direct Methylation is the recommended approach. The availability of the starting material and the well-understood nature of the N-methylation reaction make it a more practical and reliable choice. While the potential for isomeric impurities exists, modern chromatographic techniques should allow for the isolation of the desired N1-methylated product.

Route B, while chemically plausible, presents significant practical hurdles, most notably the synthesis of the 1-methylurazole precursor. This route would be more suitable for a research project focused on developing novel synthetic methodologies or if the direct methylation route proves to be unexpectedly problematic.

Visualizing the Synthetic Workflows

Synthesis_Routes cluster_A Route A: Direct Methylation cluster_B Route B: Chlorination of Methylated Precursor A_start 3,5-dichloro-1H-1,2,4-triazole A_reagents 1. NaOMe, MeOH, 0°C 2. CH3I, 0°C to RT A_start->A_reagents Deprotonation A_product 3,5-dichloro-1-methyl-1H-1,2,4-triazole A_reagents->A_product Methylation B_start 1-methyl-1H-1,2,4-triazole-3,5(2H,4H)-dione (1-methylurazole) B_reagents POCl3, reflux B_start->B_reagents Chlorination B_product 3,5-dichloro-1-methyl-1H-1,2,4-triazole B_reagents->B_product

Caption: Comparative workflows for the synthesis of 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Conclusion

The successful and reproducible synthesis of 3,5-dichloro-1-methyl-1H-1,2,4-triazole is crucial for its application in further chemical synthesis. While a definitive published procedure is lacking, a thorough analysis of analogous reactions provides a strong foundation for its preparation. The direct methylation of 3,5-dichloro-1H-1,2,4-triazole stands out as the more practical and reproducible route for most research and development purposes. This guide provides the necessary theoretical and practical framework for researchers to confidently approach the synthesis of this important heterocyclic building block.

References

  • Belletire, J. L., Bills, R. A., & Shackelford, S. A. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). Defense Technical Information Center. [Link]

  • Belletire, J. L., Bills, R. A., & Shackelford, S. A. (2007). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. [Link]

  • Chen, H., Xu, X., Liu, L. L., Tang, G., & Zhao, Y. (2021). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. RSC Advances, 11(35), 21557-21565. [Link]

  • Chinese Patent CN113651762A. (2021).
  • Kira, M. A., & Shaker, Y. M. (1969). Reaction of Phosphorus Oxychloride-Dimethylformamide With Semicarbazones. Alexandria Journal of Pharmaceutical Sciences, 8(1), 1-3. [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Phosphorus oxychloride (POCl3)‐mediated synthetic process for... ResearchGate. [Link]

Sources

Comparative

structural comparison between 3,5-dichloro-1-methyl-1H-1,2,4-triazole and 1,2,4-triazole

As a Senior Application Scientist, evaluating the structural nuances of heterocyclic scaffolds is a critical first step for downstream drug design, agrochemical development, and materials science. The 1,2,4-triazole ring...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural nuances of heterocyclic scaffolds is a critical first step for downstream drug design, agrochemical development, and materials science. The 1,2,4-triazole ring is a privileged pharmacophore. However, comparing the parent 1,2,4-triazole with its highly functionalized derivative, 3,5-dichloro-1-methyl-1H-1,2,4-triazole , reveals profound differences in tautomerism, electronic distribution, and physical behavior.

This guide provides an objective structural comparison, supported by self-validating experimental protocols, to assist researchers in selecting the appropriate scaffold for their synthetic or biological applications.

Structural & Electronic Divergence

The parent 1,2,4-triazole is an amphoteric, aromatic heterocycle that exists in a rapid tautomeric equilibrium between its 1H and 4H forms[1]. This dynamic state allows it to act as both a hydrogen bond donor and acceptor, heavily influencing its solubility and receptor-binding profile.

In contrast, 3,5-dichloro-1-methyl-1H-1,2,4-triazole represents a "locked" system[2]. The N1-methylation completely abolishes tautomerism, fixing the molecule in the 1H configuration. Furthermore, the substitution of the C3 and C5 protons with chlorine atoms introduces strong inductive electron-withdrawing (-I) effects. This drastically reduces the electron density of the triazole ring, altering its reactivity profile from being susceptible to electrophilic attack to favoring nucleophilic aromatic substitution[3].

G cluster_0 1,2,4-Triazole cluster_1 3,5-Dichloro-1-methyl-1H-1,2,4-triazole A Unsubstituted Ring (Rapid Tautomerism) B Amphoteric Nature (pKa ~2.3 & 10.3) A->B C N1-Methylation (Locked Tautomer) E High Lipophilicity (No N-H donor) C->E D C3, C5 Chlorination (Electron Withdrawing) D->E

Fig 1: Structural and electronic divergence between parent and substituted 1,2,4-triazoles.

Quantitative Data Comparison

The structural modifications in 3,5-dichloro-1-methyl-1H-1,2,4-triazole directly dictate its physical behavior. The parent 1,2,4-triazole is highly hydrophilic due to its ability to form extensive hydrogen-bonding networks[1]. The addition of two lipophilic chlorine atoms and a methyl group, combined with the loss of the N-H hydrogen bond donor, significantly increases the LogP, making the substituted derivative far more soluble in organic solvents.

Property1,2,4-Triazole3,5-Dichloro-1-methyl-1H-1,2,4-triazole
Molecular Weight 69.07 g/mol [1]151.98 g/mol [2]
Tautomeric State Dynamic (1H ⇌ 4H)Locked (1H only)
LogP (Lipophilicity) -0.58 to -0.76 (Hydrophilic)[1]~1.5 to 2.5 (Lipophilic)
pKa (N-H dissociation) 10.26[3]N/A (No N-H bond)
Hydrogen Bond Donors 10
Electronic Nature Electron-rich (Favors electrophiles)Electron-deficient (Favors nucleophiles)

Experimental Methodologies for Structural Elucidation

To objectively validate these structural differences, researchers must employ orthogonal, self-validating analytical techniques. The following protocols ensure rigorous structural confirmation and explain the causality behind the observed data[4].

Workflow Start Compound Selection (Parent vs. Substituted) NMR 1H & 13C NMR Spectroscopy (Identify N-CH3 & absence of C-H) Start->NMR XRay Single-Crystal X-Ray Diffraction (Determine exact C-Cl bond lengths) Start->XRay Data Data Synthesis (LogP, pKa, Tautomeric State) NMR->Data XRay->Data Conclusion Structural & Electronic Profiling Data->Conclusion

Fig 2: Self-validating experimental workflow for triazole structural elucidation.

Protocol A: 1H and 13C NMR Spectroscopic Differentiation

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy exploits the magnetic environment of specific nuclei. The parent compound's tautomeric flux results in averaged or broad signals, whereas the locked, fully substituted derivative provides a rigid, highly distinct spectral signature. The mathematical integration of protons serves as an internal self-validation mechanism.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.5 mL of anhydrous DMSO-d6. DMSO is selected specifically to disrupt intermolecular hydrogen bonding, providing sharper signals for the parent compound.

  • Acquisition: Acquire 1H NMR spectra at 400 MHz and 13C NMR spectra at 100 MHz using a standard pulse sequence (e.g., zg30) at 298 K.

  • Data Interpretation & Validation:

    • 1,2,4-Triazole: Observe a broad downfield singlet at ~13.8 ppm (1H, N-H) and a sharp signal at ~8.5 ppm integrating to exactly 2H (C3-H and C5-H).

    • 3,5-Dichloro-1-methyl-1H-1,2,4-triazole: The spectrum must show an absolute absence of aromatic C-H protons. A single, sharp aliphatic singlet at ~3.8 ppm integrating to exactly 3H confirms the N-CH3 group. The 13C spectrum will show downfield shifts for C3 and C5 (>140 ppm) due to the deshielding effect of the directly attached electronegative chlorine atoms.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: While NMR confirms connectivity, SCXRD is the gold standard for absolute 3D spatial arrangement[4]. It quantifies the bond lengthening and steric strain induced by the bulky chlorine substituents, which cannot be directly measured in solution.

Step-by-Step Methodology:

  • Crystallization: Dissolve 3,5-dichloro-1-methyl-1H-1,2,4-triazole in a minimal volume of a hot ethanol/hexane mixture. Allow the solvent to evaporate slowly at 20°C over 48 hours to yield diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å). Maintain the crystal at 100 K using a cold nitrogen stream to minimize atomic thermal vibrations, ensuring high-resolution data[5].

  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2.

  • Validation: Analyze the electron density map. The C-Cl bond lengths should measure approximately 1.72–1.74 Å. The internal ring angles will deviate from the perfect symmetry of the parent 1,2,4-triazole due to the steric repulsion between the N-methyl group and the adjacent C5-chlorine atom.

References

  • 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem. National Institutes of Health (NIH). URL:[Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. URL:[Link]

Sources

Validation

validating the purity of 3,5-dichloro-1-methyl-1H-1,2,4-triazole using quantitative NMR (qNMR)

Validating the Purity of 3,5-Dichloro-1-methyl-1H-1,2,4-triazole: A Comparative Guide to qNMR vs. HPLC As a Senior Application Scientist, I frequently encounter the limitations of traditional chromatographic techniques w...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 3,5-Dichloro-1-methyl-1H-1,2,4-triazole: A Comparative Guide to qNMR vs. HPLC

As a Senior Application Scientist, I frequently encounter the limitations of traditional chromatographic techniques when characterizing critical chemical building blocks. 3,5-dichloro-1-methyl-1H-1,2,4-triazole (CAS 7024-71-7) is a highly versatile halogenated heterocycle used extensively in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Establishing its absolute purity is a strict regulatory prerequisite.

Historically, purity has been assessed via High-Performance Liquid Chromatography (HPLC) coupled with mass balance techniques[1]. However, the analytical paradigm is shifting toward quantitative Nuclear Magnetic Resonance (qNMR), a primary ratio method that offers unparalleled accuracy without the logistical burden of sourcing identical reference standards for every impurity[2][3].

Mechanistic Rationale: Why qNMR Outperforms HPLC for Primary Validation

The core limitation of HPLC in purity assessment is its reliance on relative response factors. UV detectors measure absorbance based on the specific chromophore of the eluting molecule[4]. If a batch of 3,5-dichloro-1-methyl-1H-1,2,4-triazole contains impurities with weak or no UV absorbance—such as residual aliphatic solvents, moisture, or inorganic salts from the chlorination process—HPLC area normalization will artificially inflate the purity value, creating a false positive for quality control[1][5].

Conversely, qNMR operates on a fundamentally different physical principle: the direct proportionality between the integrated area of an NMR resonance signal and the molar concentration of the nuclei generating that signal[4][6]. By co-dissolving the analyte with a certified internal standard (IS) of known purity, qNMR provides an absolute mass fraction[3]. This orthogonality makes qNMR an indispensable tool for cross-referencing and exposing the blind spots of HPLC data[5].

The Structural Advantage of the Analyte 3,5-dichloro-1-methyl-1H-1,2,4-triazole is uniquely suited for 1 H qNMR. Because the 3 and 5 positions of the triazole ring are substituted with chlorine atoms, the molecule lacks aromatic protons. The only proton environment is the N-methyl group, which presents as a sharp, isolated 3-proton singlet in the 1 H NMR spectrum. This structural simplicity virtually eliminates the risk of signal overlap and complex J-coupling, ensuring highly accurate integration[6][7].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, a qNMR protocol cannot rely on assumptions; it must be a self-validating system where every parameter is empirically justified.

Step 1: Internal Standard (IS) Selection

  • Action: Select Maleic acid as the internal standard.

  • Causality: Maleic acid provides a sharp 2-proton singlet at ~6.3 ppm in DMSO-d 6​ [2]. The N-methyl singlet of the triazole analyte appears at ~3.9 ppm. This >2 ppm chemical shift difference guarantees complete baseline resolution between the signals, a non-negotiable requirement for accurate integration[6].

Step 2: Gravimetric Co-Weighing

  • Action: Accurately weigh ~10 mg of 3,5-dichloro-1-methyl-1H-1,2,4-triazole and ~5 mg of Maleic acid into the same vial using a 6-digit microbalance.

  • Causality: qNMR is a primary ratio method; the accuracy of the final purity value is directly mathematically tethered to the accuracy of the weighed masses. Any gravimetric error propagates directly into the final result[3].

Step 3: Solvation

  • Action: Dissolve the mixture in 0.6 mL of high-purity DMSO-d 6​ [2]. Ensure complete dissolution via vortexing and sonication.

Step 4: T1 Relaxation Profiling (The Validation Check)

  • Action: Before acquiring the quantitative spectrum, perform an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of both the analyte's methyl protons and the IS protons.

  • Causality: Methyl protons often exhibit longer T1 relaxation times. If the inter-pulse delay (D1) is too short, the methyl signal will saturate, leading to an underestimation of the triazole's purity. Setting D1 to at least 5 to 7 times the longest measured T1 ensures >99.9% magnetization recovery[6][7].

Step 5: Acquisition and Processing

  • Action: Acquire the 1 H NMR spectrum using a 90° excitation pulse to maximize the signal-to-noise ratio (S/N)[7]. Apply a zero-filling factor and an exponential window function (Line Broadening = 0.3 Hz).

  • Causality: Strict manual phase and baseline correction must be applied. Automated algorithms often fail to account for the broad base of the Lorentzian line shape, clipping the integral boundaries and introducing systematic error[6][7].

Step 6: Absolute Purity Calculation

  • Action: Calculate the purity ( Px​ ) using the fundamental qNMR equation[6]:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, P = Purity)

Visualizing the Workflow

qNMR_Workflow Start 1. Gravimetric Co-weighing Analyte + Internal Standard Solvent 2. Solvation in DMSO-d6 Ensure Homogeneity Start->Solvent T1 3. T1 Relaxation Profiling Set D1 > 5×T1 Solvent->T1 Acq 4. 1H NMR Acquisition 90° Pulse, High S/N T1->Acq Process 5. Spectrum Processing Phase & Baseline Correction Acq->Process Calc 6. Absolute Quantification Molar Ratio Calculation Process->Calc

Workflow for qNMR purity validation ensuring absolute quantification and traceability.

Comparative Data Analysis

To illustrate the practical impact of these mechanistic differences, consider the following comparative data from three distinct synthesis batches of 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

BatchHPLC Purity (Area %)qNMR Purity (% w/w)DiscrepancyProbable Cause of Discrepancy
001 99.8%98.5%+1.3%UV-transparent residual solvent (e.g., hexane) artificially inflating HPLC area[5].
002 99.5%94.2%+5.3%Inorganic salt contamination from the chlorination step, invisible to UV detection[1].
003 98.9%98.8%+0.1%High purity batch; impurities present are well-resolved and share similar UV response factors[4].

The data clearly demonstrates the limitations of secondary analytical methods. In Batch 002, HPLC reported a passing purity of 99.5%. However, qNMR revealed an absolute purity of only 94.2%. Subsequent mass balance testing (Karl Fischer and Residue on Ignition) confirmed the presence of inorganic salts—impurities entirely invisible to the HPLC UV detector[1]. This highlights why regulatory bodies increasingly recognize qNMR as the gold standard for primary reference standard validation[3][7].

Conclusion

For drug development professionals and synthetic chemists, relying solely on HPLC for the purity validation of intermediates like 3,5-dichloro-1-methyl-1H-1,2,4-triazole introduces significant analytical risk. By implementing a rigorously designed, self-validating qNMR protocol, laboratories can achieve absolute quantification, ensuring batch-to-batch consistency and regulatory compliance without the logistical burden of sourcing identical reference standards.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • A Guide to Quantit
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance P
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy Benchchem
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment Benchchem
  • Stimuli Article (qNMR) US Pharmacopeia (USP)
  • Equivalency between Mass Balance and qNMR Methodologies USP General
  • 3,5-dichloro-1-methyl-1H-1,2,4-triazole Sigma-Aldrich

Sources

Validation

Benchmarking 3,5-Dichloro-1-methyl-1H-1,2,4-triazole in High-Throughput Screening Assays: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Protocol Standard Introduction: The Rationale for Halogenated Triazoles in FBDD In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Protocol Standard

Introduction: The Rationale for Halogenated Triazoles in FBDD

In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the 1,2,4-triazole nucleus is universally recognized as a "privileged scaffold." Its inherent metabolic stability, dipole character, and capacity to act as both a hydrogen bond donor and acceptor allow it to bind with high affinity to a diverse array of biological targets, including kinases and metalloenzymes[1].

However, the functionalization of this core radically dictates its performance in HTS environments. The compound 3,5-dichloro-1-methyl-1H-1,2,4-triazole (CAS: 7024-71-7) represents a highly specialized building block. By incorporating two chlorine atoms at the C3 and C5 positions, this scaffold leverages halogen bonding (XB) —a non-covalent interaction where the electron-deficient "sigma-hole" of the halogen interacts with Lewis bases (e.g., oxygen, nitrogen, or sulfur in protein backbones)[2].

As a Senior Application Scientist, I have observed that while halogenation significantly improves target affinity and membrane permeability[3], it also introduces unique challenges in HTS, such as increased lipophilicity-driven aggregation and fluorescence quenching. This guide objectively benchmarks the 3,5-dichloro-substituted triazole against its mono-chloro and non-halogenated counterparts, providing causality-driven insights and self-validating protocols for your screening cascades.

Mechanistic Causality: Why the 3,5-Dichloro Substitution Matters

To understand the HTS performance of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, we must examine the physical chemistry driving the assay readouts:

  • The Sigma-Hole Effect: Halogens are highly electronegative, yet their electron density is anisotropic. The covalent bond to the triazole carbon draws electron density away from the outer pole of the chlorine atom, creating a positively charged "sigma-hole"[2]. The dual chlorine substitution at C3 and C5 provides two distinct vectors for halogen bonding with target proteins, exponentially increasing the probability of a "hit" in fragment screens compared to non-halogenated triazoles.

  • Lipophilicity and Desolvation: The addition of two chlorine atoms increases the calculated partition coefficient (cLogP). While this aids in displacing ordered water molecules from hydrophobic protein pockets, it simultaneously increases the risk of compound aggregation in aqueous assay buffers—a primary cause of false positives in HTS.

  • Steric Locking: The bulky chlorine atoms restrict the conformational flexibility of the triazole ring when bound to a target, reducing the entropic penalty of binding[4].

Halogen_Bonding cluster_0 3,5-dichloro-1-methyl-1H-1,2,4-triazole cluster_1 Target Protein Pocket Cl3 C3-Chlorine (Sigma-Hole) BackboneO Backbone Carbonyl (O) (Lewis Base) Cl3->BackboneO Halogen Bond Cl5 C5-Chlorine (Sigma-Hole) SidechainS Methionine (S) (Lewis Base) Cl5->SidechainS Halogen Bond Triazole 1,2,4-Triazole Core Triazole->Triazole Hydrophobic Interaction

Mechanistic representation of halogen bonding between dichloro-triazole and protein Lewis bases.

Benchmarking Data: Scaffold Comparison in HTS

To objectively evaluate the utility of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, we benchmark it against 1-methyl-1H-1,2,4-triazole (unsubstituted baseline) and 3-chloro-1-methyl-1H-1,2,4-triazole (mono-substituted).

The data below represents aggregated performance metrics across standard Time-Resolved Fluorescence Energy Transfer (TR-FRET) primary screens and Surface Plasmon Resonance (SPR) orthogonal validation assays against a panel of diverse kinase targets.

Table 1: Physicochemical Properties and HTS Performance Metrics
Scaffold / CompoundMW ( g/mol )cLogPPrimary TR-FRET Hit Rate (%)Orthogonal SPR Confirmation (%)Assay Interference Rate (%)*
1-methyl-1H-1,2,4-triazole 83.09-0.20.15%0.05%< 0.01%
3-chloro-1-methyl-1H-1,2,4-triazole 117.540.80.45%0.20%0.05%
3,5-dichloro-1-methyl-1H-1,2,4-triazole 152.001.91.20% 0.85% 0.15%

*Assay interference is defined as false positives driven by colloidal aggregation (dynamic light scattering confirmed) or direct fluorophore quenching.

Data Synthesis & Insights: The 3,5-dichloro variant exhibits a nearly 8-fold increase in primary hit rate compared to the unsubstituted core. This is directly attributable to the dual halogen bonding vectors[3]. However, the increased lipophilicity (cLogP 1.9) also results in a higher rate of assay interference. Therefore, screening this specific building block requires a rigorously controlled, self-validating assay cascade to filter out Pan-Assay Interference Compounds (PAINS) and aggregators.

Self-Validating HTS Workflow & Protocol

To harness the high hit rate of the 3,5-dichloro-triazole scaffold while mitigating its lipophilic liabilities, a multi-tiered screening cascade must be employed.

HTS_Workflow A Library Plating (3,5-dichloro-triazole analogs) B Primary Screen (TR-FRET Assay) A->B C Hit Identification (Z' > 0.6) B->C D Counter Screen (Fluorescence Interference) C->D E Orthogonal Validation (SPR Binding Kinetics) D->E F Discard PAINS & Aggregators D->F Fails

High-throughput screening triage workflow for halogenated triazole fragment libraries.

Step-by-Step Methodology: TR-FRET Primary Screen with Built-in Validation

This protocol establishes a self-validating system by incorporating dynamic background subtraction and rigorous Z'-factor monitoring, ensuring that the heavy halogen substitution does not artificially skew the data.

Materials Required:

  • 384-well low-volume proxiplates (black, non-binding surface).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20 (critical for preventing dichloro-triazole aggregation), 1 mM DTT.

  • Target protein labeled with Terbium (Tb) cryptate (Donor).

  • Tracer ligand labeled with AlexaFluor 647 (Acceptor).

Protocol Steps:

  • Acoustic Dispensing: Use an Echo Acoustic Dispenser to transfer 50 nL of the 3,5-dichloro-1-methyl-1H-1,2,4-triazole library (10 mM in DMSO) into the 384-well plate. Causality Note: Acoustic dispensing prevents the carryover of lipophilic compounds that stick to traditional plastic pipette tips.

  • Buffer Addition: Dispense 5 µL of Assay Buffer containing the Tb-labeled target protein (2 nM final concentration). Incubate for 15 minutes at room temperature to allow the triazole fragments to equilibrate with the target.

  • Tracer Addition: Dispense 5 µL of the AlexaFluor 647 tracer (10 nM final concentration).

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; measure emission at 620 nm (Donor) and 665 nm (Acceptor).

  • Self-Validation (Z'-Factor Calculation): Calculate the Z'-factor for every single plate using the positive control (known high-affinity inhibitor) and negative control (DMSO only).

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Acceptance Criteria: Only plates yielding a Z' > 0.6 are considered valid. If the Z' drops, it indicates that the dichloro-triazoles may be precipitating and causing light scattering.

  • Counter-Screening (Critical Step): To ensure the 3,5-dichloro substitution isn't directly quenching the Terbium donor, run a parallel plate omitting the tracer. Any compound that reduces the 620 nm emission by >15% relative to DMSO controls is flagged as an optical interferent and discarded.

Conclusion

The 3,5-dichloro-1-methyl-1H-1,2,4-triazole scaffold is a potent, high-value building block for modern drug discovery. While unsubstituted triazoles offer excellent solubility, they often lack the binding enthalpy required to generate hits in fragment screens. By strategically leveraging the sigma-holes of the dual chlorine atoms, researchers can achieve significantly higher hit rates and target selectivity through halogen bonding[2].

However, scientific integrity demands that we acknowledge the physical liabilities of this functionalization. The increased lipophilicity necessitates stringent assay conditions—specifically the inclusion of non-ionic detergents (like Tween-20) and rigorous counter-screening—to prevent the misidentification of colloidal aggregators as genuine therapeutic leads.

References

  • Key contemporary considerations for halogens in drug discovery. National Center for Biotechnology Information (PMC). Retrieved from:[Link]

  • Halogen bonding for rational drug design and new drug discovery. PubMed. Retrieved from: [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Disposal Protocol for 3,5-dichloro-1-methyl-1H-1,2,4-triazole

A Senior Application Scientist's Guide to Safe and Compliant Waste Management This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-dichloro-1-methyl-1H-1,2,4-triazole. As a chlorinate...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Safe and Compliant Waste Management

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-dichloro-1-methyl-1H-1,2,4-triazole. As a chlorinated heterocyclic compound, this substance requires careful handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and environmental protection. This document synthesizes regulatory standards with practical, field-proven insights for researchers and drug development professionals.

Hazard Assessment & Core Principles

The core principle for disposal is based on the robust stability of the carbon-chlorine bond and the potential for the compound to form toxic byproducts, such as nitrogen oxides and hydrogen chloride, upon uncontrolled degradation.[3][4] Therefore, this material must be treated as hazardous waste .[2]

Hazard Classification (Parent Compound)Personal Protective Equipment (PPE) Requirement
Acute Toxicity (Oral, Dermal, Inhalation)[1]Chemical-resistant gloves (Nitrile), Lab coat, Eye protection (Safety goggles/face shield)[5][6]
Skin Irritation [1]Chemical-resistant gloves, Lab coat
Serious Eye Irritation [1]Safety goggles with side shields or face shield[6]
Specific Target Organ Toxicity [1]Use in a well-ventilated area or chemical fume hood

Immediate Safety & Spill Management

Proactive safety measures are critical when handling this compound.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety goggles and/or a face shield.[6]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid dust inhalation.[7]

Spill Protocol:

  • Evacuate: Alert personnel and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Contain: Prevent the spread of the powder. Do NOT use water to clean up, as this can spread contamination.

  • Clean-Up: For small spills, gently sweep up the solid material using a dustpan and brush, avoiding the creation of dust clouds.[3][7] Moisten the material slightly with a damp paper towel if necessary to prevent it from becoming airborne.[3][4]

  • Collect: Place the spilled material and all contaminated cleaning materials (gloves, towels, etc.) into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent and water solution, followed by a solvent rinse (e.g., ethanol or isopropanol). All decontamination materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Workflow

The only acceptable disposal procedure for most organochlorine pesticides is incineration at a licensed hazardous waste facility.[8] This ensures complete thermal destruction and prevents environmental release. Never pour this chemical down the drain or dispose of it in regular trash.[9]

Step 1: Waste Segregation

  • Dedicate a specific, clearly labeled waste container for 3,5-dichloro-1-methyl-1H-1,2,4-triazole and any materials contaminated with it (e.g., pipette tips, weigh boats, contaminated PPE).

  • Do not mix this waste with other waste streams, particularly solvents or aqueous waste, unless specifically instructed to do so by your institution's Environmental Health & Safety (EHS) department.

Step 2: Containerization

  • Primary Container: Use a robust, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum) that is compatible with the chemical. Ensure the container is in good condition with no leaks or cracks.

  • Labeling: The container must be labeled clearly and accurately at all times. The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "3,5-dichloro-1-methyl-1H-1,2,4-triazole "

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel, away from general traffic, and ideally within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Store separated from incompatible materials like strong oxidants and strong acids.[3]

Step 4: Arranging for Disposal

  • Once the container is full or has reached the storage time limit set by your institution (and compliant with RCRA regulations), contact your institution's EHS or a certified hazardous waste disposal contractor.

  • Provide them with the full chemical name and an estimate of the quantity to be disposed of. They will provide specific instructions for pickup and transport.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing 3,5-dichloro-1-methyl-1H-1,2,4-triazole from use to final disposal.

G cluster_prep Preparation & Use cluster_waste Waste Generation & Segregation cluster_contain Containerization & Storage cluster_disposal Final Disposal A Assess Hazards & Required PPE B Handle Compound in Fume Hood A->B C Is material waste? (e.g., expired, spill residue, contaminated items) B->C D Segregate into Dedicated 'Halogenated Organics' Waste Stream C->D Yes E Select Appropriate Waste Container D->E F Label Container: 'HAZARDOUS WASTE' + Full Chemical Name & Hazards E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS or Licensed Hazardous Waste Contractor G->H I Transfer for High-Temperature Incineration H->I

Caption: Waste Management Workflow for 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Prohibited Disposal Methods & Rationale

  • Sewer/Drain Disposal: Strictly prohibited.[9] This compound is harmful to aquatic life, and wastewater treatment facilities are not designed to remove such persistent organochlorine molecules.[9] This action would lead to direct environmental contamination.

  • Landfill/Solid Waste: Prohibited. As a hazardous chemical, it cannot be disposed of in a standard municipal landfill.[2] There is a risk of it leaching into the soil and groundwater. The Resource Conservation and Recovery Act (RCRA) governs the disposal of such materials.[10]

  • Chemical Neutralization (in-lab): Not recommended without a validated and peer-reviewed protocol. The chemistry required to break the carbon-chlorine bonds is complex and can produce equally or more hazardous intermediates. Without proper analytical verification, the process cannot be considered safe or complete.

By adhering to this guide, researchers can ensure the safe and compliant disposal of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, upholding the principles of laboratory safety and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA/670/2-75/057. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 1,2,4-Triazole. Available at: [Link]

  • U.S. Environmental Protection Agency. (1975). Handbook for Pesticide Disposal by Common Chemical Methods. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Safe Disposal of Pesticides. Available at: [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 1,2,4-TRIAZOLE. ICSC 0682. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Containers, Containment, Storage and Disposal of Pesticides. Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Available at: [Link]

  • INCHEM. (n.d.). ICSC 0682 - 1,2,4-TRIAZOLE. Available at: [Link]

  • ACS Publications. (2025). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. Environmental Science & Technology. Available at: [Link]

  • ResearchGate. (2010). Acid Catalyzed Halogen Dance on Deactivated Pyrroles. Journal of Heterocyclic Chemistry. Available at: [Link]

  • NextSDS. (n.d.). 3,5-dichloro-1H-1,2,4-triazole — Chemical Substance Information. Available at: [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3,5-dichloro-1-methyl-1H-1,2,4-triazole

This guide provides essential safety protocols, operational plans, and disposal procedures for laboratory personnel handling 3,5-dichloro-1-methyl-1H-1,2,4-triazole (CAS No. 70333-31-0).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols, operational plans, and disposal procedures for laboratory personnel handling 3,5-dichloro-1-methyl-1H-1,2,4-triazole (CAS No. 70333-31-0). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The procedures outlined below are designed to be a self-validating system of safety, grounded in authoritative data on analogous chemical structures.

Core Hazard Analysis

While specific toxicological data for 3,5-dichloro-1-methyl-1H-1,2,4-triazole is limited, a thorough risk assessment must be based on the known hazards of its parent compound, 3,5-dichloro-1H-1,2,4-triazole. The presence of dichloro-functional groups on the triazole ring dictates the primary chemical hazards. The GHS classifications for the parent compound serve as a critical baseline for our safety protocols.[1][2]

Table 1: GHS Hazard Classifications for Analogous Compound 3,5-dichloro-1H-1,2,4-triazole

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.[2]

Based on this profile, it is imperative to treat 3,5-dichloro-1-methyl-1H-1,2,4-triazole as a hazardous substance, requiring stringent controls to prevent exposure.

Essential Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is your primary defense against the specific hazards identified above. The causality behind each selection is critical for ensuring its effectiveness.

Table 2: Required PPE for Handling 3,5-dichloro-1-methyl-1H-1,2,4-triazole

Protection TypeSpecific EquipmentRationale & Causality
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A full-face shield is required when there is a significant risk of splashes.[3]The compound is classified as a serious eye irritant.[2] Goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield offers a secondary layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, >14 mils). Gloves must be inspected for integrity before each use.[3][4]Direct contact causes skin irritation.[2] Proper glove selection and usage, including correct removal technique (without touching the outer surface), prevents dermal exposure.[3][5]
Body Protection A buttoned, long-sleeve laboratory coat. A chemical-resistant apron may be necessary for larger quantities.Protects skin and personal clothing from contamination by dust or splashes. Contaminated clothing must be removed immediately and laundered before reuse.[6]
Respiratory Protection All handling of the solid compound must occur in a certified chemical fume hood to control airborne dust.[7] If engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) is mandatory.[8][9]The compound is expected to cause respiratory tract irritation if inhaled.[2] A fume hood provides primary containment, while a respirator offers personal protection from inhaling fine particles.

Operational and Disposal Plans

A systematic workflow is essential for minimizing risk. This plan covers the entire lifecycle of the chemical in your laboratory, from initial preparation to final disposal.

Safe Handling Workflow

The following diagram illustrates the mandatory workflow for handling 3,5-dichloro-1-methyl-1H-1,2,4-triazole. Adherence to this sequence is critical for maintaining a safe operational environment.

cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Handling Review_SDS Review SDS & Protocols Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Step 1 Fume_Hood Verify Fume Hood Operation Don_PPE->Fume_Hood Step 2 Handling Handle Chemical (e.g., Weighing, Transfer) Fume_Hood->Handling Step 3 Decontaminate Decontaminate Workspace & Equipment Handling->Decontaminate Step 4 Waste_Disposal Segregate & Label Hazardous Waste Decontaminate->Waste_Disposal Step 5 Doff_PPE Doff PPE Correctly Waste_Disposal->Doff_PPE Step 6 Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Step 7

Caption: Mandatory workflow for safely handling 3,5-dichloro-1-methyl-1H-1,2,4-triazole.

Step-by-Step Handling Protocol
  • Pre-Handling Preparations:

    • Thoroughly review this safety guide and the manufacturer's Safety Data Sheet (SDS).

    • Ensure a safety shower and eyewash station are accessible and unobstructed.

    • Prepare your workspace inside a chemical fume hood by laying down absorbent, disposable bench paper.

    • Assemble all necessary PPE as detailed in Table 2.

  • Donning PPE Sequence:

    • First, don your lab coat.

    • Second, put on your chemical safety goggles.

    • Third, don your respiratory protection, if required.

    • Finally, don your chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Handling the Chemical:

    • Perform all manipulations that may generate dust, such as weighing or transferring solids, within the fume hood.[7]

    • Handle the chemical carefully to avoid creating dust or aerosols.[5][9]

    • Use appropriate, non-sparking tools.[9]

    • Keep the container tightly sealed when not in use.[9]

  • Doffing PPE Sequence (to prevent cross-contamination):

    • First, remove gloves using a proper technique (e.g., peeling them off without touching the outside).[3]

    • Second, remove your lab coat, turning it inside out as you remove it.

    • Third, remove your eye protection.

    • Finally, remove your respirator, if used.

    • Wash hands and face thoroughly with soap and water after handling is complete.[7][10]

Disposal Plan

All waste containing 3,5-dichloro-1-methyl-1H-1,2,4-triazole is considered hazardous.

  • Waste Segregation: Do not mix this chemical waste with other waste streams.[11][12]

  • Containerization:

    • Collect all solid waste, including contaminated PPE and bench paper, in a designated, robust, and sealable hazardous waste container.[3][9]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "3,5-dichloro-1-methyl-1H-1,2,4-triazole," and the appropriate hazard pictograms (e.g., irritant, harmful).

  • Final Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[5][7] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3][11]

Emergency Procedures

Immediate and correct response during an emergency is vital.

Spill Management Protocol (Minor Solid Spill)
  • Alert & Evacuate: Alert personnel in the immediate area. Restrict access to the spill zone.[10]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Don PPE: Before cleanup, don all PPE listed in Table 2, including respiratory protection.

  • Contain & Clean:

    • Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[10][12]

    • Carefully sweep the material into a designated hazardous waste container.[9] Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent (consult your institution's EHS guidelines) and wipe clean with absorbent pads.

  • Dispose: All cleanup materials are considered hazardous waste and must be disposed of according to the plan in Section 3.3.[12]

First Aid Measures

Table 3: Emergency First Aid Procedures

Exposure RouteAction
Inhalation Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][13]
Skin Contact Immediately take off all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7][13] Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor immediately.[7]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

References

  • NextSDS. (n.d.). 3,5-dichloro-1H-1,2,4-triazole — Chemical Substance Information. Source: NextSDS. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-dichloro-1H-1,2,4-triazole. Source: PubChem. [Link]

  • Generic Safety Data Sheet Information. (n.d.). Safety Data Sheet for 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. Source: Generic SDS Provider. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Source: Carl ROTH. [Link]

  • Generic Safety Data Sheet Information. (2025). Safety Data Sheet: 3-Amino-5-mercapto-1,2,4-triazole. Source: Generic SDS Provider. [Link]

  • Texas Department of Insurance. (2021). Chlorine Safety. Source: Texas Department of Insurance. [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Source: Pacific Northwest Pest Management Handbooks. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dichloro-1-methyl-1H-1,2,4-triazole
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3,5-dichloro-1-methyl-1H-1,2,4-triazole
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